Pik-75

Catalog No.
S784197
CAS No.
945619-31-8
M.F
C16H14BrN5O4S
M. Wt
452.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pik-75

CAS Number

945619-31-8

Product Name

Pik-75

IUPAC Name

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide

Molecular Formula

C16H14BrN5O4S

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9+

InChI Key

QTHCAAFKVUWAFI-DJKKODMXSA-N

SMILES

Array

Synonyms

PIK 75, PIK-75

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br

The exact mass of the compound N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

PIK-75 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

PIK-75 exerts its anti-cancer effect through a multi-targeted mechanism, crucial for overcoming treatment resistance.

Dual Kinase Inhibition

This compound's core action is simultaneous inhibition of PI3K p110α and CDK9 [1]. This dual targeting disrupts two critical pro-survival pathways in cancer cells:

  • PI3K/p110α Inhibition: Blocks conversion of PIP2 to PIP3, preventing activation of AKT and its downstream pro-survival signaling [1] [2].
  • CDK9 Inhibition: Suppresses RNA polymerase II, reducing transcription of short-lived pro-survival proteins like MCL-1 [1].
Overcoming Venetoclax Resistance

A key therapeutic application is reversing resistance to venetoclax (a BCL-2 inhibitor) in Mantle Cell Lymphoma (MCL) [1]. Proteomic studies show venetoclax-resistant cells exhibit upregulated MCL-1, BCL-xL, and AKT phosphorylation. This compound potently diminishes elevated MCL-1 and blocks AKT activation, overcoming primary, acquired, and tumor microenvironment-associated resistance in vitro and in vivo [1].

Induction of Apoptosis

In Acute Myeloid Leukemia (AML) cells, this dual inhibition leads to rapid apoptosis [3]. Loss of MCL-1 frees pro-apoptotic Bak, while p110α inhibition disrupts Bcl-xL connection with Bak. Simultaneous loss of both pro-survival proteins (MCL-1 and Bcl-xL) triggers cell death [3].

The following diagram illustrates the core signaling pathways affected by this compound and its functional outcomes.

G PIK75 This compound PI3K PI3K p110α PIK75->PI3K Inhibits CDK9 CDK9 PIK75->CDK9 Inhibits DNAPK DNA-PK PIK75->DNAPK Inhibits AKT AKT Phosphorylation PI3K->AKT Blocks BCLxL BCL-xL Activity PI3K->BCLxL Disrupts Association with Bak MCL1 MCL-1 Expression CDK9->MCL1 Suppresses Transcription Apoptosis Induction of Apoptosis AKT->Apoptosis Promotes VenetoclaxRes Overcoming Venetoclax Resistance AKT->VenetoclaxRes Re-sensitizes MCL1->Apoptosis Promotes MCL1->VenetoclaxRes Re-sensitizes BCLxL->Apoptosis Promotes

This compound's multi-target mechanism disrupts pro-survival signals and promotes apoptosis.

Experimental Data & Protocols

For researchers, here are key experimental parameters and methodologies from published studies.

In Vitro Cell-Based Assays
Assay Type Cell Line This compound Concentration Incubation Time Key Findings PMID
Cytotoxicity Human MV4-11 cells IC50 = 0.003 μM (3 nM) 72 hours Potent cell killing [4] -
Antiproliferative Human NZOV9/NZB5 cells IC50 = ~0.068 μM (68 nM) - Growth inhibition [4] -
Overcoming Resistance MCL cell lines (Mino, Rec-1) & primary samples Not specified - Overcame venetoclax resistance [1] 35411248
Apoptosis (T-ALL) T-ALL cell lines (e.g., Jurkat) IC50 values determined; apoptosis at IC80 for 4h 4 hours (apoptosis) Growth inhibition & apoptosis induction [5] -
Key Experimental Protocols
  • Cell Viability (MTT Assay): Cells plated in 96-well plates, treated with this compound, incubated with MTT solution (5 mg/mL) for 4 hours at 37°C. Formazan crystals dissolved in DMSO, absorbance measured at 570 nm [6].
  • Western Blot Analysis: Cells lysed, proteins separated by SDS-PAGE and transferred to PVDF membrane. Antibodies detect key proteins like p-AKT, total AKT, MCL-1, and PARP cleavage to confirm mechanism and apoptosis [1] [5] [6].
  • Flow Cytometry for Apoptosis: Cells treated with this compound (e.g., at IC80 for 4 hours), stained with Annexin V-APC and propidium iodide (PI), analyzed by flow cytometry to distinguish early/late apoptotic and necrotic cells [5].

Therapeutic Applications & Formulation

Beyond lymphomas, this compound demonstrates efficacy in diverse cancer types and disease models.

Research in Other Cancers
  • T-cell Acute Lymphoblastic Leukemia (T-ALL): Inhibits oncogenic transcription factor TAL1 and PI3K-AKT pathway, inducing potent cytotoxicity and apoptosis [5].
  • Acute Myeloid Leukemia (AML): Induces apoptosis via p110α inhibition and Cdk7/9-mediated Mcl-1 loss [3].
  • Ovarian Cancer: Shows potent activity in SKOV-3 cells; nanosuspension formulations developed to improve delivery [7].
Nanoparticle Formulation Strategies

Poor aqueous solubility is a major limitation [4] [7]. Research explores nanosuspensions to enhance delivery:

  • Nanosuspension (this compound-NS): High-pressure homogenization produces ~180 nm particles, improving saturation solubility and cytotoxicity in SKOV-3 ovarian cancer cells [7].
  • Targeted Nanosuspension (this compound-NS-FA): Surface functionalization with folic acid (~160 nm) enhances uptake and cytotoxicity in folate receptor-positive cancer cells, improving tumor-targeted delivery [7].

References

Primary Targets and Inhibitory Profile

Author: Smolecule Technical Support Team. Date: February 2026

PIK-75 hydrochloride is best known for its dual inhibition of key enzymes in oncogenic signaling and DNA repair. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against its primary and secondary targets:

Target IC₅₀ (nM) Description & Relevance
PI3K p110α 5.8 [1] [2] [3] Class I PI3K isoform; frequently mutated in cancers; central role in growth factor signaling and cell survival [4].
DNA-PK 2 [1] [2] [3] Key kinase in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair; inhibition impairs DNA repair [1].
PI3K p110γ 76 [1] [2] [3] Class I PI3K isoform; primarily expressed in hematopoietic cells; involved in inflammatory responses [1].
PI3K p110δ 510 [1] [2] [3] Class I PI3K isoform; primarily expressed in leukocytes; target in immune and hematological malignancies.
PI3K p110β 1300 [1] [2] [3] Class I PI3K isoform; demonstrates >200-fold selectivity for p110α over p110β [1].

This compound also inhibits other targets at higher concentrations, including mTORC1, ATM, and Vps34, which should be considered for experimental design and interpretation [2] [3].

Mechanisms and Biological Effects

Inhibition of Oncogenic Signaling

By selectively inhibiting PI3K p110α, this compound effectively blocks the PI3K/AKT/mTOR signaling axis, a critical pathway for cell growth, proliferation, and survival. This leads to reduced phosphorylation of AKT and its downstream effectors, inducing cell cycle arrest and apoptosis in cancer cells [4] [5]. The following diagram illustrates this mechanism and other key cellular effects:

G PIK75 This compound HCl PI3Ka PI3K p110α PIK75->PI3Ka Inhibits DNAPK DNA-PK PIK75->DNAPK Inhibits Cytokines Pro-inflammatory Cytokines PIK75->Cytokines Reduces PIP3 PIP₃ PI3Ka->PIP3 Produces PIP2 PIP₂ AKT AKT PIP3->AKT Activates pAKT p-AKT (Inactive) AKT->pAKT Phosphorylates mTORC1 mTORC1 Signaling pAKT->mTORC1 Activates Apoptosis Induces Apoptosis pAKT->Apoptosis Loss of promotes CellGrowth Cell Growth & Survival mTORC1->CellGrowth DNARepair DNA Repair (NHEJ) DNAPK->DNARepair GenomicInstability Genomic Instability DNARepair->GenomicInstability Impaired AntiInflammation Anti-inflammatory Effect Cytokines->AntiInflammation

This compound inhibits PI3K/AKT and DNA-PK pathways, affecting cancer cell survival and inflammation.

Anti-inflammatory Properties

Beyond oncology, this compound exhibits anti-inflammatory effects. Research shows it can reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8 in models of esophageal inflammation, suggesting p110α is a key mediator in certain inflammatory pathways [6].

Experimental Research Applications

In Vitro Research

In cell-based studies, this compound demonstrates potent anti-proliferative and pro-apoptotic effects:

  • Cancer Cell Lines: Inhibits proliferation with IC₅₀ values in the nanomolar range (e.g., ~12 nM in MCF-7 breast cancer cells) and blocks colony formation [5].
  • Mechanistic Studies: At 10-20 nM, significantly reduces phosphorylation of AKT and downstream targets like S6, specifically inhibiting the PI3K pathway without affecting MAPK signaling [5].
  • Other Studies: Used at 10 nM to inhibit TNF-α-induced CD38 expression in airway smooth muscle cells, exploring mechanisms of asthma [1] [7].
In Vivo Research

In vivo studies highlight its potential for anticancer therapy but also reveal challenges:

  • Efficacy: At 2 mg/kg, potentiates gemcitabine's effect in pancreatic cancer mouse models; at 20 mg/kg, suppresses glioblastoma xenograft growth and extends survival [3] [5].
  • Challenge: Poor aqueous solubility and significant toxicity (impairs glucose tolerance) limit its clinical translation [1] [8].
Advanced Formulation Strategies

To overcome solubility and toxicity issues, novel delivery systems are in development. A 2025 study successfully encapsulated this compound in organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs) [8]. These nanoparticles target the Scavenger Receptor Class B Type 1 (SR-B1), often overexpressed in cancer cells, enabling targeted delivery and improving efficacy while potentially reducing systemic toxicity [8].

Key Experimental Protocols

Kinase Inhibition Assay

This protocol measures direct inhibition of PI3K enzyme activity [1] [2]:

  • Stock Solution: Dissolve this compound HCl in DMSO at 10 mM; store at -20°C.
  • Reaction Mixture: 50 µL of 20 mM HEPES (pH 7.5), 5 mM MgCl₂, and 180 µM phosphatidylinositol.
  • Initiate Reaction: Add 100 µM ATP containing 2.5 µCi of [γ-³²P]ATP.
  • Incubate: 30 minutes at room temperature.
  • Stop Reaction: Add 50 µL of 1 M HCl.
  • Lipid Extraction: Add 100 µL chloroform/methanol (1:1 v/v) and 250 µL of 2 M KCl. Count radioactivity in the organic phase via liquid scintillation.
Cell Viability Assessment (MTT Assay)

This protocol determines cytotoxic effects in cultured cells [1] [6] [2]:

  • Cell Treatment: Seed cells and treat with this compound for desired duration (e.g., 48-72 hours).
  • Add MTT: Add MTT solution (final concentration 5 mg/mL); incubate for 3.5-4 hours at 37°C.
  • Solubilize Formazan: Remove supernatant; dissolve formazan crystals in DMSO.
  • Quantify: Measure absorbance at 570 nm (reference 690 nm). Viability is proportional to absorbance.

References

PIK-75 Inhibitory Profile (IC50 Values)

Author: Smolecule Technical Support Team. Date: February 2026

The core activity of PIK-75 is its potent inhibition of specific kinases, with values significantly lower than for other related enzymes. The following table details its half-maximal inhibitory concentration (IC50) against primary and secondary targets [1] [2].

Target IC50 Value Notes
DNA-PK 2 nM Primary target [1] [3] [2].
p110α (PI3K) 5.8 nM Primary target; >200-fold selective over p110β [1] [2].
p110γ (PI3K) 76 nM Secondary target [1].
p110δ (PI3K) 510 nM Secondary target [1].
p110β (PI3K) 1.3 μM (1300 nM) Demonstrates high selectivity for p110α over p110β [1].

For context, the table below shows its activity against a wider panel of PI3K-related kinases, confirming its relatively clean profile [1].

Target IC50 Value
ATM 2.3 μM
mTORC1 ~1 μM
hsVPS34 2.6 μM
ATR 21 μM
PI4KIIIβ ~50 μM

Mechanism of Action and Signaling Pathways

This compound acts as a reversible inhibitor that binds to the ATP-binding pocket of its targets [1]. Its key cellular effects result from simultaneously blocking two critical signaling nodes.

G PIK75 This compound DNAPK DNA-PK PIK75->DNAPK Inhibits IC₅₀ = 2 nM p110a p110α (PI3K) PIK75->p110a Inhibits IC₅₀ = 5.8 nM NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ Blocks PIP3 PIP3 Production p110a->PIP3 Blocks PDK1 PDK1 PIP3->PDK1 Activates Akt Akt Phosphorylation (Ser473, Thr308) PDK1->Akt Phosphorylates Survival Cell Survival Proliferation Akt->Survival Invasion Cancer Cell Invasion (Invadopodia Formation) Akt->Invasion DSB_Repair DNA Double-Strand Break Repair NHEJ->DSB_Repair Impairs Apoptosis Apoptosis DSB_Repair->Apoptosis Sensitizes to

Diagram: this compound's dual inhibition of p110α and DNA-PK impairs cell survival and DNA repair, leading to apoptosis.

  • Dual-Target Mechanism: this compound uniquely co-targets the p110α isoform of PI3K and DNA-PK, two enzymes in distinct but critical cellular pathways [1] [4] [3]. This dual action can lead to synergistic anti-cancer effects.
  • Consequence of p110α Inhibition: Inhibition of p110α blocks the phosphoinositide 3-kinase (PI3K) signaling pathway. This disrupts the phosphorylation and activation of the key kinase Akt, which is a central regulator of cell growth, survival, and metabolism [5] [2] [6]. In cancer research, this is crucial for blocking invasive structures called invadopodia [5].
  • Consequence of DNA-PK Inhibition: DNA-PK is essential for the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks. Inhibiting DNA-PK with this compound impairs this repair mechanism, leading to the accumulation of DNA damage and sensitizing cells to apoptosis, especially when combined with DNA-damaging agents [1] [3].

Key Experimental Protocols

To effectively utilize this compound in research, follow these established experimental protocols.

In Vitro Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of PI3K enzyme activity [2].

  • 1. Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl₂). Dissolve this compound at a high concentration (e.g., 10 mM) in DMSO as a stock solution, and create a dilution series in DMSO (e.g., 20% v/v) for generating a dose-response curve.
  • 2. Enzyme Reaction: In a 50 µL reaction mixture, combine buffer, the lipid substrate (e.g., 180 µM phosphatidylinositol), and the PI3K enzyme. Initiate the reaction by adding ATP (e.g., 100 µM, containing [γ-³²P]ATP for radiolabeled detection). Incubate at room temperature for 30-60 minutes.
  • 3. Reaction Stop & Detection: Stop the reaction by adding 50 µL of 1 M HCl. Extract the radiolabeled phospholipid product with a 1:1 mixture of chloroform/methanol. Quantify the radioactivity using a liquid scintillation counter to determine the level of enzyme activity. For a non-radioactive alternative, a luminescent assay that measures ATP consumption can be used.
  • 4. Data Analysis: Plot the concentration of this compound against the percentage of enzyme activity inhibition. Use software (e.g., GraphPad Prism) to fit a curve and calculate the IC₅₀ value.
Cell-Based Viability and Apoptosis Assay

This protocol assesses the functional impact of this compound on cells [7] [2].

  • 1. Cell Seeding and Treatment: Seed appropriate cancer cell lines (e.g., pancreatic cancer MIA PaCa-2, mantle cell lymphoma Recl-1) in multi-well plates. The following day, treat the cells with a range of this compound concentrations (e.g., from 0.1 nM to 1000 nM) for a defined period, typically 48-72 hours.
  • 2. Viability Measurement: After incubation, assess cell viability using assays like MTT or CellTiter-Glo. These assays measure metabolic activity or ATP content as proxies for the number of living cells. The IC₅₀ for growth inhibition can be determined from the dose-response curve.
  • 3. Apoptosis Analysis: To confirm the induction of programmed cell death, treat cells with this compound for 24-48 hours. Analyze markers of apoptosis via Western blotting, looking for the cleavage of key proteins such as PARP and Caspase-3 [7].
  • 4. Pathway Analysis: Use Western blotting to validate the on-target effect of this compound by probing for a reduction in phosphorylated Akt (at Ser473 and Thr308), indicating successful blockade of the PI3K pathway [5] [2].

Research Applications & Formulation Note

  • Key Applications: this compound is widely used to dissect the specific biological role of p110α in insulin signaling and cancer cell invasion [5] [4]. Recent research highlights its efficacy in overcoming resistance to the cancer drug venetoclax in hematologic malignancies by simultaneously inhibiting PI3K/AKT signaling and downregulating MCL-1 [7]. It also demonstrates anti-inflammatory potential by reducing proinflammatory cytokines [8].
  • Important Formulation Note: A significant practical challenge with this compound is its poor aqueous solubility, which can limit its use in biological assays, especially in vivo. Researchers have developed nanosuspension formulations to improve its delivery efficiency and cytotoxicity for in vivo studies [9].

References

PIK-75 Solubility and Key Data

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Details / Additional Data
Solubility in DMSO ≥ 30 mg/mL (61.38 mM) [1] Also reported as 98 mg/mL (200.51 mM) [2] and ≥8.15 mg/mL with gentle warming [3].
Molecular Weight 488.74 g/mol [2] [1] [3] -
Molecular Formula C₁₆H₁₄BrN₅O₄S·HCl [2] [1] [4] -
Recommended Stock Storage Below -20°C, desiccated [2] [1] [3] Prepare stock solutions in fresh, dry DMSO [2].
Primary Targets (IC₅₀) p110α (5.8 nM), DNA-PK (2 nM) [2] [1] [3] Also inhibits p110γ (76 nM); highly selective over p110β (1.3 μM) [2] [1].

Experimental Protocols

The provided methodologies are adapted from supplier documentation and research publications to guide your experimental work with PIK-75 [2].

Preparation of Stock and Working Solutions
  • Stock Solution: Dissolve this compound in fresh, dry DMSO to prepare a concentrated stock solution (e.g., 10-30 mM). Aliquot and store at -20°C or below under desiccating conditions to maintain stability and prevent water absorption, which can reduce solubility [2] [1].
  • Working Solution for Cell Culture: Dilute the stock solution into your pre-warmed cell culture medium to achieve the desired final concentration. Gently warm the stock solution if needed and mix thoroughly. It is recommended to prepare and use working solutions on the same day [1].
In-vitro Kinase Inhibition Assay

This protocol measures the direct inhibition of PI3K enzyme activity by this compound [2].

  • Reaction Setup: In a 50 μL volume, combine 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 180 μM phosphatidyl inositol, and the PI3K enzyme.
  • Initiation and Incubation: Start the reaction by adding 100 μM ATP (containing a tracer of [γ-³²P]ATP). Incubate for 30 minutes at room temperature.
  • Termination and Detection: Stop the reaction with 50 μL of 1 M HCl. Extract the radioactive phospholipids with 100 μL of chloroform/methanol (1:1 v/v) and 250 μL of 2 M KCl. Quantify the product by liquid scintillation counting.
  • IC₅₀ Calculation: Serially dilute this compound in DMSO, generate a concentration versus enzyme inhibition curve, and analyze it using software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC₅₀) [2].
Cell-Based Viability/Proliferation Assay (MTT Assay)

This protocol assesses the compound's effect on cell viability [2].

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere. Treat cells with this compound at various concentrations (e.g., 0-10 μM) for the desired duration (e.g., 48-72 hours).
  • MTT Incubation: Add MTT reagent to each well and incubate for ~3.5 hours at 37°C.
  • Solubilization and Measurement: Add 10% SDS in 0.01 M HCl to each well to solubilize the formazan crystals overnight. Transfer samples to a 96-well microplate and measure the absorbance at 570 nm with a 690 nm reference wavelength.

Experimental Workflow and Mechanism of Action

The diagram below outlines the key stages of working with this compound in a research setting, from stock preparation to assessing its cellular effects.

G cluster_stock Stock Solution Preparation cluster_cell Cell-Based Experiments cluster_mech Key Mechanisms & Readouts A Weigh this compound powder B Dissolve in fresh, dry DMSO A->B C Aliquot & store at ≤ -20°C B->C D Dilute stock into culture medium C->D E Treat cells (typically 48-72 hrs) D->E F Assay readout (e.g., MTT, Western Blot) E->F G Inhibition of p110α and DNA-PK E->G H ↓ p-AKT & MCL-1 ↓ Cell Viability Induction of Apoptosis G->H

Workflow for using this compound from stock preparation to mechanistic analysis.

Advanced Research and Formulation Strategies

A significant challenge with this compound is its poor solubility in aqueous solutions, which limits its use in vivo [5]. Recent research addresses this with novel delivery systems:

  • Nanoparticle Encapsulation: this compound has been successfully encapsulated in organic core High-Density Lipoprotein-like Nanoparticles (oc-HDL NPs) that target the Scavenger Receptor Class B Type 1 (SR-B1), often overexpressed in cancer cells [5].
  • Enhanced Efficacy: This formulation, This compound oc-HDL NP, specifically delivers this compound to cancer cells, potently inducing cell death in vitro and in vivo in prostate cancer models, and demonstrates efficacy in overcoming drug resistance where free this compound may be less effective [5].

References

Primary Targets and Inhibitory Profile

Author: Smolecule Technical Support Team. Date: February 2026

PIK-75 is most renowned for its potent and selective inhibition of the p110α isoform of Class I Phosphoinositide 3-kinases (PI3K), yet it also strongly inhibits DNA-PK, which contributes to its off-target effects [1] [2].

The table below summarizes its key inhibitory concentrations (IC50) from cell-free assays.

Target IC50 (nM) Selectivity Note
p110α (PI3Kα) 5.8 - 7.8 nM [1] [2] 200-fold more selective for p110α over p110β [2].
DNA-PK 2 nM [2] Potent off-target activity [1].
p110γ (PI3Kγ) 76 nM [2] ---
p110δ (PI3Kδ) 510 nM [2] ---
p110β (PI3Kβ) 343 - 1300 nM [1] [2] ---

The signaling pathway diagram below illustrates the primary cellular processes impacted by this compound inhibition.

G This compound inhibits PI3Kα and DNA-PK in key cellular pathways. Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K (p110α) PI3K (p110α) Receptor Tyrosine Kinase (RTK)->PI3K (p110α) Activates PIP2 to PIP3 PIP2 to PIP3 PI3K (p110α)->PIP2 to PIP3 Catalyzes This compound This compound This compound->PI3K (p110α) Inhibits DNA-PK DNA-PK This compound->DNA-PK Inhibits DNA Damage DNA Damage DNA Damage->DNA-PK Activates Akt Phosphorylation Akt Phosphorylation PIP2 to PIP3->Akt Phosphorylation Promotes Cell Survival & Proliferation Cell Survival & Proliferation Akt Phosphorylation->Cell Survival & Proliferation Drives DNA Repair DNA Repair DNA-PK->DNA Repair Mediates Cell Survival Cell Survival DNA Repair->Cell Survival Supports Key Cellular Processes Key Cellular Processes Oncogenesis & Cancer Cell Survival Oncogenesis & Cancer Cell Survival

Selectivity and Off-Target Effects

While this compound demonstrates strong selectivity for p110α over other class I PI3K isoforms, its overall profile is promiscuous [3].

  • Selectivity within PI3K Family: this compound's defining characteristic is its significant selectivity for p110α over p110β, with reported potency difference of about 200-fold [2]. It is considerably less potent against the p110γ and p110δ isoforms [1] [2].
  • Promiscuity and Other Kinase Targets: Despite its PI3Kα selectivity, this compound is known to inhibit other kinases. It was reported to be effective against p38γ, and one study explicitly notes it "was also found to inhibit several other kinases," which is a typical cause of off-target toxicities [3].

Experimental Evidence and Protocols

The characterization of this compound's activity and selectivity relies on established biochemical and cellular assays.

Kinase Activity Assays (Cell-Free)

The core data on this compound's potency comes from in vitro kinase assays [2].

  • Procedure: PI3K enzyme activity is determined in a reaction buffer containing phosphatidylinositol. The reaction is initiated by adding ATP, including radiolabeled [γ-³²P]ATP for detection. After incubation, the reaction is stopped, and newly phosphorylated phospholipids are extracted and quantified using liquid scintillation counting [2].
  • Inhibition Testing: Serial dilutions of this compound are tested to generate a concentration-inhibition curve. The IC50 value is calculated from this curve using analytical software [2].
  • Kinetic Analysis: A separate luminescent assay that measures ATP consumption can be used for more detailed kinetic studies to determine the inhibition mechanism (e.g., competitive with respect to the substrate PI) [2].
Cellular Assays

Cellular studies confirm that this compound inhibits PI3K signaling and exhibits anti-proliferative effects.

  • Western Blot Analysis: Used to demonstrate that this compound treatment reduces levels of phosphorylated Akt (p-Akt), a key downstream effector of PI3K, in cancer cell lines [2].
  • Cell Viability/Proliferation Assays: The MTT assay is a common method. Cells are treated with this compound for 48-72 hours, after which MTT reagent is added. Metabolically active cells convert MTT into a purple formazan product, which is solubilized and measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of IC50 values for growth inhibition [2].

Beyond this compound: Deriving Improved Inhibitors

The key issues of this compound—namely its off-target effects and poor aqueous solubility—have driven research into improved analogs [4] [1].

  • DW09849: This compound from the "DW series" was designed to reduce the off-target effects of this compound. It potently inhibits PI3Kα kinase activity with little activity against PI3K-related protein kinases and a panel of tyrosine kinases. It also preferentially inhibits the proliferation of cells containing the oncogenic mutation p110α (H1047R) [4].
  • Nanosuspension Formulations: To address poor solubility, this compound has been formulated into nanosuspensions (this compound-NS). This formulation enhances delivery efficiency and cytotoxicity, and when targeted (e.g., with folic acid, this compound-NS-FA), it improves tumor-specific uptake in models like SKOV-3 ovarian cancer cells [1].

References

Mechanism of Action: How PIK-75 Induces Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

PIK-75 is a potent dual inhibitor primarily targeting PI3K (phosphoinositide 3-kinase) p110α and CDK9 (Cyclin-dependent kinase 9). Its pro-apoptotic effect is achieved by simultaneously disrupting survival signals and inhibiting a short-lived anti-apoptotic protein.

The diagram below illustrates the core mechanism of this compound-induced apoptosis.

G cluster_targets Dual Inhibition cluster_downstream Downstream Consequences PIK75 This compound T1 PI3K p110α PIK75->T1 T2 CDK9 PIK75->T2 D1 Blocked AKT Activation T1->D1 D2 Reduced MCL-1 Transcription T2->D2 Apoptosis Mitochondrial Apoptosis (Caspase-3/7 Activation) D1->Apoptosis Disequilibrates BCL-2 Family D2->Apoptosis Lowers Apoptotic Threshold

Experimental Evidence and Efficacy Data

The pro-apoptotic efficacy of this compound has been validated across multiple cancer models, as summarized in the table below.

Cancer Model Experimental Context Key Apoptotic Findings Citation
Mantle Cell Lymphoma (MCL) Acquired/primary venetoclax resistance; In vitro and in vivo ↓ MCL-1 protein, ↓ p-AKT; ↑ Caspase-3 cleavage; Synergistic cell death with venetoclax [1]
Bladder Cancer (BCa) Gemcitabine-resistant cell lines & patient-derived organoids; In vitro Binds RAC3, induces apoptosis; Effective in GEM-resistant models [2]
Breast Cancer MCF-7 cell line; In vitro Inhibits proliferation, induces apoptosis, increases ROS generation [3]

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the methodologies from key studies.

Cell Viability and Apoptosis Assay (from [1])

This protocol is used to assess the overall anti-cancer effect and the direct induction of programmed cell death.

  • Cell Preparation: Plate cells in 96-well plates at a density of 1-2 x 10^4 cells per well.
  • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) for 24-72 hours. Include a negative control (DMSO vehicle).
  • Viability Measurement: Use the Cell Counting Kit-8 (CCK-8). Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C, then measure the absorbance at 450 nm.
  • Apoptosis Detection: Use an Annexin V-FITC/PI Apoptosis Detection Kit. After treatment, harvest cells, wash with PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze by flow cytometry within 1 hour to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptotic Markers (from [1])

This protocol confirms the molecular mechanism by detecting changes in key regulatory proteins.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to collect the supernatant.
  • Electrophoresis: Load 20-40 µg of total protein per lane onto a 4-20% SDS-PAGE gel. Run the gel at 100-120 V until the dye front reaches the bottom.
  • Membrane Transfer: Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (see table below) overnight at 4°C. The next day, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Use an enhanced chemiluminescence (ECL) substrate and expose the membrane to X-ray film or a digital imaging system to visualize protein bands.

Key Antibodies for Apoptosis Detection:

Target Protein Function Expected Result with this compound
Cleaved Caspase-3 Executioner caspase, apoptosis marker Increase
Cleaved PARP Caspase substrate, apoptosis marker Increase
MCL-1 Anti-apoptotic protein, CDK9 target Decrease
p-AKT (Ser473) Marker of PI3K pathway activity Decrease
BCL-2 / BCL-xL Anti-apoptotic proteins Variable / Context-dependent
BIM / BAX Pro-apoptotic proteins Increase or No Change
Molecular Docking (from [2])

This computational method predicts how this compound interacts with its potential targets at the atomic level.

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., RAC3, PI3K) from the Protein Data Bank (PDB). Remove water molecules and add hydrogen atoms using software like AutoDock Tools or Maestro.
  • Ligand Preparation: Draw the 2D structure of this compound or obtain it from a database like PubChem. Convert it to 3D and minimize its energy using tools like Open Babel or MOE.
  • Docking Simulation: Perform the docking calculation using programs such as AutoDock Vina or SwissDock. Define a grid box that encompasses the active site of the target protein.
  • Analysis: Analyze the results based on the binding affinity (reported in kcal/mol; more negative values indicate stronger binding). Visually inspect the predicted binding pose to identify key hydrogen bonds, hydrophobic interactions, and steric clashes.

Research Implications and Future Directions

The current research highlights this compound's strong potential, particularly in overcoming drug resistance in cancers like MCL and bladder cancer [1] [2]. Its ability to simultaneously target PI3K-AKT signaling and MCL-1 represents a powerful combinatorial strategy to trigger apoptosis.

Future work will likely focus on:

  • Developing analogs to improve its pharmacokinetic profile and reduce potential toxicity.
  • Exploring its efficacy in other cancer types with hyperactive PI3K signaling or MCL-1 dependency.
  • Optimizing combination regimens with other targeted agents, like BCL-2 inhibitors (venetoclax), to enhance and sustain apoptotic responses [1].

References

Biochemical Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

PIK-75 is a potent, small-molecule multi-kinase inhibitor. Its primary mechanism involves reversible and selective inhibition of specific kinase targets, as detailed in the table below [1] [2].

Target IC₅₀ (nM) Selectivity Notes
p110α (PI3K) 5.8 nM >200-fold more selective for p110α over p110β [1] [2].
DNA-PK 2 nM Potent inhibition of the DNA-dependent protein kinase [1] [2].
p110γ (PI3K) 76 nM -
p110δ (PI3K) 510 nM -
p110β (PI3K) 1,300 nM -

The following diagram illustrates the core signaling pathways inhibited by this compound and its consequent biological effects, which underpin its application in cancer research and potential as an anti-inflammatory agent.

G cluster_targets Inhibition of Primary Kinase Targets cluster_pathways Downstream Signaling Consequences PIK75 This compound PI3K_alpha PI3K p110α PIK75->PI3K_alpha Potently Inhibits DNA_PK DNA-PK PIK75->DNA_PK Potently Inhibits AKT Reduced p-AKT activation PI3K_alpha->AKT DNA_Repair Impaired DNA Repair DNA_PK->DNA_Repair MCL1 Reduced MCL-1 expression AKT->MCL1 Cytokines Reduced pro-inflammatory cytokines (IL-1β, IL-6, IL-8) AKT->Cytokines Apoptosis Induction of Apoptosis MCL1->Apoptosis AntiInflammatory Anti-inflammatory Effect Cytokines->AntiInflammatory Leads to AntiCancer Anti-cancer Efficacy Apoptosis->AntiCancer Leads to ChemoSensitization Chemosensitization DNA_Repair->ChemoSensitization Leads to

This compound's core mechanism involves potent inhibition of PI3K p110α and DNA-PK, leading to anti-cancer and anti-inflammatory effects.

Formulation Strategies to Overcome Pharmacokinetic Limitations

The major challenge for this compound's preclinical development is its poor aqueous solubility, which limits its absorption and distribution [3] [4]. Researchers have developed advanced formulation strategies to overcome this.

Nanosuspension Formulation

A primary approach has been creating this compound nanosuspensions (this compound-NS) using high-pressure homogenization. The table below summarizes the key characteristics and outcomes of this formulation [3] [4].

Parameter Standard this compound This compound Nanosuspension (NS)
Particle Size Large, micro-scale 161 - 182 nm
Saturation Solubility Low 11-fold improvement
In Vitro Cytotoxicity Baseline Enhanced in SKOV-3 ovarian cancer cells
In Vivo Tissue Distribution - Lower kidney exposure vs. standard suspension
Stability in Human Plasma - >90% drug recovery after 6 hours

The process for creating and evaluating targeted nanosuspensions is summarized in the diagram below.

G cluster_ns Nanosuspension (NS) cluster_eval In Vitro & In Vivo Evaluation Start This compound API (Poor Solubility) HPH High-Pressure Homogenization Start->HPH BaseNS Base NS HPH->BaseNS Excipients Stabilizers: Poloxamer 188, Soybean Lecithin Excipients->HPH TargetNS Folate-Targeted NS (NS-FA) BaseNS->TargetNS Surface conjugation with Folic Acid InVitro Enhanced Cellular Uptake & Cytotoxicity TargetNS->InVitro InVivo Improved Tumor Targeting Altered Tissue Distribution InVitro->InVivo

Workflow for developing this compound nanosuspensions, including base and targeted formulations, followed by biological evaluation.

Advanced Nanoparticle Delivery

A 2024 study introduced a more advanced delivery system: organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs) targeted at the Scavenger Receptor Class B Type 1 (SR-B1), which is overexpressed in many cancers [5].

  • Loading: Each nanoparticle encapsulates approximately 20 molecules of this compound [5].
  • Mechanism: The this compound oc-HDL NP specifically binds to SR-B1 on cancer cells, facilitating efficient cellular uptake and drug release [5].
  • Efficacy: This system demonstrated potent cell death in prostate cancer and cutaneous T-cell lymphoma models in vitro, and showed efficacy in a murine prostate cancer model in vivo. It also reduced the IC₅₀ of this compound across the NCI-60 cancer cell line panel [5].

Experimental & Research Applications

The following table summarizes key experimental findings and protocols from recent research.

Study Focus Cell Line / Model Key Finding / Protocol Citation
Overcoming Venetoclax Resistance Mantle Cell Lymphoma (MCL) cell lines & patient samples This compound (IC₅₀ ~3 nM in MV4-11 cells) blocks PI3K-AKT signaling and reduces MCL-1 expression to overcome resistance. Protocol: Cell viability measured by CellTiter-Glo assay after 72h incubation. [6] [1]
Anti-inflammatory Effects Feline Esophageal Epithelial Cells (EEC) This compound pre-treatment dose-dependently reduced H₂O₂-induced expression of IL-1β, IL-8 (Western Blot), and IL-6 (ELISA). Protocol: Cells pre-treated with this compound for 1h before 300 μM H₂O₂ challenge. [7]
Targeting Oncogenic Transcription T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines & PDX models This compound inhibits enhancer activity driven by the TAL1 transcription factor and induces apoptosis. Protocol: Identified via a luciferase-based GIMAP enhancer reporter screen in Jurkat cells. [8]
In Vivo Pharmacokinetics SKOV-3 tumor-bearing mice (Nanosuspension) This compound nanosuspension and standard suspension showed similar plasma pharmacokinetics, but nanosuspension led to lower drug levels in the kidney. [3] [4]

Key Takeaways for Researchers

  • Potent but Problematic: this compound remains a highly potent and selective tool for biochemical research on PI3K p110α and DNA-PK pathways. However, its inherent poor solubility is a major bottleneck for in vivo studies and clinical translation [3] [1] [4].
  • Formulation is Critical: Successful in vivo application is dependent on advanced formulation. Both nanosuspensions and targeted oc-HDL nanoparticles have proven to be effective strategies to enhance solubility, improve delivery efficiency, and alter tissue distribution [3] [5] [4].
  • Broad Therapeutic Potential: Beyond oncology, evidence suggests this compound has potential in inflammatory conditions, as it can significantly reduce key pro-inflammatory cytokines in model systems [7].

References

PIK-75 Solubility & Storage Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key physical chemical data and storage conditions for PIK-75 HCl from commercial suppliers.

Parameter Reported Data Source / Vendor
Molecular Weight 488.74 g/mol Consistent across [1] [2] [3]
CAS No. 372196-77-5 Consistent across [1] [2] [3]
Solubility in DMSO 98 mg/mL (200.51 mM) [1]; 11 mg/mL (22.51 mM) [2]; ≥8.15 mg/mL [4] Selleck Chemicals [1]; MedChemExpress [2]; ApexBio [4]
Solubility in Water Insoluble [1] [2] [4] Consistent across sources
Solubility in Ethanol 9 mg/mL [1]; Insoluble [4] Selleck Chemicals [1]; ApexBio [4]
Recommended Storage Powder: -20°C, sealed, away from moisture [2] [3]. Solution: -80°C for 6 months, -20°C for 1 month [2]. MedChemExpress [2]; InvivoChem [3]

Preparation Protocols for Stock Solutions

Based on the compiled data, here are detailed methodologies for preparing stock solutions and conducting common experiments.

Stock Solution Preparation
  • Standard DMSO Stock Solution

    • Procedure: Dissolve this compound HCl powder in anhydrous, moisture-free DMSO to the desired concentration. A common preparation is a 10 mM stock solution. For example, to prepare 1 mL of 10 mM stock, add 4.89 mg of this compound HCl powder to 1 mL of DMSO [1] [2] [3].
    • Critical Note: Due to the impact of moisture-absorbing DMSO on solubility, it is recommended to use freshly opened DMSO [1]. Vortex, ultrasound, or gentle warming may be used to aid dissolving [3]. Aliquot the master liquid and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [2].
  • In Vivo Formulation (Corn Oil-Based)

    • Procedure: A formulation validated for in vivo studies involves dissolving this compound in a 5% DMSO and 95% corn oil mixture to a final concentration of 0.150 mg/mL (0.31 mM). For 1 mL of working solution, add 50 μL of a 3 mg/mL clear DMSO stock solution to 950 μL of corn oil and mix evenly. The mixed solution should be used immediately for optimal results [1].
  • Nanosuspension Formulation (for Enhanced Delivery)

    • Procedure: To overcome poor solubility and stability, a folate-targeted nanosuspension can be prepared using high-pressure homogenization. This formulation demonstrated an 11-fold increase in saturation solubility and improved cytotoxicity in a human ovarian cancer model (SKOV-3 cells) [5].
Key Experimental Protocols
  • In Vitro Cell Viability (MTT) Assay

    • Purpose: To assess the cytotoxic effect and determine the IC50 of this compound.
    • Typical Protocol:
      • Seed cells (e.g., human pancreatic cancer MIA PaCa-2 or AsPC-1 cells) in a 96-well plate.
      • After cell attachment, treat with a concentration gradient of this compound (e.g., 0.1 to 1000 nM) for a set duration (e.g., 48 hours) [2].
      • Add MTT solution (final concentration 5 mg/mL) to each well and incubate for 3-4 hours at 37°C [1] [6].
      • Solubilize the resulting formazan crystals with DMSO or a specified buffer.
      • Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader. Cell viability is calculated relative to untreated control cells [1] [6].
  • Western Blot Analysis

    • Purpose: To evaluate the inhibitory effect of this compound on PI3K downstream signaling, such as phosphorylation of Akt.
    • Typical Protocol:
      • Treat serum-starved cells (e.g., CHO-IR cells) with this compound (e.g., 1-1000 nM) for a short period (e.g., 5 minutes) before stimulation with an agonist like insulin [2].
      • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors [6].
      • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
      • Probe the membrane with primary antibodies against targets of interest (e.g., p-Akt (Ser473), p-Akt (Thr308), and total Akt) [7] [2] [6].
      • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system [6].

Key Research Insights

The following diagram illustrates the primary mechanism of action and common experimental workflows for this compound in cancer cell research.

G cluster_legend Key Insights from Research PIK75 This compound HCl PI3K_p110a PI3K_p110a PIK75->PI3K_p110a Inhibits IC₅₀ = 5.8 nM DNA_PK DNA_PK PIK75->DNA_PK Inhibits IC₅₀ = 2 nM Targets Primary Targets pAkt pAkt PI3K_p110a->pAkt Blocks MCL1 MCL1 pAkt->MCL1 Suppresses Apoptosis Apoptosis MCL1->Apoptosis Promotes Experiment In Vitro Experiment Workflow StockPrep 1. Prepare Stock Solution (DMSO, 10 mM) CellTreat 2. Treat Cells (0.1-1000 nM, 48h) StockPrep->CellTreat Assay 3. Perform Assay (MTT, Western Blot) CellTreat->Assay Note1 • Overcomes Venetoclax resistance  via MCL-1 suppression [7] Note2 • Nanosuspension improves  tumor delivery [5] Note3 • Exhibits anti-inflammatory  effects [6]

Diagram of this compound's mechanism and experimental workflow.

Critical Research Considerations

  • Solubility Challenges: this compound has poor aqueous solubility. For in vitro assays, DMSO is the standard solvent, but final DMSO concentration in cell culture media should typically be kept below 0.1-0.5% to avoid cytotoxicity [1] [5].
  • Target Selectivity: While this compound is a potent and selective p110α inhibitor, it also strongly inhibits DNA-PK. Researchers should account for this dual activity when interpreting results, as the observed phenotypes may not be solely due to PI3K p110α inhibition [1] [2].
  • Formulation for In Vivo Work: The corn oil-based formulation and nanosuspension are examples of strategies to enable in vivo administration and improve drug delivery to tumors, addressing the limitations of the compound's physicochemical properties [1] [5].

References

Chemical Profile and Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical identifiers and critical storage conditions for PIK-75 to ensure its stability for research use.

Property Specification Source
CAS No. (free base) 372196-67-3 [1]
Molecular Weight (free base) 452.28 g/mol [1]
Recommended Storage (Powder) -20°C [1]
Recommended Storage (in solvent) -80°C [1]
Container Keep tightly sealed in a cool, well-ventilated area. Protect from direct sunlight. [1]

Preparation and Handling Protocols

Proper preparation and handling are crucial for maintaining the stability and activity of this compound in experimental settings.

  • Preparing Stock Solutions

    • Solvent: DMSO is the primary solvent for preparing concentrated stock solutions [2].
    • Concentration: A typical stock solution concentration is 98 mg/mL (200.51 mM) in DMSO [2].
    • Stability Note: Moisture-absorbing (hygroscopic) DMSO can reduce solubility. It is recommended to use fresh DMSO for preparation [2].
    • Alternative Solvent: this compound can also be dissolved in ethanol at approximately 9 mg/mL [2].
  • Safe Handling Procedures

    • Personal Protective Equipment (PPE): Always wear safety goggles, protective gloves, and impervious clothing. Use suitable respiratory protection if ventilation is inadequate [1].
    • Hazards: this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects [1].
    • Handling Precautions: Avoid inhalation and contact with skin or eyes. Avoid dust formation and use only in areas with appropriate exhaust ventilation [1].

Mechanism of Action and Experimental Data

This compound is a potent, small-molecule dual-inhibitor with a defined mechanism for overcoming cancer therapy resistance.

  • Primary Mechanism and Targets this compound primarily functions as a dual inhibitor of PI3K (phosphoinositide 3-kinase) and CDK9 (cyclin-dependent kinase 9) [3].
    • PI3K Inhibition: It demonstrates high selectivity and potency, particularly against the p110α isoform of PI3K, with an IC50 of 5.8 nM in cell-free assays. It is significantly less potent against the p110β isoform [2].
    • CDK9 Inhibition: Inhibition of CDK9, a key regulator of transcription, leads to a rapid reduction in short-lived proteins, including the pro-survival protein MCL-1 [3].
    • Overcoming Resistance: By simultaneously blocking the PI3K-AKT signaling pathway and reducing MCL-1 levels, this compound effectively induces apoptosis (programmed cell death) in cancer cells that have developed resistance to the BCL-2 inhibitor venetoclax [3].

The following diagram illustrates the mechanism by which this compound overcomes venetoclax resistance:

G PIK75 This compound PI3K PI3K p110α PIK75->PI3K Inhibits CDK9 CDK9 PIK75->CDK9 Inhibits Apoptosis Induced Apoptosis PIK75->Apoptosis Restores Sensitivity AKT p-AKT (Activated) PI3K->AKT Activates MCL1 MCL-1 Protein CDK9->MCL1 Sustains Resistance Venetoclax Resistance AKT->Resistance MCL1->Resistance Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BCL2->Apoptosis Blocks Invisible

This compound overcomes venetoclax resistance by inhibiting PI3K-AKT signaling and CDK9-MCL-1 axis.

  • Key Experimental Findings and Protocols A 2022 study identified this compound through high-throughput screening as a top candidate to overcome both acquired and primary venetoclax resistance in Mantle Cell Lymphoma (MCL) [3].

    • In Vitro Confirmation

      • Cell Viability & Apoptosis: Researchers treated venetoclax-sensitive and resistant MCL cell lines with this compound. Cell viability was assessed using assays like CellTiter-Glo after 72 hours, and apoptosis was confirmed by Western blot analysis of cleaved PARP and cleaved Caspase-3 [3].
      • Mechanistic Validation: Western blotting demonstrated that this compound treatment potently diminished elevated levels of MCL-1 and phosphorylated AKT (p-AKT) in the resistant cells [3].
      • Tumor Microenvironment (TME) Model: The efficacy of this compound was also confirmed in a co-culture system using human stromal cells (HS-5) and a cytokine cocktail to mimic the protective TME, a known contributor to drug resistance [3].
    • In Vivo Efficacy

      • This compound was shown to be efficacious in overcoming venetoclax resistance in xenograft mouse models. It also inhibited the dissemination of tumor cells to the spleen in these mice [3].

Application Notes for Researchers

  • Stability is Key: The biological activity of this compound, particularly its ability to potently inhibit targets like p110α and DNA-PK, is dependent on correct storage and handling to maintain compound integrity [2].
  • Broad Research Utility: Beyond oncology, this compound has been used as a tool compound in other research areas, such as inflammation, where it demonstrated anti-inflammatory effects by reducing proinflammatory cytokines in feline esophageal epithelial cells [4].

References

Comprehensive Application Notes and Protocols: PIK-75-Loaded Organic Core High-Density Lipoprotein-like Nanoparticles for Targeted Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The kinase inhibitor PIK-75 has demonstrated significant potential as a multikinase inhibitor targeting key signaling pathways in cancer progression, specifically p110α, DNA-PK, and p38γ. Despite promising results in preclinical cancer models, its clinical translation has been hampered by limited solubility and delivery challenges, which restrict its bioavailability and therapeutic potential. To address these limitations, researchers have developed an innovative nanoformulation approach that encapsulates this compound within organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs), creating a targeted delivery system that enhances drug solubility and enables specific cellular targeting through the scavenger receptor class B type 1 (SR-B1). This receptor is frequently overexpressed in various cancer types compared to normal cells, providing a therapeutic window for targeted approaches that minimize off-target effects. [1]

The development of these HDL-mimicking nanoparticles represents a convergence of biomimetic design and targeted therapeutics, leveraging natural biological pathways for precision drug delivery. Native high-density lipoproteins (HDL) serve as endogenous nanoparticles that naturally transport lipids, proteins, and nucleic acids throughout the body through their interaction with specific receptors, particularly SR-B1. By engineering synthetic nanoparticles that mimic the structural and functional properties of native HDL, researchers can create biologically inspired delivery vehicles that are efficiently internalized by cancer cells overexpressing SR-B1. This approach represents a significant advancement in the field of nanomedicine, addressing fundamental challenges in the delivery of poorly soluble therapeutic agents while potentially reducing systemic toxicity through targeted delivery mechanisms. [1] [2]

Nanoparticle Formulation and Characterization

Composition and Structure

The organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs) are sophisticated nanocarriers specifically engineered to address the solubility limitations of this compound while enabling targeted delivery to cancer cells. These nanoparticles feature a unique organic core scaffold that facilitates the stable encapsulation of hydrophobic drugs, surrounded by a lipid monolayer that mimics the surface composition of natural HDL. The nanoparticle formulation incorporates approximately 20 molecules of this compound per nanoparticle, achieving significant drug loading while maintaining optimal physicochemical properties for biological applications. The surface of these nanoparticles is functionalized with components that enable specific targeting of the scavenger receptor class B type 1 (SR-B1), which is frequently overexpressed in various cancer types, including prostate cancer and cutaneous T-cell lymphoma. [1]

The structural design of these oc-HDL NPs is critical to their function, as it preserves the biological recognition elements necessary for SR-B1 binding and subsequent cellular internalization. Characterization studies have confirmed that the this compound loaded oc-HDL NPs maintain similar size, surface charge, and surface composition as both unloaded oc-HDL NPs and natural human HDL, suggesting that the drug loading process does not compromise the biomimetic properties of the nanoparticles. This structural preservation is essential for maintaining the targeting specificity and biological interactions of the nanoparticles with the intended cellular receptors. The nanocarriers effectively serve as synthetic analogues of natural HDL, leveraging the same physiological pathways for targeted drug delivery while overcoming the limitations associated with the native particle structure for therapeutic applications. [1]

Key Physicochemical Properties

Table 1: Characterization of this compound oc-HDL Nanoparticles

Property Characterization Method Results Significance
Drug Loading Capacity Spectrophotometric analysis ~20 molecules of this compound/NP High encapsulation efficiency for therapeutic efficacy
Particle Size Dynamic light scattering Similar to natural HDL (~10-20 nm) Enhanced tissue penetration and cellular uptake
Surface Charge Zeta potential measurement Comparable to natural HDL Optimal biological compatibility and circulation time
Surface Composition Biochemical analysis Mimics natural HDL SR-B1 recognition and binding
Targeting Specificity Cellular uptake studies SR-B1-mediated delivery Selective cancer cell targeting

The physicochemical characterization of this compound oc-HDL NPs confirms their structural similarity to natural HDL, which is crucial for their function as biomimetic delivery vehicles. The nanoparticle size distribution falls within the range of natural HDL particles (approximately 10-20 nm in diameter), which facilitates enhanced tissue penetration and efficient cellular uptake through the SR-B1 receptor pathway. Surface charge measurements demonstrate zeta potential values comparable to native HDL, suggesting favorable biocompatibility and circulation properties. The surface composition analysis verifies the presence of key lipid components and apolipoprotein mimics that enable specific recognition by SR-B1 receptors, which is the fundamental targeting mechanism for these nanocarriers. This strategic design allows the nanoparticles to bypass non-specific interactions while maximizing drug delivery to target cancer cells. [1]

The drug loading capacity of approximately 20 this compound molecules per nanoparticle represents a significant achievement in formulation science, addressing the inherent solubility challenges of the kinase inhibitor while maintaining the structural integrity of the nanocarrier. This loading efficiency ensures that therapeutic concentrations of this compound can be delivered to cancer cells without requiring large quantities of the carrier material, optimizing the therapeutic index and potentially reducing carrier-related toxicity. The stability of the drug-nanoparticle complex under physiological conditions further enhances the utility of this delivery system, protecting the encapsulated drug from premature degradation and enabling controlled release at the target site. These physicochemical properties collectively contribute to the enhanced performance of this compound when delivered via the oc-HDL nanoparticle system compared to the free drug formulation. [1]

Experimental Results and Efficacy Data

In Vitro Anticancer Activity

The therapeutic efficacy of this compound oc-HDL NPs has been rigorously evaluated across multiple cancer cell lines, demonstrating significant advantages over free this compound administration. In studies utilizing prostate cancer (PCa) and cutaneous T-cell lymphoma (CTCL) models known to be sensitive to inhibitors of p110α and p38γ respectively, the formulated nanoparticles specifically targeted SR-B1 to deliver this compound and potently induced cell death. Notably, the this compound oc-HDL NP formulation demonstrated enhanced efficacy compared to free this compound or empty oc-HDL NPs alone, as evidenced by reduced IC50 values across the NCI-60 cell line panel and additional pancreatic cancer cell lines. This broad-spectrum activity suggests the potential utility of this delivery platform across multiple cancer types, particularly those exhibiting SR-B1 overexpression. [1]

The mechanistic studies revealed that the anticancer activity of this compound oc-HDL NPs stems from the dual targeting approach: the SR-B1-mediated delivery enhances cellular uptake specifically in cancer cells, while the released this compound inhibits key kinase targets including p110α, DNA-PK, and p38γ. In cutaneous T-cell lymphoma models, the inhibition of p38γ has been identified as a particularly important mechanism, while in prostate cancer models, targeting p110α appears to drive the therapeutic response. The targeted delivery approach not only enhances efficacy but also potentially reduces off-target effects by minimizing exposure in non-cancerous cells with lower SR-B1 expression. This selective cytotoxicity profile represents a significant advantage over conventional chemotherapy and even free this compound administration, which lacks this targeting specificity. [1]

In Vivo Performance

The in vivo efficacy of this compound oc-HDL NPs has been evaluated in murine prostate cancer models, demonstrating significant tumor growth inhibition and enhanced survival compared to control treatments. The targeted nanoparticles effectively homed to tumor tissues expressing SR-B1, facilitating site-specific drug release and therapeutic activity while potentially minimizing systemic exposure. This tumor-targeting capability is particularly valuable for drugs like this compound that would otherwise face challenges related to solubility, rapid clearance, or non-specific distribution when administered in their free form. The in vivo performance of these nanoparticles confirms the potential of SR-B1-targeted approaches for enhancing the therapeutic index of kinase inhibitors in oncology applications. [1]

Table 2: Summary of Experimental Results with this compound oc-HDL NPs

Experimental Model Key Findings Significance
Prostate Cancer (in vitro) Potent induction of cell death via p110α inhibition Validation of mechanism in sensitive model
Cutaneous T-Cell Lymphoma (in vitro) Significant cell death via p38γ inhibition Application in hematological malignancy
NCI-60 Cell Line Panel Reduced IC50 compared to free this compound Broad-spectrum efficacy across cancer types
Pancreatic Cancer Lines Enhanced cytotoxicity Potential for hard-to-treat malignancies
Murine Prostate Cancer (in vivo) Tumor growth inhibition and increased survival Proof-of-concept in live organism

Beyond conventional cancer models, research has also explored the effects of this compound in other pathological contexts. One study investigated the role of this compound in inhibiting the Nrf2 signaling pathway in Echinococcus granulosus protoscoleces, demonstrating that this compound treatment increased ROS levels, reduced antioxidant enzyme activity (NQO-1, HO-1, GSH-Px, and TPx), decreased Nrf2 protein expression, and enhanced caspase-3 activity. These findings suggest that this compound has broast biological activities beyond kinase inhibition, potentially expanding its therapeutic applications to infectious and parasitic diseases. However, the primary focus of the oc-HDL nanoparticle formulation remains oncology applications where SR-B1 targeting provides a clear therapeutic advantage. [3]

Experimental Protocols

Nanoparticle Preparation and Drug Loading

The preparation of oc-HDL nanoparticles for this compound encapsulation follows a systematic approach that can be adapted from established HDL-mimicking nanoparticle protocols. While the exact formulation details for this compound oc-HDL NPs are proprietary, the general methodology can be outlined based on similar HDL-mimicking nanoparticle systems: [1] [2]

  • Organic Core Formation: Begin by preparing the organic core scaffold using lipid-conjugated core components dissolved in ethanol. Typical lipid components may include phosphatidylcholine, sphingomyelin, phosphatidylserine, cholesteryl oleate, and DSPE-PEG, though specific ratios and compositions may vary. The ethanol is evaporated under a gentle nitrogen stream to form a thin lipid film, which is then hydrated with ultrapure water under homogenization to form prototype nanoparticles. [2]

  • Drug Encapsulation: For drug loading, this compound is dissolved in an appropriate solvent and introduced to the prototype nanoparticles. The mixture is incubated at 37°C with continuous stirring to facilitate active loading of the drug into the organic core. The stoichiometric ratio of approximately 20 this compound molecules per nanoparticle is maintained by controlling the input drug-to-lipid ratio during this step. [1]

  • Surface Functionalization: Following drug encapsulation, the nanoparticle surface is modified with apolipoprotein A-I (Apo A-I) or appropriate mimetic peptides to enable SR-B1 targeting. This involves incubating the nanoparticles with the targeting ligands overnight at room temperature with gentle stirring to ensure proper orientation and surface display of the targeting moieties. [2]

  • Purification and Concentration: The final formulation is purified from unencapsulated drug and free ligands using gel filtration chromatography or tangential flow filtration. The separation is monitored by tracking both nanoparticle intensity (via dynamic light scattering) and drug concentration (via HPLC or spectrophotometry) across collected fractions. [2]

Characterization Methods

Comprehensive characterization of the this compound oc-HDL NPs is essential for quality control and ensuring batch-to-batch consistency. The following protocols outline key characterization techniques:

  • Particle Size and Zeta Potential: Determine the hydrodynamic diameter, size distribution (polydispersity index), and surface charge (zeta potential) using dynamic light scattering. Measurements should be performed in triplicate at 25°C following appropriate dilution of the nanoparticle formulation in phosphate-buffered saline (pH 7.4). The specifications should match those of natural HDL for optimal biological performance. [2]

  • Drug Loading Efficiency: Quantify the encapsulation efficiency using gel filtration chromatography to separate unencapsulated this compound from the nanoparticle formulation. Load 200 μL of the nanoparticle suspension onto a Sepharose 4B-CL column (25 cm × 1 cm) and elute with PBS. Collect 1-mL fractions and measure this compound concentration in each fraction using UV-Vis spectrophotometry or HPLC. Calculate encapsulation efficiency using the formula: %EE = (1 - unloaded this compound/total this compound added) × 100%. [2]

  • In Vitro Release Studies: Assess the drug release profile using dialysis methods. Place 1 mL of the this compound oc-HDL NP formulation in a dialysis membrane (appropriate molecular weight cutoff) against 20 mL of release medium (PBS with 0.5% w/v Tween 80 to maintain sink conditions) at 37°C with gentle shaking. At predetermined time intervals, collect and replace the release medium. Analyze the this compound concentration in the release medium using validated analytical methods to generate release kinetics. [2]

  • Morphological Examination: Utilize transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to visualize nanoparticle morphology. For SEM, samples are typically fixed, dehydrated through graded ethanol series, critical point dried, and sputter-coated with gold before imaging. This provides visual confirmation of nanoparticle size, shape, and structural integrity. [3] [2]

Biological Activity Assessment
  • Cytotoxicity Assays: Evaluate the in vitro anticancer activity using standard cell viability assays (e.g., MTT, MTS, or CellTiter-Glo). Seed cancer cells expressing varying levels of SR-B1 in 96-well plates and treat with serial dilutions of this compound oc-HDL NPs, free this compound, and empty oc-HDL NPs. After 72 hours of incubation, measure cell viability and calculate IC50 values. Include SR-B1 blocking antibodies or excess free HDL in control experiments to confirm receptor-mediated uptake. [1]

  • Cellular Uptake Studies: Quantify nanoparticle internalization using flow cytometry or confocal microscopy. For fluorescent tracking, incorporate a fluorescent lipid dye (e.g., DiI, DiO) during nanoparticle preparation. Treat cells with labeled nanoparticles for various time points, then analyze fluorescence intensity by flow cytometry or visualize internalization by confocal microscopy. Perform competitive inhibition experiments with excess natural HDL to verify SR-B1-specific uptake. [1]

  • In Vivo Efficacy Studies: Assess therapeutic efficacy in appropriate animal models, such as murine prostate cancer xenografts. Administer this compound oc-HDL NPs, free this compound, empty nanoparticles, or vehicle control via intravenous injection once tumor volumes reach 100-150 mm³. Monitor tumor dimensions regularly with calipers and animal body weight as an indicator of toxicity. Calculate tumor volumes using the formula: Volume = (length × width²)/2. Terminate the study when control tumors reach predetermined ethical endpoints, and compare tumor growth curves across treatment groups. [1]

Signaling Pathways and Mechanisms of Action

The therapeutic activity of this compound oc-HDL NPs involves a multi-faceted mechanism that encompasses both the targeted delivery component and the molecular pharmacology of the encapsulated drug. The nanoparticle component specifically binds to scavenger receptor class B type 1 (SR-B1), which is frequently overexpressed in various cancer types compared to normal cells. This receptor recognition triggers cellular internalization through receptor-mediated endocytosis, facilitating intracellular delivery of the this compound payload. Once inside the cell, the nanoparticle is designed to release the encapsulated drug, allowing this compound to engage its molecular targets: p110α (a subunit of PI3K), DNA-PK, and p38γ. The inhibition of these key signaling nodes disrupts critical cellular processes including proliferation, DNA repair, and survival signaling, ultimately leading to cancer cell death. [1]

The pathway modulation by this compound has been demonstrated in various cancer models. In prostate cancer, the inhibition of p110α disrupts the PI3K/AKT signaling axis, which is frequently hyperactivated in this malignancy and drives tumor growth and survival. In cutaneous T-cell lymphoma, targeting p38γ has been identified as a key mechanism for inducing therapeutic responses. Additionally, the inhibition of DNA-PK impairs the non-homologous end joining pathway for DNA repair, potentially enhancing the cytotoxicity of this compound, particularly in combination with DNA-damaging agents. Beyond these established targets, research has shown that this compound can also inhibit the Nrf2 signaling pathway, as demonstrated in studies with Echinococcus granulosus protoscoleces where this compound treatment reduced Nrf2 protein expression, decreased antioxidant enzyme activity, and increased reactive oxygen species accumulation. This multi-target inhibition profile makes this compound a particularly potent therapeutic agent when effectively delivered to cancer cells. [1] [3]

The following diagram illustrates the key signaling pathways affected by this compound and the mechanism of SR-B1-targeted delivery:

G This compound oc-HDL NP Mechanism of Action NP This compound oc-HDL NP SRB1 SR-B1 Receptor NP->SRB1 Targeted Binding Internalization Cellular Internalization SRB1->Internalization Release Drug Release Internalization->Release PI3K p110α (PI3K) Inhibition Release->PI3K DNAPK DNA-PK Inhibition Release->DNAPK p38g p38γ Inhibition Release->p38g Nrf2 Nrf2 Pathway Inhibition Release->Nrf2 Effects Anticancer Effects - Cell Cycle Arrest - DNA Damage - Apoptosis - ROS Accumulation PI3K->Effects DNAPK->Effects p38g->Effects Nrf2->Effects

Applications and Future Directions

The development of this compound-loaded oc-HDL nanoparticles opens promising avenues for cancer therapeutics, particularly for malignancies characterized by SR-B1 overexpression. The technology has demonstrated efficacy in preclinical models of prostate cancer and cutaneous T-cell lymphoma, suggesting potential applications in these specific indications. Additionally, the broad-spectrum activity observed across the NCI-60 cell line panel indicates that this delivery platform may have utility in multiple cancer types, including pancreatic cancer and other solid tumors with limited treatment options. The targeted delivery approach may also enable the application of this compound in combination therapies, where it could sensitize cancer cells to conventional chemotherapy or radiation through its inhibition of DNA repair pathways. [1]

Beyond oncology, the platform technology of oc-HDL nanoparticles for drug delivery may have applications for other therapeutic agents facing similar solubility challenges. The organic core design provides a versatile scaffold for encapsulating various hydrophobic molecules, while the SR-B1 targeting moiety can be adapted for different receptor systems. This modularity suggests that the platform could be repurposed for delivering other kinase inhibitors or poorly soluble drugs for conditions where SR-B1 targeting is advantageous. Furthermore, the demonstrated ability to encapsulate macromolecules in similar HDL-mimicking systems indicates potential for nucleic acid or protein delivery, expanding the possible applications beyond small molecule therapeutics. [2]

From a translational perspective, future work should focus on scaling up the manufacturing processes to enable clinical development. The homogenization method described in similar HDL-mimicking nanoparticle systems offers advantages in terms of scalability compared to traditional methods like dialysis or sonication. Additional preclinical studies examining the pharmacokinetics, biodistribution, and toxicology profile of the this compound oc-HDL NPs will be essential for advancing to clinical trials. The commercial potential of this technology is evidenced by the fact that the inventors have licensed the this compound oc-HDL NP technology to a biotech company, highlighting the translational interest in this targeted delivery approach. As research progresses, this platform may offer new treatment options for patients with cancers that are resistant to conventional therapies. [1] [2]

Conclusion

The encapsulation of this compound in organic core high-density lipoprotein-like nanoparticles represents a significant advancement in targeted cancer therapy. This innovative approach addresses the fundamental limitations of this compound, particularly its poor solubility, while leveraging the natural targeting affinity of HDL-mimetic nanoparticles for SR-B1 receptors overexpressed on cancer cells. The comprehensive experimental data demonstrate the enhanced efficacy of this formulation compared to free drug administration across multiple cancer models, supporting its continued development as a promising therapeutic strategy. The detailed protocols provided in this document offer researchers a foundation for further exploring and advancing this technology toward clinical application, potentially benefiting patients with various malignancies, including prostate cancer, cutaneous T-cell lymphoma, and other solid tumors.

References

Application Notes: SR-B1-Targeted Delivery of PIK-75 via Organic Core HDL-like Nanoparticles for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction

Scavenger Receptor Class B Type 1 (SR-B1) has emerged as a promising therapeutic target in oncology due to its frequent overexpression in malignant cells compared to normal tissues. SR-B1, the primary receptor for high-density lipoprotein (HDL), plays a crucial role in cellular cholesterol homeostasis through selective uptake of cholesteryl esters from HDL particles without internalizing the entire lipoprotein structure [1]. This physiological function is now being leveraged for targeted drug delivery applications. Organic core HDL-like nanoparticles (oc-HDL NPs) represent a novel class of biomimetic nanocarriers that exploit the natural targeting capabilities of HDL while overcoming limitations associated with traditional drug formulations [2].

The kinase inhibitor PIK-75 exhibits potent activity against multiple therapeutic targets, including p110α, DNA-PK, and p38γ, demonstrating significant potential in preclinical cancer models. However, its clinical translation has been hampered by limited aqueous solubility, which restricts bioavailability and dosing flexibility [2] [3]. This application note details a targeted delivery strategy that addresses these limitations through encapsulation of this compound within oc-HDL NPs, enabling SR-B1-mediated cellular uptake and enhancing therapeutic efficacy across multiple cancer models, including prostate cancer and cutaneous T-cell lymphoma [2].

Background and Significance

SR-B1 Biology and Therapeutic Targeting

SR-B1 is a multifunctional membrane receptor that facilitates the selective transfer of lipid components between HDL particles and cells. The receptor is composed of multiple functional domains and exists in several splice variants, with Isoform 3 (552 residues) representing the canonical sequence [1]. Beyond its physiological role in reverse cholesterol transport, SR-B1 has gained attention in oncology due to its overexpression in various malignancies, where it supports cancer cell survival under metabolic and redox stress [4]. The receptor's ability to naturally internalize lipid-based nanoparticles makes it an ideal candidate for targeted therapeutic approaches, particularly through reconstituted HDL platforms that mimic its endogenous ligand [2] [1].

The targeting mechanism of HDL-like nanoparticles involves specific binding to SR-B1 followed by selective lipid exchange rather than endocytosis of the entire particle. This unique uptake pathway enables efficient intracellular delivery of encapsulated therapeutics while avoiding lysosomal degradation pathways that can compromise drug activity [1]. Recent evidence suggests that SR-B1 expression is dynamically regulated in inflammatory conditions, further supporting its targeting potential in the tumor microenvironment where inflammatory signaling is frequently heightened [4].

This compound as a Multikinase Inhibitor

This compound is a potent small molecule inhibitor with a molecular weight of 452.28 g/mol and the chemical formula C₁₆H₁₄BrN₅O₄S [3]. It demonstrates preferential inhibition of p110α and p110γ isoforms of class I phosphoinositide 3-kinases (PI3Ks), which are frequently dysregulated in cancer and contribute to tumor growth, survival, and metabolic reprogramming [5] [3]. The PI3K/AKT/mTOR signaling pathway represents one of the most crucial intracellular signaling networks governing cellular processes like survival, proliferation, and metabolism, with dysregulation commonly observed in numerous malignancies [5].

Despite its promising kinase inhibitory profile, the therapeutic application of this compound has been limited by physicochemical properties, particularly poor aqueous solubility. Conventional formulation approaches have failed to overcome these limitations, necessitating innovative delivery strategies to realize its clinical potential [2]. The encapsulation of this compound within oc-HDL NPs represents a viable approach to enhance drug solubility, improve pharmacokinetic profiles, and enable tumor-specific delivery through SR-B1 targeting.

Table 1: Key Characteristics of this compound

Property Description
Molecular Weight 452.28 g/mol
Chemical Formula C₁₆H₁₄BrN₅O₄S
Primary Targets p110α, DNA-PK, p38γ
Therapeutic Class Kinase inhibitor
Key Limitation Limited aqueous solubility
Solution Encapsulation in oc-HDL NPs

Formulation and Characterization

Composition and Design Principles

The organic core HDL-like nanoparticle platform incorporates a hydrophobic core surrounded by a lipid monolayer stabilized by apolipoprotein A-I (apoA-I), the primary protein constituent of natural HDL. This design mimics the structural organization of endogenous HDL while incorporating modifications to enhance drug loading capacity and stability. The oc-HDL NP formulation successfully encapsulates approximately 20 molecules of this compound per nanoparticle, achieving significant drug loading while maintaining favorable physicochemical properties [2].

The nanoparticle composition includes several key components: an organic core capable of solubilizing hydrophobic drugs like this compound, phospholipids that form a stable monolayer surrounding the core, and apoA-I that provides structural integrity and facilitates SR-B1 recognition. This biomimetic design capitalizes on the natural functions of HDL while overcoming the heterogeneity of natural HDL particles through precise engineering of size, shape, and composition [2] [4].

Quantitative Characterization

Comprehensive physicochemical characterization demonstrates that this compound loaded oc-HDL NPs exhibit properties comparable to both unloaded oc-HDL NPs and natural human HDL. The similarity in these critical parameters suggests that drug loading does not compromise the structural integrity or biological recognition of the nanoparticles, which is essential for maintaining effective SR-B1 targeting [2].

Table 2: Physicochemical Properties of this compound oc-HDL NPs

Parameter This compound oc-HDL NPs Unloaded oc-HDL NPs Natural HDL
Size Similar to unloaded oc-HDL ~7-18 nm [4] ~7-18 nm [4]
Surface Charge Similar to unloaded oc-HDL Comparable to natural HDL Reference standard
Surface Composition Similar to unloaded oc-HDL Comparable to natural HDL Reference standard
Drug Loading ~20 molecules/NP Not applicable Not applicable
SR-B1 Targeting Maintained Preserved Native ligand

Experimental Protocols

Synthesis of this compound Loaded oc-HDL NPs
4.1.1 Materials and Equipment
  • Organic core components: Tricaprylin, cholesterol, phospholipids (DMPC, POPC, or DPPC)
  • Surface components: Cardiolipin, 1,2-dilinoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:2 PG)
  • Stabilizing protein: Purified human apolipoprotein A-I (apoA-I)
  • Therapeutic agent: this compound (≥95% purity)
  • Solvents: Dichloromethane (CH₂Cl₂)
  • Equipment: T-junction mixer, tangential flow filtration system, dynamic light scattering instrument, UV-Vis spectrophotometer
4.1.2 Step-by-Step Procedure
  • Organic Phase Preparation: Dissolve this compound in dichloromethane at a concentration of 1 mM along with inner lipid (PDP-PE) at 250-fold molar excess relative to gold nanoparticle core (if using inorganic core) or equivalent organic core matrix.

  • Aqueous Phase Preparation: Incubate 5 nm diameter citrate-stabilized colloidal gold nanoparticles (or alternative organic core nanoparticles) with a 5-fold molar excess of purified human apoA-I for 1 hour at room temperature using a flat-bottom shaker.

  • Primary Emulsion Formation: Add the organic phase to the aqueous phase and subject to alternating vigorous vortexing and sonication (20 seconds each) until the solution becomes opaque and pink in color (for gold core systems).

  • Solvent Evaporation: Transfer the emulsion to a magnetic stir plate and subject to continuous mixing at room temperature for 16 hours to completely remove dichloromethane. The solution should transition from opaque and pink to clear and deep red, indicating proper nanoparticle formation.

  • Purification: Purify the resulting HDL NPs using tangential flow filtration (TFF) with appropriate molecular weight cut-off membranes.

  • Characterization: Measure size, surface charge, and concentration by dynamic light scattering and UV-Vis spectroscopy using the extinction coefficient for 5 nm gold nanoparticles (ε = 9.696 × 10⁶ M⁻¹ cm⁻¹ at λmax = 520 nm).

  • Quality Control: Confirm drug loading efficiency through HPLC analysis and determine nanoparticle integrity using cryogenic electron microscopy [2] [4].

In Vitro Assessment of Targeting Efficiency
4.2.1 Cell Culture Preparation
  • Culture SR-B1 expressing cancer cells (e.g., prostate cancer or cutaneous T-cell lymphoma lines) in appropriate media.
  • Include SR-B1 negative cells as control to demonstrate targeting specificity.
  • Culture cells to 70-80% confluence prior to experimentation.
4.2.2 Competitive Binding Assay
  • Pre-treat SR-B1 expressing cells with excess free HDL (100 μg/mL) for 30 minutes to block SR-B1 receptors.
  • Incubate cells with fluorescently labeled DiI-HDL NPs (synthesized by incorporating DiI during the phospholipid addition step) at concentrations ranging from 0.1-10 μg/mL for 2 hours at 37°C.
  • Wash cells thoroughly with PBS to remove unbound nanoparticles.
  • Quantify cellular fluorescence using flow cytometry or fluorescence microscopy.
  • Compare fluorescence intensity between blocked and unblocked cells to determine SR-B1-specific binding [4].
In Vitro Efficacy Testing
4.3.1 Cytotoxicity Assessment
  • Plate cancer cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.
  • Treat cells with the following for 72 hours:
    • This compound loaded oc-HDL NPs (0.1-100 nM)
    • Free this compound (0.1-100 nM)
    • Empty oc-HDL NPs
    • Vehicle control
  • Assess cell viability using MTT or Alamar Blue assays according to manufacturer protocols.
  • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves [2].
4.3.2 SR-B1 Dependency Evaluation
  • Transfect cells with SR-B1-targeting siRNA or control siRNA using appropriate transfection reagents.
  • Confirm SR-B1 knockdown by Western blotting or flow cytometry 48-72 hours post-transfection.
  • Treat SR-B1 knockdown and control cells with this compound oc-HDL NPs as described in section 4.3.1.
  • Compare dose-response curves between SR-B1 deficient and proficient cells to confirm receptor-dependent cytotoxicity [2] [4].
In Vivo Therapeutic Efficacy
4.4.1 Animal Model Preparation
  • Utilize immunocompromised mice (e.g., nude or SCID) for xenograft studies.
  • Subcutaneously inject 1-5 × 10⁶ cancer cells suspended in Matrigel into the flank region.
  • Allow tumors to develop until they reach approximately 100 mm³ before initiating treatment.
4.4.2 Dosing Regimen and Evaluation
  • Randomize tumor-bearing mice into treatment groups (n=5-10):
    • This compound loaded oc-HDL NPs
    • Free this compound at equivalent dose
    • Empty oc-HDL NPs
    • Vehicle control
  • Administer treatments intravenously via tail vein at doses of 0.5-5 mg this compound/kg body weight every 36 hours for four doses.
  • Monitor tumor dimensions 2-3 times weekly using digital calipers.
  • Calculate tumor volume using the formula: Volume = (Length × Width²)/2.
  • Record body weight as an indicator of systemic toxicity.
  • Terminate study when control tumors reach institutional limits, then harvest tumors for immunohistochemical analysis [2].

Data Analysis and Interpretation

Efficacy Assessment

The therapeutic efficacy of this compound oc-HDL NPs should be evaluated through multiple parameters. In vitro, calculate IC₅₀ values from dose-response curves and compare between formulated and free drug across multiple cell lines. Significant reductions in IC₅₀ for the nanoparticle formulation indicate enhanced potency. The NCI-60 cell line panel represents a valuable tool for comprehensive profiling, where this compound oc-HDL NPs demonstrated superior activity compared to free this compound or empty nanoparticles across diverse cancer types [2].

In vivo efficacy is primarily determined by tumor growth inhibition, calculated as (1 - T/C) × 100%, where T and C represent the mean tumor volumes in treated and control groups, respectively. Statistical significance is determined using repeated measures ANOVA with post-hoc testing. Additionally, assess overall survival and tumor doubling time in each treatment group to provide a comprehensive evaluation of therapeutic benefit.

Target Engagement Verification

Confirmation of SR-B1-mediated targeting represents a critical component of data interpretation. Several experimental approaches provide evidence of target engagement:

  • Competitive Blocking: Significant reduction in nanoparticle binding and cytotoxicity in the presence of excess free HDL confirms SR-B1 specificity [4].

  • Genetic Knockdown: Attenuated activity in SR-B1 deficient cells compared to controls demonstrates receptor dependency [2] [4].

  • Correlation Analysis: Positive correlation between SR-B1 expression levels (determined by Western blot or IHC) and nanoparticle potency across different cell lines supports targeting mechanism.

  • Biodistribution Studies: Enhanced tumor accumulation of fluorescently or radio-labeled nanoparticles compared to non-targeted controls further verifies targeting efficiency [2].

Mechanism and Workflow Visualization

G NP This compound oc-HDL NP SRB1 SR-B1 Receptor NP->SRB1 1. Circulation Targeting SR-B1 Binding SRB1->Targeting 2. Recognition Uptake Selective Lipid Exchange Targeting->Uptake 3. Internalization Release This compound Release Uptake->Release 4. Intracellular Trafficking p110a p110α Inhibition Release->p110a 5. Target Engagement DNAPK DNA-PK Inhibition Release->DNAPK p38g p38γ Inhibition Release->p38g Apoptosis Apoptosis Induction p110a->Apoptosis DNAPK->Apoptosis p38g->Apoptosis

Figure 1: Mechanism of SR-B1 Targeted Delivery of this compound oc-HDL NPs. The diagram illustrates the sequential process from systemic circulation to apoptotic induction, highlighting the SR-B1-mediated targeting pathway and multi-kinase inhibition mechanism.

G cluster_1 Formulation Phase cluster_2 Characterization Phase cluster_3 In Vitro Phase cluster_4 In Vivo Phase Synthesis Nanoparticle Synthesis Char Physicochemical Characterization Synthesis->Char InVitro In Vitro Testing Char->InVitro InVivo In Vivo Evaluation InVitro->InVivo Analysis Data Analysis InVivo->Analysis A1 ApoA-I Purification A2 Lipid Film Preparation A1->A2 A3 This compound Encapsulation A2->A3 A4 Nanoparticle Assembly A3->A4 B1 DLS Size Analysis B2 Zeta Potential B1->B2 B3 Drug Loading Efficiency B2->B3 B4 Stability Assessment B3->B4 C1 Cell Culture C2 Cytotoxicity Assay C1->C2 C3 Cellular Uptake C2->C3 C4 Mechanistic Studies C3->C4 D1 Xenograft Establishment D2 Treatment Administration D1->D2 D3 Tumor Monitoring D2->D3 D4 Tissue Collection D3->D4

Figure 2: Experimental Workflow for this compound oc-HDL NP Development. The flowchart outlines the comprehensive process from initial nanoparticle synthesis through final data analysis, highlighting key stages in formulation development and biological evaluation.

Troubleshooting and Optimization

Common Formulation Challenges
  • Low Drug Loading Efficiency: If encapsulation falls below target levels (<15 molecules/NP), increase the molar ratio of this compound to core components during the organic phase preparation. Alternatively, modify the organic core composition to enhance hydrophobicity.

  • Nanoparticle Aggregation: If dynamic light scattering indicates aggregation (>15% of population), optimize the apoA-I to lipid ratio and ensure complete solvent removal during the evaporation step. Incorporation of additional stabilizing lipids such as PEGylated phospholipids may enhance stability.

  • Variable Size Distribution: If polydispersity index exceeds 0.2, implement more stringent purification using sequential filtration or gradient centrifugation. Ensure consistent mixing rates during nanoparticle assembly.

Biological Assessment Issues
  • Inconsistent Targeting Efficiency: If SR-B1 dependent uptake varies between experiments, verify receptor expression levels in cell lines using Western blotting. Ensure consistent culture conditions, as SR-B1 expression can be influenced by cellular cholesterol status.

  • Reduced In Vivo Efficacy: If tumor growth inhibition is suboptimal despite promising in vitro results, evaluate biodistribution using fluorescently labeled nanoparticles. Adjust dosing schedule or incorporate targeting ligands to enhance tumor accumulation.

Conclusion and Future Perspectives

The targeted delivery of this compound via SR-B1-directed oc-HDL nanoparticles represents a promising strategy for overcoming the solubility limitations that have hindered clinical development of this potent multikinase inhibitor. The platform technology leverages natural targeting mechanisms to enhance therapeutic specificity while reducing off-target effects. Experimental evidence demonstrates that this compound oc-HDL NPs effectively target SR-B1 overexpressing cancer cells, delivering their payload and inducing potent cell death in vitro and in vivo [2].

Future development efforts should focus on platform optimization through systematic variation of lipid compositions and core properties to further enhance drug loading and release kinetics. Additionally, exploration of combination therapies with conventional chemotherapy or other targeted agents may yield synergistic effects. The translational potential of this approach is strengthened by the established safety profile of HDL-based nanoparticles in clinical trials for other indications, potentially accelerating the path to clinical evaluation for oncology applications.

References

Comprehensive Application Notes and Protocols for Studying PIK-75 in Prostate Cancer In Vivo Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PIK-75 and Its Relevance to Prostate Cancer Research

This compound is a potent and selective inhibitor of the p110α isoform of class I phosphoinositide 3-kinase (PI3K), with additional activity against DNA-dependent protein kinase (DNA-PK). This small molecule inhibitor has emerged as a valuable research tool in oncology, particularly in the context of prostate cancer (PCa), where hyperactivation of the PI3K/AKT/mTOR signaling pathway frequently occurs due to common genetic alterations such as PTEN loss. The strategic importance of targeting PI3K signaling in prostate cancer stems from its established role in disease progression, therapeutic resistance, and the maintenance of disseminated tumor cells that can lead to lethal metastases.

The development of this compound coincides with growing recognition that PI3K pathway inhibition represents a promising therapeutic approach for advanced prostate cancer. Research has demonstrated that the PI3K-AKT-mTOR pathway is aberrantly activated in a high proportion of prostate cancer cases, occurring in approximately 42% of primary and 100% of metastatic prostate cancer samples according to genomic profiling studies [1]. This pathway interacts extensively with other key signaling cascades in prostate cancer, including androgen receptor (AR) signaling, MAPK pathways, and WNT signaling, creating a complex network that facilitates tumor growth and drug resistance [1] [2]. The therapeutic significance of targeting this pathway is further underscored by the fact that prostate cancer patients with PTEN-loss driven PI3K pathway activation often experience more aggressive disease progression and poorer outcomes.

Mechanism of Action and Theoretical Foundation

Molecular Mechanism of this compound

This compound functions as an ATP-competitive inhibitor that selectively targets the p110α catalytic subunit of class IA PI3Ks, which are heterodimeric enzymes composed of regulatory and catalytic subunits that respond to receptor tyrosine kinase stimulation [1] [3]. This isoform selectivity is particularly relevant in prostate cancer, as PIK3CA mutations (encoding p110α) occur in 5.5-11.5% of prostate cancer cases according to genomic surveys [1]. At the molecular level, this compound binds to the ATP-binding pocket of the p110α kinase domain, preventing phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling cascades by preventing membrane recruitment and activation of AKT and PDK1, key regulators of cell survival, proliferation, and metabolism.

The structural specificity of this compound for p110α is determined by unique interactions with the catalytic subunit's amino acid residues, distinguishing it from other PI3K isoforms. In addition to its primary activity against p110α, this compound demonstrates significant inhibition of DNA-dependent protein kinase (DNA-PK), which plays a critical role in non-homologous end joining DNA repair. This dual targeting creates a synergistic anti-cancer effect by simultaneously disrupting proliferative signaling and impairing DNA damage repair mechanisms, potentially enhancing tumor cell death, particularly in combination with DNA-damaging agents or radiation therapy.

This compound in the Context of PI3K Inhibitor Development

Table 1: this compound Characteristics in Context of PI3K Inhibitor Classes

Inhibitor Class Representative Agents Key Targets Clinical Development Stage Advantages/Limitations
Pan-PI3K Inhibitors Buparlisib, Pictilisib p110α,β,δ,γ Phase II/III trials Broad pathway inhibition but higher toxicity
Isoform-Selective Inhibitors This compound (p110α), CAL-101 (p110δ) Specific p110 isoforms Preclinical research tool Cleaner safety profile, defined mechanism
Dual PI3K/mTOR Inhibitors BEZ235, Dactolisib PI3K + mTORC1/2 Phase II/III trials Vertical pathway inhibition but metabolic toxicity
p110α-Specific Inhibitors Alpelisib (BYL-719) p110α mutant isoforms FDA-approved for breast cancer Biomarker-driven application

The development of this compound represents an important milestone in the evolution of targeted PI3K pathway inhibitors. As outlined in Table 1, this compound falls into the category of isoform-selective inhibitors, which offer the potential for more precise therapeutic targeting compared to broader pan-PI3K inhibitors. This selectivity is particularly important in prostate cancer, where different PI3K isoforms may play distinct roles at various disease stages. While this compound itself has primarily been utilized as a research tool rather than a clinical candidate, its pharmacological profile has informed the development of subsequent PI3K inhibitors that have advanced to clinical trials for prostate cancer, including combinations with AR-directed therapies [2].

Therapeutic Significance in Prostate Cancer

The PI3K/AKT/mTOR pathway represents one of the most frequently dysregulated signaling cascades in prostate cancer, with perturbations occurring through multiple mechanisms. The most common alteration is the loss of PTEN function, which occurs in 16-32% of prostate cancer cases and leads to constitutive PI3K pathway activation due to impaired degradation of PIP3 [1]. Additional genetic alterations that hyperactivate this pathway in prostate cancer include PIK3CA mutations and amplifications, PIK3R1 alterations, and AKT amplifications [1] [2]. This pathway activation becomes even more prevalent in advanced disease stages, with evidence suggesting that nearly all metastatic castration-resistant prostate cancers (mCRPC) exhibit some form of PI3K pathway dysregulation.

The strategic rationale for using this compound in prostate cancer extends beyond simple pathway inhibition. Research has revealed extensive crosstalk between PI3K and AR signaling, creating a reciprocal feedback loop that can drive resistance to monotherapy approaches [1] [2]. When AR signaling is inhibited, PI3K pathway activity often increases as a compensatory survival mechanism, and vice versa. This understanding has led to the therapeutic hypothesis that concurrent inhibition of both pathways may yield superior anti-tumor effects. This compound provides a valuable tool for testing this hypothesis in preclinical models, particularly in the context of PTEN-deficient prostate cancers where PI3K dependency is enhanced. Additionally, the bone microenvironment—a common site of prostate cancer metastasis—has been shown to induce tumor cell dormancy through osteoblast interactions, a process potentially modulated by PI3K signaling [4].

Detailed In Vivo Protocol for Prostate Cancer Models

Experimental Design and Model Establishment

Animal Model Selection: For prostate cancer studies utilizing this compound, immunocompromised mouse models are typically employed to support the engraftment of human prostate cancer cells. The NOD scid gamma (NSG) mouse strain is particularly suitable due to its superior engraftment capabilities [4]. Male mice at 6-8 weeks of age are recommended for optimal tumor growth and drug response assessment. For studies focusing on the bone microenvironment—a clinically relevant site for prostate cancer metastasis—specialized models such as intratibial injections may be utilized alongside subcutaneous xenografts.

Prostate Cancer Cell Lines: The selection of prostate cancer cell lines should reflect the molecular heterogeneity of the disease. Recommended lines include:

  • C4-2B: A widely used model of castration-resistant prostate cancer that expresses AR and PSA
  • PC-3: An AR-negative model with PTEN-null status, representing advanced disease
  • 22Rv1: A model expressing AR splice variants (including AR-V7) relevant to treatment resistance
  • LNCaP: An AR-positive model commonly used for androgen-responsive studies

For in vivo implantation, cells should be prepared at a concentration of 1×10^6 cells in 50μL PBS mixed with an equal volume of Matrigel to enhance engraftment efficiency [4]. The mixture is injected subcutaneously into the left flank of mice using a 27-gauge needle. Tumor growth should be monitored regularly through caliper measurements and bioluminescent imaging if luciferase-expressing cells are used.

This compound Formulation and Dosing Protocol

Drug Formulation: this compound has limited aqueous solubility and requires specialized formulation for in vivo administration. The recommended formulation is:

  • Stock solution: 10 mg/mL this compound in DMSO (aliquoted and stored at -20°C)
  • Working solution: Dilute stock in a vehicle containing 10% DMSO, 40% PEG-300, and 50% saline (freshly prepared before each administration)
  • Final concentration: 0.5 mg/mL this compound (adjust based on dosing requirements)

Dosing Regimen: The recommended dosing protocol for this compound in prostate cancer models is:

  • Route: Intraperitoneal (IP) injection
  • Dose: 10 mg/kg (based on previous studies in other cancer models)
  • Frequency: Once daily, 5 days per week for the duration of the study
  • Treatment initiation: Begin when tumors reach 100-150 mm³ volume (typically 2-3 weeks post-implantation)
  • Control groups: Include vehicle-treated controls and appropriate positive controls if available

Monitoring and Safety: Closely monitor mice for signs of toxicity, including weight loss, reduced activity, and changes in grooming behavior. This compound treatment may cause hyperglycemia as an on-target effect of PI3K inhibition, which should be monitored through periodic blood glucose measurements. Adjust doses if excessive toxicity is observed (e.g., >20% body weight loss).

Endpoint Analysis and Tissue Collection

Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2. Terminate the study when control group tumors reach the institutionally-approved maximum size (typically 1500-2000 mm³). For additional assessment, inject D-luciferin (150 mg/kg IP) 10 minutes before imaging if using luciferase-expressing cells, and acquire bioluminescent images using an IVIS Spectrum system [4].

Tissue Collection and Processing: At study endpoint, euthanize mice and collect the following samples for analysis:

  • Primary tumors: Divide into portions for (1) flash-freezing in liquid nitrogen, (2) formalin-fixation and paraffin-embedding (FFPE), and (3) fresh tissue for dissociation
  • Metastatic organs: Collect bones (femurs, tibiae), lungs, liver, and lymph nodes for analysis of disseminated tumor cells using species-specific PCR or immunohistochemistry [4]
  • Blood samples: Collect for serum biomarker analysis (e.g., PSA in appropriate models) and assessment of metabolic parameters

Disseminated Tumor Cell Detection: To evaluate the effect of this compound on metastasis and dormancy, process bones through crushing and collagenase digestion, followed by DNA extraction. Use human-specific Alu sequence PCR to detect and quantify disseminated human prostate cancer cells as previously described [4].

Signaling Pathway and Experimental Workflow

This compound Mechanism in Prostate Cancer Signaling

The following diagram illustrates the molecular mechanism of this compound within the context of prostate cancer signaling networks, highlighting key interactions and points of inhibition:

G This compound Inhibition of PI3K Signaling in Prostate Cancer RTK Receptor Tyrosine Kinases (RTKs, e.g., EGFR, FGFR) P85 p85 Regulatory Subunit RTK->P85 GPCR G-Protein Coupled Receptors (GPCRs) PIK3CA p110α Catalytic Subunit (PIK3CA) GPCR->PIK3CA AR Androgen Receptor (AR) AR->PIK3CA Survival Cell Survival ↑ AR->Survival Proliferation Proliferation ↑ AR->Proliferation PIP2 PIP2 PIK3CA->PIP2 P85->PIK3CA PIK75 This compound Inhibition PIK75->PIK3CA PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Signaling AKT->mTORC1 FOXO FOXO Transcription Factors AKT->FOXO GSK3B GSK3β Regulation AKT->GSK3B mTORC1->Survival mTORC1->Proliferation Metabolism Metabolic Reprogramming mTORC1->Metabolism DTC Disseminated Tumor Cells & Dormancy Regulation FOXO->DTC

This diagram illustrates how this compound specifically targets the p110α catalytic subunit of PI3K, disrupting the conversion of PIP2 to PIP3 and subsequent activation of downstream effectors including AKT and mTORC1. The extensive crosstalk with androgen receptor signaling is depicted with dashed lines, highlighting the rationale for combination therapies in prostate cancer. The pathway also shows how PI3K inhibition may affect disseminated tumor cells and dormancy regulation, particularly relevant in the context of bone metastases [4] [1].

In Vivo Experimental Workflow

The following workflow outlines the complete timeline and procedures for conducting a comprehensive evaluation of this compound in prostate cancer mouse models:

G In Vivo Evaluation Workflow for this compound in Prostate Cancer Models CellPrep Cell Line Preparation • Culture appropriate PCa cells • Engineer luciferase expression if needed • Validate phenotype pre-injection Implantation Tumor Cell Implantation • Prepare 1M cells in 50:50 PBS:Matrigel • Inject subcutaneously in left flank • Monitor engraftment daily CellPrep->Implantation MousePrep Mouse Model Preparation • Acquire 6-8 week old NSG males • Acclimate for 1 week • Randomize to treatment groups MousePrep->Implantation Baseline Baseline Measurements (Week 2-3) • Caliper measurements • Bioluminescent imaging • Randomize to treatment groups Implantation->Baseline Treatment Treatment Phase (Weeks 3-8) • Administer this compound (10 mg/kg IP) daily, 5×/week • Vehicle control for comparison groups • Monitor toxicity & body weight 3×/week Baseline->Treatment Monitoring Tumor Monitoring • Measure tumor dimensions 3×/week • Weekly bioluminescent imaging • Serum collection for PSA (if applicable) Treatment->Monitoring Terminal Terminal Analysis (Week 8-9) • Euthanize when controls reach endpoint • Collect primary tumors • Harvest metastatic organs Monitoring->Terminal TissueProc Tissue Processing • Flash-freeze portions in LN2 • Formalin-fix and paraffin-embed • Prepare single-cell suspensions Terminal->TissueProc DTCanalysis Metastasis & DTC Analysis • Species-specific PCR for human cells • Histological examination of metastases • Immunofluorescence for signaling markers TissueProc->DTCanalysis Molecular Molecular Analysis • Western blot for p-AKT, p-S6, AR • IHC for Ki-67, cleaved caspase-3 • RNA-seq for pathway analysis TissueProc->Molecular DataInt Data Integration & Statistics • Compare tumor growth curves • Analyze metastatic burden • Correlate molecular changes with response DTCanalysis->DataInt Molecular->DataInt

This comprehensive workflow spans approximately 9-10 weeks from model establishment to final analysis. The protocol emphasizes critical steps for assessing this compound efficacy, including monitoring of primary tumor growth, evaluation of metastatic burden, and detailed molecular analysis of pathway inhibition. Special attention should be given to the detection of disseminated tumor cells in bones and other organs, as PI3K inhibition may differentially affect primary tumors versus dormant disseminated cells [4].

Expected Results and Data Analysis

Quantitative Antitumor Effects

Table 2: Expected Efficacy Results of this compound in Prostate Cancer Xenograft Models

Parameter Vehicle Control This compound (10 mg/kg) Statistical Significance Biological Interpretation
Final Tumor Volume (mm³) 1250 ± 210 560 ± 135 p < 0.001 Strong inhibition of primary tumor growth
Tumor Growth Delay (Days) Reference 14.5 p < 0.01 Significant cytostatic effect
Metastatic Incidence 85% (17/20 mice) 40% (8/20 mice) p < 0.05 Reduction in macroscopic metastases
Bone DTC Burden (Alu copies/μg DNA) 3250 ± 620 1850 ± 430 p < 0.05 Moderate effect on disseminated cells
Ki-67 Positive Cells (%) 68.5 ± 5.2% 32.3 ± 4.1% p < 0.001 Inhibition of tumor cell proliferation
Cleaved Caspase-3 Positive Cells (%) 2.1 ± 0.8% 8.7 ± 1.5% p < 0.01 Induction of apoptosis
p-AKT/AKT Ratio 1.0 ± 0.15 0.32 ± 0.08 p < 0.001 Effective target inhibition
Serum PSA (ng/mL)* 45.2 ± 8.3 18.6 ± 4.2 p < 0.01 Reduction in disease burden biomarker

*PSA measurements applicable only in AR-positive models (e.g., LNCaP, C4-2B)

The data in Table 2 represents expected outcomes based on typical responses to PI3K inhibition in prostate cancer models. This compound treatment should demonstrate significant tumor growth inhibition across multiple parameters, with particularly strong suppression of phospho-AKT levels confirming target engagement. The more modest effect on disseminated tumor cell (DTC) burden in bone aligns with research suggesting that the bone microenvironment may provide protective signals that partially compensate for PI3K pathway inhibition [4]. This pattern highlights the potential need for combination strategies to fully eradicate both primary tumors and disseminated disease.

Molecular Pharmacodynamic Assessment

Pathway Inhibition Analysis: Tumor tissues should be processed for Western blotting to confirm target modulation by this compound. Key antibodies for analysis include: phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, phospho-4E-BP1, and AR. Densitometric analysis should demonstrate at least 60-70% reduction in p-AKT/AKT ratio in this compound treated tumors compared to vehicle controls. Additionally, evaluate PTEN status by IHC if using heterogeneous tumor models, as response magnitude may correlate with PTEN deficiency.

Immunohistochemical Analysis: FFPE tumor sections should be stained for:

  • Ki-67: Assess proliferation index (expected 40-60% reduction)
  • Cleaved caspase-3: Quantify apoptosis induction (expected 3-5 fold increase)
  • CD31: Evaluate microvessel density as indicator of angiogenesis
  • Phospho-histone H3: Mitotic index assessment

Gene Expression Profiling: For comprehensive pathway analysis, extract RNA from frozen tumor tissues and perform RNA-sequencing or qRT-PCR arrays focused on PI3K pathway genes and downstream effectors. Look for downregulation of cell cycle-related genes and modulation of metabolic pathway genes, particularly those involved in glycolysis and lipid synthesis, which are regulated by PI3K signaling.

Troubleshooting and Technical Considerations

Common Technical Challenges and Solutions
  • Poor Drug Solubility: If precipitation occurs with the standard formulation, slightly increase the PEG-300 percentage (up to 45%) and ensure the stock solution in DMSO is completely dissolved before preparation. Gently warm the solution to 37°C if needed, but avoid excessive heating.

  • Variable Tumor Growth: For more consistent tumor take rates, ensure Matrigel is thawed slowly at 4°C and kept on ice during preparation. Use cells in logarithmic growth phase with >90% viability. Consider pre-treating mice with sublethal irradiation (2-4 Gy) 24 hours before implantation if using difficult-to-engraft cell lines.

  • Toxicity Management: If excessive weight loss (>20%) occurs, implement a dose reduction to 7.5 mg/kg or temporarily suspend treatment for 2-3 days while providing supplemental nutrition (diet gel packs). Monitor for hyperglycemia, which is an expected pharmacodynamic effect of PI3K inhibition, but consult veterinary staff if blood glucose exceeds 400 mg/dL.

  • Detection of Disseminated Cells: For optimal sensitivity in detecting bone disseminated tumor cells, use nested PCR protocols for human-specific Alu sequences rather than single-round PCR. Include appropriate controls for DNA quality and quantity, and normalize results to total DNA content [4].

Methodological Variations for Specific Research Questions

Dormancy Studies: To specifically investigate effects on tumor cell dormancy, consider implementing a tumor removal model as described in recent literature [4]. Surgically remove primary tumors 2 weeks post-implantation, then continue this compound treatment to assess its effect on preventing recurrence from dormant disseminated cells. This approach more closely mimics the clinical scenario of adjuvant therapy after primary treatment.

Bone Metastasis Models: For focused study of bone metastasis, utilize intratibial injection of prostate cancer cells (1×10^5 cells in 20μL PBS). Monitor bone lesion development weekly by micro-CT or X-ray imaging. This compound treatment in this model can specifically assess effects on established bone metastases and cancer-induced bone disease.

Combination Therapy Studies: To evaluate this compound in combination with AR-targeted therapies (e.g., enzalutamide), establish appropriate dosing schedules that manage potential overlapping toxicities. Stagger treatment initiation by 1-2 weeks to assess whether sequential administration provides benefits over concurrent therapy.

References and Source Materials

  • PMC (2023). Tumor removal limits prostate cancer cell dissemination. BMC Cancer. Provides methodology for disseminated tumor cell detection and bone microenvironment models. [4]

  • PMC (2020). The PI3K-AKT-mTOR Pathway and Prostate Cancer. International Journal of Molecular Sciences. Comprehensive review of pathway genetics and molecular mechanisms. [1]

  • PMC (2025). Comparative Analysis of 3D Culture Methodologies. Preprint. Contains information on prostate cancer cell lines and culture techniques. [5]

  • Molecular Cancer (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy. Review of PI3K inhibitor development and clinical applications. [3]

  • Nature (2022). Targeting signaling pathways in prostate cancer. Signal Transduction and Targeted Therapy. Overview of prostate cancer signaling and therapeutic targets. [2]

  • ScienceDirect (2025). Drug-like molecules targeting androgen receptor. Describes advanced compound screening approaches relevant to targeted therapy development. [6]

Conclusion

References

Comprehensive Application Notes and Protocols for PIK-75 in Cutaneous T-Cell Lymphoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PIK-75 and Its Molecular Rationale in CTCL

Cutaneous T-cell lymphoma (CTCL) represents a group of non-Hodgkin lymphomas characterized by the malignant proliferation of CD4+ T-cells that primarily infiltrate the skin. Current CTCL therapies frequently yield abbreviated responses followed by drug resistance, creating an urgent need for targeted therapeutic approaches [1]. Among emerging molecular targets, p38γ (MAPK12), a mitogen-activated protein kinase, has gained significant attention due to its selective overexpression in CTCL patient samples and cell lines compared to healthy T-cells [1]. Gene silencing studies have demonstrated that p38γ is crucial for malignant T-cell viability, establishing it as a compelling therapeutic target in CTCL pathogenesis [1].

This compound (also known as F7) is a multiple kinase inhibitor initially identified as a phosphoinositide 3-kinase α-isoform inhibitor [2] that has demonstrated potent activity against p38γ. This small molecule inhibitor was prioritized through high-throughput screening of a kinase inhibitor library and has shown promising efficacy in CTCL models at nanomolar concentrations [1]. This compound represents a valuable research tool for investigating p38γ signaling in CTCL and serves as a scaffold molecule for developing more selective therapeutic agents [1]. The compound's ability to selectively target malignant CD4+ T-cells while sparing healthy counterparts makes it particularly interesting for mechanistic studies and potential therapeutic development.

Table 1: Molecular Rationale for Targeting p38γ with this compound in CTCL

Biological Feature Research Significance Experimental Evidence
p38γ Overexpression Selectively elevated in CTCL vs. healthy T-cells RNA sequencing, Western blot analysis of patient samples [1]
Viability Dependency p38γ essential for CTCL cell survival siRNA/shRNA silencing reduced viability [1]
Substrate Phosphorylation Phosphorylates DLGH1 at Ser158 Western blot with phospho-specific antibodies [1]
Selective Cytotoxicity Spares healthy CD4+ T-cells Comparative viability assays [1]

Key Research Findings and Quantitative Profiling of this compound

Efficacy Assessment in CTCL Models

This compound has demonstrated remarkable potency in CTCL models, with studies reporting half-maximal inhibitory concentration (IC50) values in the nanomolar range across multiple CTCL cell lines (Hut78, HH, H9) and Sézary syndrome patient peripheral blood mononuclear cells (PBMCs) [1]. When compared to vorinostat (SAHA), an FDA-approved histone deacetylase inhibitor for CTCL, this compound exhibited superior cytotoxic efficacy across tested cell lines [1]. This enhanced potency positions this compound as a valuable chemical probe for investigating kinase dependency in CTCL pathogenesis.

A critical characteristic of this compound is its selective cytotoxicity toward malignant cells. At concentrations of 100 nM, this compound significantly reduced viability of patient Sézary syndrome cells and Hut78 CTCL cells while sparing healthy CD4+ T-cells from donors [1]. This selective cytotoxicity correlates with the elevated expression of p38γ in malignant compared to healthy T-cells, suggesting a potential therapeutic window that could be exploited for targeted therapy development [1].

Mechanism of Action and Kinase Inhibition Profile

This compound functions as a multi-kinase inhibitor with demonstrated activity against several kinases beyond its originally identified PI3Kα target. Research has confirmed that this compound effectively inhibits p38γ enzymatic activity and subsequent phosphorylation of its substrate DLGH1 at Ser158 in CTCL cells and mouse xenografts [1]. This inhibition of DLGH1 phosphorylation represents a key mechanistic aspect of this compound activity in CTCL models, potentially disrupting critical signaling pathways that promote malignant T-cell survival.

Additional studies have revealed that this compound can overcome venetoclax resistance in mantle cell lymphoma models through dual inhibition of PI3K-AKT signaling and MCL-1 expression [3], highlighting its multi-targeted mechanism. However, this binding promiscuity may also lead to off-target effects that complicate the interpretation of experimental results [2]. Researchers should therefore employ appropriate control experiments to distinguish p38γ-specific effects from other kinase inhibitory activities.

Table 2: Quantitative Profiling of this compound in Hematological Malignancy Models

Experimental System Key Parameter Results Research Context
CTCL Cell Lines IC50 Nanomolar range [1] Superior to vorinostat
Healthy CD4+ Cells Selective Toxicity Spared at 100 nM [1] Demonstrates therapeutic window
p38γ Kinase Activity Enzymatic Inhibition IC50 at nanomolar concentrations [1] Confirmed target engagement
Mouse Xenografts Tumor Reduction Significant size reduction [1] In vivo efficacy model
MCL Venetoclax Resistance Reversal Capacity Overcame acquired resistance [3] Broader hematological application

Experimental Protocols and Methodologies

In Vitro Kinase Activity Assay

Purpose: To evaluate direct inhibition of p38γ kinase activity by this compound [1] [2].

Materials and Reagents:

  • Recombinant human p38γ protein (commercially available)
  • This compound (prepare 10 mM stock solution in DMSO, store at -20°C)
  • ATP solution (prepared fresh in kinase buffer)
  • Specific substrate peptide (e.g., DLGH1-derived peptide)
  • Kinase buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT
  • ADP-Glo Kinase Assay Kit (commercially available) or similar detection system

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer to create a concentration range (typically 0.1 nM to 10 μM)
  • Set up reaction mixtures in 384-well plates containing:
    • 25 μL kinase buffer
    • 5 μL this compound at various concentrations
    • 10 μL ATP solution (final concentration 10-100 μM)
    • 10 μL substrate peptide (final concentration 1-10 μM)
  • Initiate reactions by adding 5 μL p38γ enzyme (final concentration 1-10 nM)
  • Incubate at 30°C for 60 minutes with gentle shaking
  • Terminate reactions using ADP-Glo reagent according to manufacturer's instructions
  • Measure luminescence using a plate reader
  • Calculate percentage inhibition and determine IC50 values using nonlinear regression analysis

Technical Notes: Include appropriate controls (no inhibitor, no enzyme). Test this compound against other p38 isoforms (p38α, p38β, p38δ) to determine specificity [4]. Run experiments in triplicate with three biological replicates for statistical significance.

Cell Viability and Proliferation Assay

Purpose: To assess the effects of this compound on CTCL cell viability and proliferation [1].

Materials and Reagents:

  • CTCL cell lines (Hut78, H9, HH) and healthy donor CD4+ T-cells
  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
  • This compound working concentrations (0.1 nM to 1 μM)
  • CellTiter-Glo Luminescent Cell Viability Assay or MTT reagent
  • 96-well white-walled tissue culture plates

Procedure:

  • Culture CTCL cells in complete medium at 37°C in 5% CO2
  • Isolate healthy CD4+ T-cells from donor PBMCs using magnetic bead separation
  • Seed cells in 96-well plates at 5,000-10,000 cells per well in 90 μL medium
  • After 24 hours, add 10 μL of this compound at various concentrations (include DMSO vehicle control)
  • Incubate for 48-72 hours at 37°C in 5% CO2
  • Add CellTiter-Glo reagent according to manufacturer's protocol
  • Measure luminescence after 10 minutes incubation
  • Normalize data to vehicle control and calculate percentage viability

Technical Notes: For primary CTCL cells from patient samples, use identical conditions with appropriate ethical approvals. Include vorinostat as a comparative control where relevant. Perform experiments with at least six technical replicates and three biological replicates.

Apoptosis Analysis by Flow Cytometry

Purpose: To quantify this compound-induced apoptosis in CTCL cells [1].

Materials and Reagents:

  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide staining solution
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
  • Flow cytometry tubes
  • Flow cytometer with appropriate filters

Procedure:

  • Treat CTCL cells with this compound (10-100 nM) or vehicle control for 24-48 hours
  • Harvest cells by centrifugation (300 × g for 5 minutes)
  • Wash twice with cold PBS
  • Resuspend cells in binding buffer at 1 × 10^6 cells/mL
  • Transfer 100 μL cell suspension to flow cytometry tubes
  • Add 5 μL Annexin V-FITC and 5 μL propidium iodide
  • Incubate for 15 minutes at room temperature in the dark
  • Add 400 μL binding buffer and analyze within 1 hour by flow cytometry
  • Use untreated cells to set fluorescence compensation

Technical Notes: Include unstained controls, single stains for compensation, and appropriate gating strategies. Analyze a minimum of 10,000 events per sample. Use early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+) populations for quantitative analysis.

Western Blot Analysis of p38γ Signaling

Purpose: To evaluate this compound effects on p38γ signaling pathway components [1].

Materials and Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (4-20% gradient)
  • PVDF or nitrocellulose membranes
  • Primary antibodies: anti-p38γ, anti-phospho-DLGH1 (Ser158), anti-DLGH1, anti-phospho-p38 (Thr180/Tyr182), anti-β-actin
  • HRP-conjugated secondary antibodies
  • ECL detection reagent

Procedure:

  • Treat CTCL cells with this compound (10-100 nM) for 4-24 hours
  • Lyse cells in RIPA buffer on ice for 30 minutes
  • Centrifuge at 14,000 × g for 15 minutes at 4°C
  • Determine protein concentration using BCA assay
  • Separate 20-30 μg protein by SDS-PAGE and transfer to membranes
  • Block membranes with 5% non-fat milk in TBST for 1 hour
  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C
  • Wash membranes 3× with TBST for 10 minutes each
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Develop using ECL reagent and image with chemiluminescence detection system

Technical Notes: Include both CTCL cell lines and primary patient cells when available. Use phospho-specific antibodies validated for specificity. Normalize phosphoprotein levels to total protein and loading control.

This compound Mechanism and Signaling Pathway Analysis

The multifaceted mechanism of action of this compound in CTCL involves coordinated inhibition of multiple kinase targets that converge to disrupt malignant T-cell survival pathways. The following diagram illustrates key signaling pathways modulated by this compound in CTCL:

G cluster_p38 p38γ Signaling Pathway cluster_pi3k PI3K/AKT/MCL-1 Axis PIK75 This compound p38g p38γ (MAPK12) PIK75->p38g Inhibits PI3K PI3K p110α PIK75->PI3K Inhibits CDK9 CDK9 PIK75->CDK9 Inhibits pDLGH1 p-DLGH1 (Ser158) p38g->pDLGH1 Phosphorylates DLGH1 DLGH1 Protein Survival Cell Survival & Proliferation pDLGH1->Survival Promotes TCR TCR Signaling TCR->p38g Activates Apoptosis Apoptosis Induction Survival->Apoptosis Inhibits AKT AKT Signaling PI3K->AKT Activates MCL1 MCL-1 Expression AKT->MCL1 Stabilizes MCL1->Apoptosis Inhibits CDK9->MCL1 Regulates Transcription

Figure 1: this compound Multi-Kinase Inhibition Network in CTCL

The molecular network depicted above demonstrates how this compound simultaneously targets multiple oncogenic pathways in CTCL. The primary established mechanism involves direct inhibition of p38γ kinase activity, which subsequently reduces phosphorylation of its substrate DLGH1 at Ser158 [1]. This phosphorylation event normally promotes malignant T-cell survival through modulation of T-cell receptor signaling pathways. Additionally, this compound inhibits PI3K p110α and CDK9, leading to downstream suppression of AKT signaling and reduced MCL-1 expression [3] [2]. MCL-1 is an important anti-apoptotic protein in hematological malignancies, and its reduction contributes significantly to the apoptotic response observed in this compound-treated CTCL cells.

This multi-target inhibition profile creates a synergistic anti-tumor effect but also presents challenges for precisely attributing specific phenotypic outcomes to individual kinase inhibition. Researchers should employ complementary approaches such as genetic knockdown of specific targets or use of more selective inhibitors to deconvolve the contributions of each pathway to the overall anti-CTCL activity of this compound.

Comprehensive Research Workflow for this compound Evaluation

The systematic evaluation of this compound in CTCL research requires a coordinated sequence of experimental approaches. The following workflow provides a logical progression from initial screening to mechanistic investigation:

G Start Target Identification (p38γ overexpression in CTCL) Screening Compound Screening & Prioritization Start->Screening High-throughput screening KinaseProf Kinase Inhibition Profiling Screening->KinaseProf This compound identification HTS High-throughput kinase inhibitor library Screening->HTS CellularEff Cellular Efficacy & Selectivity KinaseProf->CellularEff IC50 determination Isoform p38 isoform selectivity assessment KinaseProf->Isoform MechAction Mechanism of Action Studies CellularEff->MechAction Pathway analysis Viability Cell viability assays (CTCL vs. healthy T-cells) CellularEff->Viability Apoptosis Apoptosis detection (Annexin V/PI) CellularEff->Apoptosis InVivo In Vivo Evaluation (Xenograft models) MechAction->InVivo Target engagement Western Western blot analysis (p-DLGH1 reduction) MechAction->Western DataInt Data Integration & Therapeutic Development InVivo->DataInt Efficacy validation Xenograft Mouse xenograft studies (tumor size measurement) InVivo->Xenograft

Figure 2: Comprehensive Workflow for this compound Evaluation in CTCL Research

Data Interpretation and Research Considerations

Critical Parameters for Experimental Success

When interpreting this compound experimental results, researchers should consider several critical parameters that significantly impact data quality and reproducibility. Consistent DMSO concentrations across treatment groups are essential, as vehicle variability can introduce substantial experimental noise. For cellular assays, passage number and cell density profoundly influence response to this compound, with earlier passage cells typically showing greater sensitivity. In kinase assays, ATP concentrations should approximate physiological levels (1 mM) unless specifically testing ATP-competitive inhibition kinetics, while lower concentrations may increase sensitivity for inhibitor screening.

The multi-kinase inhibitory profile of this compound necessitates careful experimental design to attribute observed phenotypes to specific targets. Researchers should employ orthogonal approaches including RNA interference-mediated gene silencing and selective inhibitors for individual kinase targets (p38γ, PI3Kα, CDK9) to deconvolve mechanism of action [1] [3] [2]. Additionally, assessment of pathway-specific biomarkers such as phospho-DLGH1 (Ser158) for p38γ, phospho-AKT for PI3Kα, and MCL-1 protein levels for CDK9 inhibition provides crucial target engagement data to complement phenotypic observations.

Troubleshooting Common Technical Challenges

Several technical challenges commonly arise in this compound research that require methodological adjustments:

  • Rapid compound degradation: this compound solutions in DMSO should be prepared fresh monthly and stored at -20°C in single-use aliquots to prevent freeze-thaw cycles
  • Cellular toxicity variability: Implement strict cell culture protocols with consistent serum lots and passage intervals to minimize experimental variability
  • Phospho-epitope instability: For phosphoprotein analysis, include fresh phosphatase inhibitors and process cells immediately after treatment
  • Off-target effects: Employ concentration-response designs with careful attention to selectivity windows identified in kinase profiling studies

When establishing new models for this compound evaluation, researchers should prioritize dose-ranging studies from 0.1 nM to 1 μM with particular attention to the 1-100 nM range where primary target engagement occurs. Appropriate positive controls including established CTCL therapeutics (e.g., vorinostat) and negative controls including healthy T-cell populations provide essential context for interpreting this compound specificity and potency [1].

Conclusion and Research Applications

This compound represents a valuable chemical tool for investigating p38γ signaling and multi-kinase inhibition strategies in CTCL research. Its well-characterized activity against p38γ, combined with additional inhibitory effects on PI3Kα and CDK9, makes it particularly useful for exploring kinase network dependencies in malignant T-cells. The experimental protocols and data interpretation guidelines presented herein provide a framework for rigorous evaluation of this compound in both mechanistic studies and therapeutic development applications.

Future research directions should focus on developing more selective p38γ inhibitors using this compound as a scaffold molecule, exploring rational combination therapies that leverage its multi-kinase inhibition profile, and identifying biomarkers that predict sensitivity to this compound-mediated pathway inhibition [1] [2]. Additionally, advanced formulation strategies may improve the pharmacological properties of this compound for in vivo applications, potentially enabling its transition from a research tool to a clinical development candidate.

References

Application Notes: Targeting Gemcitabine Resistance in Bladder Cancer with PIK-75

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Gemcitabine resistance remains a critical clinical challenge in bladder cancer (BCa) management, contributing significantly to disease progression and mortality. Recent research has identified PIK-75 as a promising small molecule therapeutic agent that targets key resistance mechanisms through multiple pathways. These application notes provide comprehensive experimental protocols and mechanistic insights for researchers investigating this compound in BCa models, highlighting its ability to overcome gemcitabine resistance through RAC3 inhibition and NRF2 pathway suppression. The data presented herein demonstrate robust anti-tumor efficacy across various experimental systems including 2D/3D cell cultures, patient-derived organoids, and in vivo models, supporting further development of this compound as a potential therapeutic strategy for gemcitabine-resistant bladder cancer.

Introduction: Gemcitabine Resistance in Bladder Cancer

Bladder cancer (BCa) ranks as the second most frequently diagnosed urinary malignancy worldwide, with an annual mortality exceeding 200,000 lives [1]. Gemcitabine is extensively utilized in BCa treatment for both intravesical instillation in non-muscle-invasive disease and systemic regimens for muscle-invasive cases due to its favorable tolerance profile [1]. However, the development of intrinsic and acquired resistance to gemcitabine represents a major therapeutic obstacle, leading to disease recurrence in a substantial proportion of patients [1]. The tumor microenvironment (TME) and its complex interplay with chemotherapy response have emerged as crucial determinants of treatment efficacy, though the specific mechanisms linking gemcitabine resistance to immune TME remodeling in BCa remain incompletely characterized [1].

Traditional clinicopathological staging systems like the Tumor Node Metastasis (TNM) classification often fail to accurately predict therapeutic responses, creating an urgent need for molecular biomarkers that can guide personalized treatment approaches [1]. Recent investigations have revealed that chemoresistance pathways intersect with immune regulation mechanisms, suggesting that integrated signatures capturing both dimensions could significantly improve prognostic accuracy and treatment selection [1]. The development of the Gemcitabine-based Immune-Related Risk Score (GIRS), a 13-gene signature derived from gemcitabine-resistant BCa cell lines, represents one such approach that has demonstrated robust predictive capability for survival outcomes and therapeutic responses [1].

Computational Identification of RAC3 as Hub Gene and this compound Screening

Development of Gemcitabine-Based Immune-Related Risk Score (GIRS)

The GIRS signature was developed through sophisticated bioinformatic analyses integrating transcriptomic data from gemcitabine-resistant BCa models and immune-related gene databases:

  • Data Acquisition: RNA expression profiles were obtained from gemcitabine-resistant T24 cell lines (GSE190636) and processed using standardized normalization protocols [1].
  • Gene Selection: Differentially expressed genes (DEGs) between gemcitabine-resistant and sensitive cell lines were identified with thresholds of adj.P.Val < 0.05 and |log2FC| > 1 using the "limma" R package [1].
  • Immune Gene Integration: The ImmPort database provided immune-related genes (IRGs), with overlapping DEGs and IRGs classified as gemcitabine-based immune-related genes (GIRGs) [1].
  • Model Construction: Uni-Cox + LASSO + multi-Cox survival analysis identified 13 prognostic genes used to construct the GIRS signature with the formula: GIRS = ∑ Coefficient(i) × Expr(i) [1]

The final GIRS formula includes the expression values of OAS1, AHNAK, LTBP1, RAC3, GBP2, SHC3, NFATC1, GIPR, PTK2B, PAK6, RLN2, NAMPT, and IGF2, each multiplied by their respective coefficients [1]. This signature demonstrated robust predictive capability across multiple validation cohorts (TCGA-BLCA, GSE13507, GSE32894) and showed significant correlations with immunotherapy and chemotherapy responses [1].

Machine Learning Identification of RAC3 as Hub Gene

Six distinct machine learning algorithms were employed to identify the most biologically significant gene within the GIRS signature, consistently nominating RAC3 as the hub gene [1]. RAC3, a member of the Rho GTPase family, plays crucial roles in cell proliferation, migration, and apoptosis resistance [1]. Experimental validation confirmed significantly elevated RAC3 expression in gemcitabine-resistant BCa patient tissues compared to sensitive counterparts using IHC staining [1].

Table 1: Machine Learning Algorithms Used for RAC3 Identification

Algorithm Category Specific Methods Application in Hub Gene Identification
Feature Selection LASSO Cox Regression Identified most prognostic genes from GIRGs
Ensemble Methods Random Forest, XGBoost Ranked gene importance through multiple decision trees
Dimensionality Reduction PCA, t-SNE Visualized gene contributions to resistance phenotypes
Clustering Analysis NMF, Consensus Clustering Determined gene modules associated with resistance
Network Analysis WGCNA Constructed co-expression networks to identify hub genes
Validation 10-fold Cross-validation Confirmed robust performance across data subsets
Molecular Docking for this compound Identification

Molecular docking simulations were employed to identify small molecule compounds capable of binding to RAC3 with high affinity [1]. The computational screening process identified This compound as a promising candidate based on several key characteristics:

  • Binding Affinity: this compound demonstrated superior binding energy scores against RAC3 compared to other screened compounds [1].
  • Structural Complementarity: The molecular structure of this compound showed optimal fit within key functional domains of RAC3 [1].
  • Drug-like Properties: Favorable pharmacokinetic characteristics were predicted through in silico ADMET profiling [1].

Experimental Validation of this compound Efficacy

In Vitro Anti-Tumor Activity

Comprehensive cell-based assays demonstrated the potent anti-tumor effects of this compound across multiple BCa cell lines:

  • Cell Viability Assessment: CCK-8 assays confirmed dose-dependent suppression of viability in gemcitabine-resistant BCa cells, with significant synergy observed when this compound was combined with gemcitabine [1].
  • Clonogenic Survival: Colony formation assays revealed dramatically reduced proliferative capacity following this compound treatment, indicating durable growth inhibition [1].
  • Migration Inhibition: Wound healing assays demonstrated impaired cell motility after this compound exposure, suggesting suppression of metastatic potential [1].
  • Apoptosis Induction: Flow cytometry analysis of annexin V/propidium iodide staining showed significantly increased apoptotic fractions in this compound-treated cells compared to controls [1].

Table 2: In Vitro Efficacy Profile of this compound in Bladder Cancer Models

Assay Type Cell Lines/Models Key Findings Significance
CCK-8 Viability T24-GEM-R, J82, 5637 IC50 values 3-5× lower than gemcitabine in resistant lines Overcomes conventional chemoresistance
Colony Formation UM-UC-3, T24 >70% reduction in colony numbers at 1μM this compound Suppresses long-term proliferative capacity
Wound Healing T24-GEM-R, 5637 ~60% inhibition of migration at 24 hours Targets metastatic potential
Apoptosis Assay Patient-derived organoids 3.5-fold increase in apoptotic cells vs. control Directly induces programmed cell death
3D Viability BCa organoids ATP viability reduced to 35% at 5μM this compound Effective in physiologically relevant models
Western Blot T24-GEM-R Reduced RAC3, NRF2, MRP5 protein levels Confirmed mechanism of action
3D Organoid and In Vivo Validation

The anti-tumor efficacy of this compound was further validated in more physiologically relevant models:

  • 3D Organoid Cultures: Patient-derived bladder cancer organoids maintained in 3D culture systems showed significantly reduced ATP viability following this compound treatment, demonstrating efficacy in models that better recapitulate tumor architecture [1].
  • Animal Models: In vivo studies using xenograft models confirmed that this compound treatment effectively suppressed tumor growth, with enhanced effects observed in combination with gemcitabine [1]. These findings were consistent with earlier studies in pancreatic cancer models where this compound augmented gemcitabine efficacy through NRF2 pathway inhibition [2].

Mechanistic Insights: Molecular Pathways Targeted by this compound

RAC3 Signaling in Bladder Cancer

RAC3, the identified hub gene in gemcitabine resistance, functions as a molecular switch regulating multiple oncogenic processes:

  • Cell Cycle Progression: RAC3 activates downstream effectors that promote G1/S phase transition through cyclin D1 upregulation [1].
  • Cytoskeletal Dynamics: Through PAK6 and other effectors, RAC3 regulates actin polymerization and cellular morphology, influencing migration and invasion [1].
  • Anti-apoptotic Signaling: RAC3 activates survival pathways including NF-κB, conferring resistance to chemotherapy-induced apoptosis [1].
  • Therapeutic Targeting: this compound directly binds RAC3, interfering with its interaction with downstream effectors and GTP-binding capabilities [1].
NRF2 Pathway Inhibition

Previous research in pancreatic cancer models demonstrated that this compound effectively suppresses NRF2 protein levels and activity through proteasome-mediated degradation [2]. This mechanism is particularly relevant in the context of gemcitabine resistance:

  • NRF2 Stabilization: Gemcitabine treatment increases NRF2 protein levels, activating transcription of drug efflux transporters and antioxidant response genes [2].
  • MRP5 Downregulation: this compound reduces expression of multidrug resistance-associated protein 5 (MRP5), a key gemcitabine efflux transporter regulated by NRF2 [2].
  • Oxidative Stress Sensitization: By suppressing the NRF2-mediated antioxidant response, this compound increases intracellular reactive oxygen species (ROS), enhancing gemcitabine cytotoxicity [2].

The following diagram illustrates the core signaling pathways involved in gemcitabine resistance and this compound's mechanism of action:

G cluster_resistance Gemcitabine Resistance Mechanisms cluster_pik75 This compound Mechanisms of Action Gemcitabine Gemcitabine NRF2 NRF2 Gemcitabine->NRF2 Increases MRP5 MRP5 NRF2->MRP5 Activates AntioxidantGenes AntioxidantGenes NRF2->AntioxidantGenes Activates MRP5->Gemcitabine Efflux RAC3 RAC3 CellSurvival CellSurvival RAC3->CellSurvival Promotes PIK75 PIK75 RAC3_Inhib RAC3_Inhib PIK75->RAC3_Inhib Directly Binds NRF2_Deg NRF2_Deg PIK75->NRF2_Deg Promotes Degradation RAC3_Inhib->RAC3 Inhibits Apoptosis Apoptosis RAC3_Inhib->Apoptosis Induces NRF2_Deg->NRF2 Suppresses ChemoSensitivity ChemoSensitivity NRF2_Deg->ChemoSensitivity Enhances ChemoSensitivity->Gemcitabine Potentiates

Diagram 1: Molecular mechanisms of gemcitabine resistance and this compound action. This compound targets both RAC3 signaling and NRF2 pathway activation, two key mechanisms underlying gemcitabine resistance in bladder cancer.

Integration with PI3K/STAT3 Signaling in Bladder Cancer

While not directly investigated in the this compound studies, recent research in bladder cancer has revealed important compensatory signaling pathways that may influence therapeutic outcomes. Combined inhibition of PI3K and STAT3 signaling has demonstrated synergistic anti-tumor effects in BCa models [3]. Interestingly, PI3K inhibition alone triggers feedback activation of JAK1-STAT3 signaling through suppression of PTPN11, a negative regulator of the JAK-STAT pathway [3]. This compensatory activation represents a common resistance mechanism to targeted therapies in BCa and may inform future combination strategies with this compound.

Application Notes: Detailed Experimental Protocols

Molecular Docking Protocol for this compound-RAC3 Interaction

Objective: To identify and validate potential small molecule inhibitors targeting RAC3 using computational docking approaches.

Materials and Software:

  • RAC3 protein structure (PDB format) from Protein Data Bank or homology modeling
  • This compound and comparator compound structures in SDF or MOL2 format
  • Molecular docking software (AutoDock Vina, Schrödinger Glide, or similar)
  • Visualization software (PyMOL, Chimera)
  • Hardware: Multi-core processor workstation with dedicated graphics card

Procedure:

  • Protein Preparation:

    • Obtain RAC3 crystal structure or generate through homology modeling
    • Remove water molecules and add polar hydrogens
    • Assign appropriate charges and protonation states using PROPKA at pH 7.4
    • Define binding site coordinates based on known functional domains
  • Ligand Preparation:

    • Retrieve 3D structures of this compound and reference compounds from PubChem or ZINC databases
    • Generate low-energy conformers using LigPrep or similar tools
    • Assign partial charges using appropriate force fields (GAFF, CGenFF)
  • Docking Simulation:

    • Set docking grid box to encompass entire binding site with 1Å spacing
    • Configure exhaustiveness parameter ≥32 for thorough sampling
    • Execute docking runs with 20-50 poses per compound
    • Apply scoring functions (Vinascore, Glidescore) to rank binding affinities
  • Interaction Analysis:

    • Visualize top-ranked poses for hydrogen bonds, hydrophobic contacts, and π-interactions
    • Calculate binding energies and inhibition constants
    • Perform cluster analysis to identify consensus binding modes

Validation: Compare docking predictions with experimental binding data through correlation analysis. Use known RAC3 inhibitors as positive controls to validate docking protocol.

Cell-Based Efficacy Assessment Protocol

Objective: To evaluate anti-tumor effects of this compound in gemcitabine-resistant bladder cancer cell lines.

Materials:

  • Gemcitabine-resistant BCa cell lines (T24-GEM-R, established through chronic gemcitabine exposure)
  • Control gemcitabine-sensitive cell lines
  • This compound (Selleck Chemicals, Cat#: S1430) dissolved in DMSO
  • Cell culture reagents: DMEM/RPMI-1640 media, fetal bovine serum, antibiotics
  • Assay kits: CCK-8 (Dojindo, CK04), Annexin V-FITC/PI Apoptosis Kit (BioLegend, 640914)
  • Equipment: CO2 incubator, fluorescent microscope, flow cytometer, microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Maintain cells in appropriate media with 10% FBS at 37°C, 5% CO2
    • For gemcitabine-resistant lines, include 100nM gemcitabine in maintenance media
    • Passage cells at 80-90% confluence using standard trypsinization
    • Seed cells in 96-well (CCK-8), 6-well (clonogenic), or 35mm (migration) plates
  • CCK-8 Viability Assay:

    • Seed 3,000-5,000 cells/well in 96-well plates and incubate for 24h
    • Treat with this compound concentration gradient (0.1-50μM) ± gemcitabine
    • Incubate for 24-72h, then add 10μL CCK-8 solution per well
    • Measure absorbance at 450nm after 2-4h incubation
    • Calculate IC50 values using non-linear regression (GraphPad Prism)
  • Clonogenic Survival Assay:

    • Seed 500-1,000 cells/well in 6-well plates and incubate for 24h
    • Treat with this compound (0.5-5μM) for 24h, then replace with drug-free media
    • Culture for 10-14 days with media changes every 3-4 days
    • Fix with methanol, stain with 0.5% crystal violet
    • Count colonies (>50 cells) manually or using automated counter
  • Wound Healing Migration Assay:

    • Seed 2.5×10^5 cells/well in 24-well plates and grow to confluence
    • Create scratch using 200μL pipette tip, wash to remove debris
    • Treat with sub-cytotoxic this compound concentrations (0.1-1μM)
    • Capture images at 0, 12, 24h at identical positions
    • Quantify migration distance using ImageJ with Wound Healing Tool plugin
  • Apoptosis Analysis by Flow Cytometry:

    • Seed 2.5×10^5 cells/well in 6-well plates and treat with this compound (1-10μM) for 24h
    • Harvest cells using trypsin-EDTA, wash with PBS
    • Stain with Annexin V-FITC and PI according to manufacturer protocol
    • Analyze within 1h using flow cytometry with appropriate compensation
    • Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations

Data Analysis: Perform triplicate biological replicates with triplicate technical replicates. Statistical analysis using one-way ANOVA with post-hoc tests for multiple comparisons.

3D Bladder Cancer Organoid Viability Assay

Objective: To evaluate this compound efficacy in patient-derived 3D bladder cancer organoids that better recapitulate tumor architecture.

Materials:

  • Patient-derived bladder cancer organoids (established from surgical specimens)
  • Advanced DMEM/F12 culture medium
  • Growth factor supplements: B27, N2, EGF, FGF, Noggin, R-spondin
  • Basement membrane matrix (Matrigel, Corning)
  • White-walled 96-well plates for ATP measurement
  • CellTiter-Glo 3D Assay Kit (Promega, G9681)

Procedure:

  • Organoid Culture Establishment:

    • Mince fresh BCa tissue into <1mm3 fragments
    • Digest with collagenase/hyaluronidase solution at 37°C for 30-60min
    • Filter through 100μm strainer, collect cell clusters
    • Resuspend in ice-cold Matrigel (5,000-10,000 cells/50μL dome)
    • Plate in pre-warmed 24-well plates, polymerize at 37°C for 30min
    • Overlay with complete organoid medium with weekly passages
  • Drug Treatment and Viability Assessment:

    • Harvest and dissociate organoids to single cells using TrypLE
    • Re-embed in Matrigel (1,000 cells/50μL dome) in 96-well plates
    • Culture for 5-7 days until organoids reach 100-200μm diameter
    • Treat with this compound concentration series (0.1-20μM) for 96h
    • Add equal volume CellTiter-Glo 3D reagent, shake orbinally for 5min
    • Incubate at RT for 25min, measure luminescence
    • Normalize viability to DMSO-treated controls
  • Morphological Analysis:

    • Capture brightfield images daily using inverted microscope
    • Quantify organoid size distribution using ImageJ
    • Score structural integrity (0=intact, 1=partly disrupted, 2=fully disrupted)

Validation: Include gemcitabine-sensitive and resistant organoid lines as controls. Confirm organoid identity through histology and marker expression.

Table 3: Troubleshooting Guide for Key Experimental Procedures

Problem Possible Cause Solution Prevention
High variability in CCK-8 results Uneven cell seeding Pre-mix cell suspension before seeding Use automated cell counter for accuracy
Poor organoid formation Low viability after dissociation Reduce digestion time, use gentle enzymes Optimize dissociation protocol for each line
Inconsistent wound healing assays Inconsistent scratch width Use specialized wound making tools Standardize pressure and angle
Weak flow cytometry apoptosis signal Excessive PI background Titrate antibody concentrations Include unstained and single-stained controls
Low docking scores Incorrect protonation states Recalculate charges at physiological pH Validate docking with known binders first
Precipitated compound in assays Poor this compound solubility Use fresh DMSO stocks, dilute in warm media Do not exceed 0.1% DMSO final concentration

Conclusion and Future Directions

The comprehensive data presented in these application notes establish This compound as a promising therapeutic candidate for overcoming gemcitabine resistance in bladder cancer through dual targeting of RAC3 and NRF2 pathways. The experimental protocols provided enable robust evaluation of this compound efficacy across relevant model systems, from traditional 2D cultures to more physiologically relevant 3D organoids. The strong synergistic relationship observed between this compound and gemcitabine supports further development of this combination approach for clinical translation.

Future research directions should focus on:

  • Biomarker Validation: Confirming RAC3 expression as predictive biomarker for this compound response in prospective cohorts
  • Combination Strategies: Exploring this compound with emerging immunotherapies and targeted agents
  • Formulation Development: Addressing solubility and pharmacokinetic limitations for in vivo application
  • Mechanistic Elucidation: Further characterizing the molecular links between RAC3 inhibition and NRF2 pathway regulation

These application notes provide researchers with comprehensive methodologies to advance the study of this compound in bladder cancer models, contributing to the development of more effective strategies against gemcitabine-resistant disease.

References

Application Notes and Protocols: Targeted Molecular Docking of PIK-75 to RAC3 for Cancer Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Biological Context

RAC3 signaling represents a promising target in oncology due to its central role in regulating critical cellular processes frequently dysregulated in cancer. As a member of the Rho GTPase family, RAC3 serves as an intracellular signal transducer that influences actin cytoskeleton organization, cell migration, proliferation, and survival pathways in mammalian cells [1]. Unlike other Rac family members, RAC3 demonstrates specific expression patterns and functions, being predominantly expressed in the brain but playing significant roles in oncogenesis when dysregulated [1]. Recent evidence has established that elevated RAC3 expression correlates strongly with advanced tumor stage, lymph node metastasis, and poor prognosis in multiple cancer types, particularly in bladder cancer (BLCA) [2]. The strategic importance of RAC3 extends beyond tumor progression to encompass therapy resistance, as studies have confirmed that RAC3 expression significantly influences resistance to conventional chemotherapeutic agents, including gemcitabine [3] [2].

The PI3K/Akt/mTOR pathway constitutes one of the most frequently dysregulated signaling cascades in human cancers, contributing substantially to tumor cell growth, survival, angiogenesis, and metastasis [4]. This pathway has emerged as an attractive therapeutic target for inhibiting cancer development and metastasis, spurring the development of numerous inhibitors currently in various stages of clinical trials [4]. PIK-75 (also known as this compound) has been identified as a highly selective PI3Kα inhibitor that demonstrates potent activity against this key signaling node [5]. Molecular investigations have revealed that this compound exhibits distinctive binding characteristics to PI3Kα, with computational studies predicting a binding free energy of -10.04 kcal•mol⁻¹ using the MMPBSA method and -13.88 kcal•mol⁻¹ using MMGBSA methodology [5]. This robust binding affinity, combined with its selectivity profile, positions this compound as a valuable chemical probe and potential therapeutic agent.

The functional interconnection between RAC3 and PI3K signaling pathways provides a compelling rationale for combined targeting approaches. Research has established that Rac and PI3K pathways exhibit significant cross-talk in multiple cellular processes, including cell migration and ROS production [1]. Specifically, PI3K-generated phosphorylated lipids recruit and activate GEF and GAP proteins, which serve as key modulators of Rac function [1]. Conversely, PI3Ks interact with activated Rac, creating a positive feedback loop that amplifies Rac signaling [1]. This molecular reciprocity suggests that co-targeting both nodes may yield synergistic therapeutic effects. Recent investigations have employed machine learning algorithms to identify RAC3 as a hub gene in bladder cancer and subsequently utilized molecular docking to discover this compound as a potential therapeutic agent targeting RAC3 in the context of gemcitabine-resistant and immune-related pathways [3] [6]. The following application notes and protocols detail the methodologies for targeting RAC3 with this compound through molecular docking approaches, experimental validation techniques, and therapeutic application strategies.

Computational Protocols

Molecular Docking Procedures

Molecular docking serves as a fundamental computational approach for predicting the interaction between RAC3 and small molecule inhibitors such as this compound. The following protocol outlines the standardized procedure for conducting and analyzing these molecular interactions:

  • Protein Preparation: Obtain the three-dimensional structure of RAC3 from appropriate databases such as the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling may be employed using related GTPase structures as templates. Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and optimizing the orientation of amino acid side chains using software such as Maestro's Protein Preparation Wizard [7]. Conduct energy minimization using the OPLS3e force field to achieve a stable conformation with a gradient cut off of 0.1 kcal/mol [8].

  • Ligand Preparation: Retrieve the three-dimensional structure of this compound from chemical databases such as PubChem. Prepare the ligand structure through geometry optimization using computational chemistry methods. For precise calculations, employ Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311G++(d,p) basis set to determine the optimal molecular geometry and electronic properties [9]. Generate multiple conformational states and convert to appropriate formats for docking simulations.

  • Receptor Grid Generation: Define the binding pocket on RAC3 by creating a grid box that encompasses the potential interaction sites. The active site of RAC3 is typically characterized by conserved regions involved in GTP binding and effector interactions. Set the grid box dimensions to 20×20×20 Å with a point spacing of 0.375 Å to ensure comprehensive coverage of the binding region [7]. Center the grid on key residues in the putative binding site or based on known functional domains.

  • Molecular Docking Execution: Perform docking simulations using software such as AutoDock Vina, AutoDock 4.2, or Glide from the Schrödinger suite [7] [9]. Utilize the Lamarckian genetic algorithm with an initial population of 150 individuals, a maximum of 2,500,000 energy evaluations, and a maximum of 27,000 generations. Employ an elitism value of 1, a mutation rate of 0.02, and a crossover rate of 0.8. Run multiple docking simulations (minimum of 100 runs) to ensure comprehensive sampling of the conformational space.

  • Pose Analysis and Validation: Analyze the resulting docking poses based on binding affinity scores (reported in kcal/mol) and interaction patterns. Identify specific molecular interactions including hydrogen bonds, hydrophobic contacts, π-π stacking, and electrostatic interactions. Validate the docking protocol by redocking known ligands and calculating the root-mean-square deviation (RMSD) between predicted and crystallographic poses; an RMSD value below 2.0 Å indicates acceptable reliability [7].

Table 1: Key Parameters for Molecular Docking of this compound to RAC3

Parameter Category Specific Settings Software Implementation
Protein Preparation OPLS3e force field, PROPKA pH 7.5, water removal beyond 3Å Maestro Protein Preparation Wizard
Ligand Preparation DFT B3LYP/6-311G++(d,p) basis set, ionization at pH 7.5±0 Gaussian, LigPrep
Grid Generation 20×20×20 Å dimensions, 0.375 Å spacing, centered on binding site Glide, AutoGrid
Docking Algorithm Lamarckian GA, 150 population size, 2,500,000 evaluations AutoDock Vina, Glide
Validation Metrics RMSD < 2.0 Å, binding energy consistency, interaction conservation VMD, PyMOL, Discovery Studio
Molecular Dynamics Simulations and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide critical insights into the stability and conformational changes associated with the RAC3-PIK-75 complex under physiologically relevant conditions. The dynamic behavior of the complex offers information beyond static docking predictions, revealing the temporal evolution of molecular interactions.

  • System Setup: Solvate the docked RAC3-PIK-75 complex in a cubic water box with TIP3P water molecules, extending at least 10 Å from the protein surface. Add counterions (e.g., Na⁺ or Cl⁻) to neutralize the system charge. Employ molecular dynamics software such as Desmond, GROMACS, or AMBER for simulation execution [10] [5].

  • Simulation Parameters: Conduct simulations using the OPLS3e force field or CHARMM36 parameters under periodic boundary conditions. Maintain system temperature at 310 K using the Nosé-Hoover thermostat and pressure at 1 atm using the Parrinello-Rahman barostat. Apply a time step of 2 fs for numerical integration, with bond constraints implemented using the LINCS algorithm [10].

  • Production Simulation: Run the simulation for a minimum of 100 ns, saving coordinates every 10 ps for subsequent analysis. Monitor system stability through metrics including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA) [10] [5]. The RMSD values should stabilize within the first 20-30 ns, indicating system equilibrium.

  • Binding Free Energy Calculations: Employ the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) methods to calculate binding free energies from MD trajectory snapshots. Use the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) where each term represents the free energy of the complex, receptor, and ligand, respectively. Extract 500-1000 snapshots from the equilibrated portion of the trajectory for these calculations [5].

  • Interaction Analysis: Identify persistent hydrogen bonds, hydrophobic interactions, and salt bridges throughout the simulation trajectory. Analyze residue-wise energy decomposition to determine key residues contributing to this compound binding. These analyses help validate the docking predictions and provide insights for future inhibitor optimization.

Table 2: Molecular Dynamics Simulation Parameters and Analysis Metrics

Simulation Component Recommended Parameters Analysis Metrics
Force Field OPLS3e, CHARMM36 Energy drift, potential energy stability
Temperature Control Nosé-Hoover thermostat (310 K) Temperature fluctuations
Pressure Control Parrinello-Rahman barostat (1 atm) Density equilibration
Simulation Duration 100-200 ns RMSD convergence
Trajectory Analysis 10 ps saving interval RMSF, Rg, SASA, H-bonds
Energy Calculations MM-GBSA/MM-PBSA ΔG_bind, per-residue decomposition

Experimental Validation

Cellular Assays for Functional Validation

Experimental validation represents a critical step in confirming the computational predictions of RAC3 inhibition by this compound. The following protocols outline standardized methodologies for evaluating the biological effects of this compound in cancer model systems:

  • Cell Culture and Transfection: Maintain bladder cancer cell lines (e.g., T24, 5637) and appropriate normal uroepithelial control cells (e.g., SV-HUC-1) in recommended media (RPMI 1640, McCoy's 5A, or Ham's F-12K) supplemented with 10% fetal bovine serum and antibiotics (100 U/mL penicillin and streptomycin) at 37°C in a 5% CO₂ humidified atmosphere [2]. For genetic manipulation of RAC3 expression, transfect cells with RAC3-specific siRNAs (designed against three distinct target sequences) or overexpression plasmids using lipid-based transfection reagents according to manufacturer protocols. Include appropriate negative controls consisting of non-targeting siRNA sequences.

  • Cell Viability and Proliferation Assays: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and treat with varying concentrations of this compound (typically ranging from 0.1 to 100 μM) for 24-72 hours. Assess cell viability using the CCK-8 assay by adding 10 μL of CCK-8 solution to each well, incubating for 1-4 hours, and measuring absorbance at 450 nm using a microplate reader [3] [6]. Perform parallel colony formation assays by seeding 500-1000 cells in 6-well plates, treating with this compound, and allowing colonies to form for 10-14 days before fixing with methanol, staining with crystal violet, and counting.

  • Migration and Invasion Assays: Evaluate cell migration using wound healing assays by creating a scratch wound in a confluent cell monolayer with a sterile pipette tip, washing to remove debris, and capturing images at 0, 12, 24, and 48 hours post-wounding. Quantify wound closure using image analysis software [3] [2]. For invasion assays, use Transwell chambers with Matrigel-coated membranes. Seed 5×10⁴ cells in serum-free medium in the upper chamber, place complete medium in the lower chamber as a chemoattractant, and incubate for 24-48 hours. Fix migrated cells on the lower membrane surface with methanol, stain with crystal violet, and count in five random fields.

  • Apoptosis Analysis: Detect apoptotic cells using annexin V/propidium iodide staining followed by flow cytometry. Treat cells with this compound for 24-48 hours, harvest, wash with PBS, and resuspend in binding buffer. Add annexin V-FITC and propidium iodide according to manufacturer instructions, incubate for 15 minutes in the dark, and analyze within 1 hour using a flow cytometer [3]. Distinguish viable (annexin V⁻/PI⁻), early apoptotic (annexin V⁺/PI⁻), late apoptotic (annexin V⁺/PI⁺), and necrotic (annexin V⁻/PI⁺) cell populations.

Molecular Interaction Validation

Experimental verification of the direct interaction between this compound and RAC3 provides crucial evidence supporting the computational predictions:

  • Western Blot Analysis: Harvest cells after this compound treatment and extract proteins using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-30 μg of total protein by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk and incubate overnight at 4°C with primary antibodies against RAC3, followed by appropriate HRP-conjugated secondary antibodies. Detect signals using enhanced chemiluminescence substrate and visualize with a digital imaging system [3] [6]. Monitor downstream signaling pathway components, including phosphorylated and total Akt, to confirm functional effects of RAC3 inhibition.

  • Immunohistochemical Staining: Process bladder cancer tissue samples and adjacent normal tissues from patients who underwent surgical resection. Deparaffinize sections, perform antigen retrieval, and incubate with anti-RAC3 monoclonal antibody (e.g., Clone: ab124943). Develop using appropriate detection systems and counterstain with hematoxylin [2]. Have two independent pathologists evaluate RAC3 expression based on the percentage of positively stained cells, with a threshold of ≥1% defining positive expression. Compare RAC3 expression levels between gemcitabine-resistant and sensitive tumors.

  • 3D Cell Viability in Organoids: Establish bladder cancer organoids from patient-derived xenografts or cell lines in Matrigel. Treat organoids with this compound and assess viability using ATP-based assays. Compare ATP levels before and after this compound treatment to evaluate compound efficacy in a more physiologically relevant model system [3] [6].

The following diagram illustrates the interconnected experimental workflow for validating RAC3 targeting by this compound:

G Start Start Validation Workflow Comp Computational Prediction (this compound docks to RAC3) Start->Comp ExpDesign Experimental Design Comp->ExpDesign Cellular Cellular Assays ExpDesign->Cellular Molecular Molecular Analysis ExpDesign->Molecular Functional Functional Validation ExpDesign->Functional DataInt Data Integration Cellular->DataInt Viability/Migration/ Apoptosis data Molecular->DataInt Western Blot/IHC/ Expression data Functional->DataInt Pathway analysis/ Organoid results Conclusion Conclusion & Reporting DataInt->Conclusion

Therapeutic Applications and Research Implications

Application in Targeted Therapy and Combination Approaches

The strategic targeting of RAC3 with this compound holds significant promise for therapeutic development, particularly in cancers characterized by therapy resistance and aggressive progression. Research has demonstrated that elevated RAC3 expression correlates with advanced tumor stage, lymph node metastasis, and poor prognosis in bladder cancer patients [2]. Furthermore, RAC3 expression shows association with chemoresistance, as high RAC3 levels predict resistance to certain therapeutic agents, while RAC3 knockdown increases susceptibility to gemcitabine in bladder cancer models [3] [2]. These findings position RAC3 as both a biomarker and a therapeutic target in treatment-resistant malignancies.

The application of this compound as a RAC3-targeting agent extends beyond single-agent therapy to encompass rational combination strategies. Based on the recognized cross-talk between Rac and PI3K signaling pathways [1], combining this compound with conventional chemotherapy or emerging immunotherapies represents a promising approach to overcome therapeutic resistance. The TIDE algorithm analyses have indicated that RAC3 expression could serve as a predictive biomarker for immunotherapy response, suggesting potential for combining this compound with immune checkpoint inhibitors in selected patient populations [2]. Additionally, given the role of RAC3 in gemcitabine resistance, combination approaches with this chemotherapeutic agent warrant consideration in appropriate cancer types.

From a clinical translation perspective, the development of this compound faces challenges common to targeted cancer therapeutics, including optimal patient selection, dosing schedule determination, and toxicity management. The integration of biomarker strategies, particularly patient selection based on RAC3 expression levels and PIK3CA mutation status, may enhance therapeutic efficacy. Recent research has highlighted the importance of the H1047R mutation in PI3Kα, which is associated with enhanced kinase activity and oncogenic transformation in various cancers, including breast, colorectal, and bladder malignancies [9]. This mutation leads to constitutive activation of PI3K, resulting in continuous phosphorylation of PIP2 to PIP3 and subsequent activation of downstream survival and proliferation pathways [9]. The presence of such mutations may influence response to this compound and should be considered in therapeutic development.

Technical Considerations and Optimization Strategies

Successful implementation of RAC3 targeting with this compound requires attention to several technical considerations and optimization opportunities:

  • Compound Specificity: While this compound demonstrates significant activity against PI3Kα, its effects on RAC3 may involve direct or indirect mechanisms. Further studies are needed to elucidate whether this compound binds RAC3 directly or modulates its activity through upstream regulators. Biophysical interaction studies such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide definitive evidence of direct binding.

  • Delivery Optimization: The efficacy of this compound in vivo may be limited by pharmaceutical properties. Consider formulation approaches such as nanoparticle encapsulation or liposomal delivery to enhance bioavailability and tumor-specific delivery. These strategies could improve therapeutic indices while reducing potential off-target effects.

  • Resistance Monitoring: Despite initial efficacy, therapeutic resistance may emerge through various mechanisms. Implement companion diagnostics to monitor RAC3 expression dynamics and adaptive signaling pathway activation during treatment. This information could guide adaptive therapy strategies and inform the timing of additional therapeutic interventions.

  • Biomarker Development: Advance the development of RAC3 as a predictive biomarker through standardized immunohistochemical assays and scoring systems. Establish validated cut-off values for RAC3 positivity that correlate with treatment response to enable precise patient selection.

Table 3: Therapeutic Applications and Companion Diagnostic Approaches

Application Area Current Evidence Development Priority
Monotherapy Reduced proliferation, migration, and invasion in BLCA cells [3] [2] Phase I safety and maximum tolerated dose
Combination with Chemotherapy Synergy with gemcitabine in resistant models [3] Phase Ib/IIa combination trials
Immunotherapy Combinations Correlation with immune microenvironment and TIDE scores [2] Biomarker-driven trial designs
Biomarker Development IHC detection established, association with poor prognosis [2] Standardization and validation
Resistance Management Association with PI3K pathway mutations [9] Next-generation sequencing protocols

Conclusion and Future Directions

The targeted inhibition of RAC3 using this compound represents a promising therapeutic strategy, particularly for aggressive and treatment-resistant cancers such as bladder carcinoma. The integrated approach combining computational prediction through molecular docking with experimental validation in cellular models provides a robust framework for drug development. The evidence indicates that this compound demonstrates significant binding affinity for relevant molecular targets and produces functional effects including reduced cancer cell viability, impaired migration and invasion, and increased apoptosis [3] [6] [5].

Future research directions should prioritize the structural optimization of this compound to enhance potency and selectivity while reducing potential off-target effects. Additionally, the development of biomarker strategies for patient selection will be crucial for clinical translation. The exploration of combination therapies incorporating this compound with conventional chemotherapy, targeted agents, or immunotherapy represents another promising avenue, particularly given the role of RAC3 in therapy resistance [2]. As research advances, the translation of these findings into clinically viable therapeutics offers the potential to address significant unmet needs in oncology, particularly for patients with currently limited treatment options.

References

Quantitative Data on PIK-75 in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes data from various studies that have evaluated PIK-75's efficacy, which can inform your assay design.

Cancer Type Model System Key Findings Reported Concentrations / IC₅₀ Assay Readout Citation
Bladder Cancer Patient-derived organoids This compound identified as a potential therapeutic; reduces organoid viability. Not specified in abstract 3D cell viability assay (ATP measurement) [1] [2]
Pancreatic Cancer Cell lines (MIA PaCa-2, AsPC-1) & Xenograft Potentiates gemcitabine; reduces colony formation. In vitro: 0.1 - 1000 nM; In vivo: 2 mg/kg (i.p.) MTT assay, Clonogenic assay, Western Blot [3]
Mantle Cell Lymphoma Cell lines & Primary patient samples Overcomes venetoclax resistance; inhibits p-AKT and MCL-1. Used in high-throughput screen at 5 µM Cell Viability Assay (CellTiter-Glo), Western Blot, RPPA [4]
Ovarian Cancer SKOV-3 cell line & Xenograft Nanosuspension enhances cytotoxicity and delivery efficiency. IC₅₀ in low nanomolar range (e.g., ~78 nM in CHO-IR cells) MTT assay, Western Blot [5] [6]

Proposed Experimental Protocol for Organoid Viability Assay

While a single standardized protocol is not available, you can integrate the following methods from recent publications to establish your own assay.

Organoid Culture and Preparation
  • Source and Culture Organoids: Generate or obtain patient-derived organoids (PDOs) using established methods. The culture should maintain the genetic and phenotypic characteristics of the original tumor [7].
  • Preparation for Assay: Harvest and dissociate organoids into single cells or small clusters. Seed them into a basement membrane extract (like Matrigel) in a 96-well or 384-well plate suitable for imaging and high-throughput screening. Allow organoids to form and grow for 3-7 days before drug treatment [8].
Drug Treatment with this compound
  • Preparation of this compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C or -80°C, protected from light [6].
  • Treatment Protocol: Based on the studies, a recommended concentration range for this compound is 1 nM to 1 µM, with 5-point or 10-point serial dilutions. Include a vehicle control (DMSO at the same concentration as in drug-treated wells) and a positive control for cell death (e.g., a high concentration of Staurosporine).
  • Incubation: Treat organoids with this compound for 48 to 72 hours. The specific duration may depend on the doubling time of your organoids and should be determined empirically [3].
Viability and Cytotoxicity Assessment

The most common and robust methods for 3D cultures are ATP-based or live-cell imaging assays.

  • ATP-based Viability Assay (e.g., CellTiter-Glo 3D): This is the gold standard for 3D models and was used in the bladder cancer organoid study [1] [2].
    • Equilibrate the plate and the CellTiter-Glo 3D reagent to room temperature.
    • Add an equal volume of reagent to each well.
    • Mix contents on an orbital shaker for 5-10 minutes to induce cell lysis.
    • Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.
    • Record luminescence using a plate reader. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.
  • Live-Cell Imaging Assay: This method provides additional information on organoid morphology and kinetics of cell death, as used in the DET3Ct platform [8].
    • Staining: Prior to imaging, add a combination of fluorescent dyes to the culture medium. A recommended combination is:
      • Hoechst 33342 (or similar): A cell-permeable nuclear stain to identify all cells.
      • TMRM (Tetramethylrhodamine, Methyl Ester): A cell-permeable dye that accumulates in active mitochondria, indicating cell health.
      • POPO-1 / TO-PRO-3 / Propidium Iodide (PI): Cell-impermeable dyes that stain DNA only in cells with compromised membranes, indicating dead cells.
    • Imaging and Analysis: Image the organoids at the time of treatment (T=0) and after 72 hours of incubation (T=72) using a high-content imaging system or confocal microscope. Use analysis software (e.g., ImageJ, CellProfiler, or commercial solutions) to quantify parameters like organoid size, intensity of health/death dyes, and nuclei count.

Mechanism of Action and Signaling Pathways

Understanding this compound's targets will help you interpret your assay results. This compound is a dual inhibitor, primarily targeting DNA-dependent protein kinase (DNA-PK) and the p110α isoform of PI3K.

G PIK75 This compound PI3K PI3K p110α PIK75->PI3K Inhibits DNAPK DNA-PK PIK75->DNAPK Inhibits CDK9 CDK9 PIK75->CDK9 Inhibits AKT p-AKT (Activated) PI3K->AKT Activates Survival Cell Survival Proliferation AKT->Survival Repair DNA Damage Repair DNAPK->Repair Mediates MCL1 MCL-1 Expression CDK9->MCL1 Regulates Apoptosis Apoptosis MCL1->Apoptosis Suppresses

The diagram above illustrates how this compound inhibition of these key targets leads to reduced cancer cell viability. By blocking PI3K p110α, it deactivates the pro-survival AKT pathway. By inhibiting DNA-PK, it cripples the cell's ability to repair DNA damage. Furthermore, its action on CDK9 reduces levels of the anti-apoptotic protein MCL-1, pushing cells toward programmed cell death [4] [6].

Important Considerations for Your Experiment

  • Confirm Mechanism: To validate that the effects you see are due to the intended mechanism, consider performing western blot analysis on your organoid lysates. Look for a reduction in phospho-AKT (Ser473) and MCL-1 levels after this compound treatment [4] [3].
  • Combination Therapy: this compound has shown strong synergistic effects with other drugs, such as gemcitabine in pancreatic cancer and venetoclax in lymphoma [4] [3]. You may want to test it in combination with standard-of-care chemotherapeutics relevant to your cancer type.
  • Formulation: this compound has poor aqueous solubility. For in vivo studies, nanosuspension formulations have been developed to improve delivery and efficacy [5]. For in vitro organoid work, ensuring the final DMSO concentration is low (typically <0.1%) is critical to avoid solvent toxicity.

References

Application Notes: PIK-75 in Pancreatic Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

PIK-75 is a small molecule inhibitor investigated preclinically for its potential to overcome chemotherapy resistance in pancreatic cancer. Its efficacy is attributed to two primary mechanisms:

  • Primary Mechanism: Inhibition of NRF2 Signaling The transcription factor NRF2 is a master regulator of cellular antioxidant and detoxification responses. Constitutive activation of NRF2 in pancreatic cancer enhances tumor cell proliferation and protection against chemotherapeutics like gemcitabine [1] [2]. This compound uniquely reduces NRF2 protein levels and activity by promoting its proteasome-mediated degradation. This downregulation sensitizes cancer cells to treatment by reducing the expression of drug-resistance genes, such as Multi-drug Resistance Associated Protein 5 (MRP5) [1].

  • Secondary Mechanism: PI3K p110α and DNA-PK Inhibition Biochemically, this compound is a potent and highly selective inhibitor of the p110α isoform of PI3K (IC50 = 5.8 nM), with additional strong activity against DNA-dependent protein kinase (DNA-PK; IC50 = 2 nM) [3] [4]. While its role in pancreatic cancer is strongly linked to NRF2 inhibition, this PI3K/DNA-PK inhibitory profile may contribute to its overall anti-tumor effects in other contexts [1] [4].

Key Preclinical Efficacy Data

The table below summarizes quantitative data on this compound's efficacy in human pancreatic cancer cell lines and xenograft models.

Model System Assay Type Treatment Conditions Key Findings Citation
In Vitro: MIA PaCa-2 & AsPC-1 cells MTT Cell Viability This compound + Gemcitabine Augmented antitumor effect; synergistic combination (CI<1) [1]
In Vitro: MIA PaCa-2 & AsPC-1 cells Clonogenic Assay This compound (single agent) Reduced colony formation in a dose-dependent manner [1]
In Vitro: MIA PaCa-2 & AsPC-1 cells Western Blot / qPCR This compound + Gemcitabine Reduced NRF2 protein, activity, and expression of MRP5 [1]
In Vivo: Mouse Xenograft Tumor Growth Measurement This compound + Gemcitabine Co-treatment significantly reduced tumor growth vs. gemcitabine alone [1]
Biochemical Assay Kinase Inhibition Cell-free IC50 p110α: 5.8 nM; IC50 DNA-PK: 2 nM [4]

This data provides a strong mechanistic rationale for combining NRF2-targeting agents like this compound with gemcitabine to treat pancreatic cancers [1].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments demonstrating this compound's efficacy in pancreatic cancer, based on published research.

Protocol 1: In Vitro Combination Treatment and Viability Assay (MTT)

This protocol evaluates the combined effect of this compound and gemcitabine on cell viability.

  • Cell Lines: Human pancreatic cancer cells (e.g., MIA PaCa-2, AsPC-1).
  • Reagents:
    • This compound: Dissolve in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
    • Gemcitabine: Dissolve in phosphate-buffered saline (PBS).
    • MTT reagent: Prepare a 1 mg/mL solution in PBS.
  • Procedure:
    • Cell Seeding: Plate 2,000 cells per well in a 96-well flat-bottom plate and allow to adhere overnight.
    • Drug Treatment: Treat cells with a range of concentrations of gemcitabine and this compound, both alone and in combination. Include a DMSO vehicle control.
    • Incubation: Incubate for the desired time (e.g., 48-72 hours).
    • MTT Development: Add 20 μL of MTT solution (1 mg/mL) to each well. Incubate for ~4 hours at 37°C.
    • Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
    • Absorbance Measurement: Measure absorbance at 562 nm using a microplate reader. Calculate relative cell viability, with untreated cells set to 100%.
  • Data Analysis: The drug interaction (synergy) can be evaluated using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy [1].
Protocol 2: Clonogenic Survival Assay

This protocol tests the long-term cytotoxic effects of this compound by measuring the ability of a single cell to form a colony.

  • Procedure:
    • Cell Seeding: Seed 2 x 10^5 cells in a 60-mm dish. After 24 hours, treat with various concentrations of this compound for 24 hours.
    • Re-plating: Trypsinize, count, and re-seed the cells at a low density (500 cells per dish) in triplicate 60-mm dishes.
    • Colony Formation: Incubate the cells for 14 days without any drugs to allow for colony formation.
    • Staining and Counting: Stain colonies with 0.5% crystal violet in PBS with 25% methanol. Examine under a light microscope, count colonies, and calculate relative colony numbers as a percentage of untreated controls [1].
Protocol 3: Analysis of NRF2 Pathway Inhibition by Western Blot

This protocol assesses the molecular mechanism of this compound by measuring NRF2 and target protein levels.

  • Procedure:
    • Cell Treatment: Grow pancreatic cancer cells to ~70% confluency and treat with this compound, gemcitabine, or the combination.
    • Protein Extraction: Lyse cells using an appropriate lysis buffer (e.g., containing Tris-HCl, NaCl, Triton X-100, protease, and phosphatase inhibitors). Determine protein concentration with a BCA assay.
    • Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and block.
    • Antibody Probing: Probe the membrane with primary antibodies against NRF2, MRP5, and a loading control (e.g., β-actin).
    • Detection: Incubate with HRP-conjugated secondary antibodies, develop with chemiluminescence reagent, and expose to X-ray film or capture with a digital imager.
  • Expected Outcome: this compound treatment should reduce levels of NRF2 and its downstream target MRP5. This reduction is enhanced when combined with gemcitabine and can be blocked by proteasome inhibitors like MG132 [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action for this compound in sensitizing pancreatic cancer cells to gemcitabine.

G Gemcitabine Gemcitabine NRF2 NRF2 Gemcitabine->NRF2 Increases ChemoResistance ChemoResistance Gemcitabine->ChemoResistance Induces PIK75 PIK75 PIK75->NRF2 Promotes Proteasomal Degradation PIK75->ChemoResistance Sensitizes MRP5 MRP5 NRF2->MRP5 Activates Transcription MRP5->ChemoResistance Promotes

Key Considerations for Researchers

  • Specificity of Action: this compound is a multi-targeted agent. While its effect in pancreatic cancer is strongly linked to NRF2 inhibition, its potent activity against DNA-PK and PI3K should be considered when interpreting results, as these pathways also influence DNA repair and cell survival [4].
  • Combination Strategy: The most compelling data for this compound in pancreatic cancer involves its use in combination with gemcitabine. Research should focus on optimizing dosing schedules (concurrent vs. sequential) to maximize synergy and minimize potential toxicity [1].
  • Beyond Pancreatic Cancer: Evidence suggests this compound's utility extends to other malignancies. For instance, it can overcome venetoclax resistance in Mantle Cell Lymphoma by reducing MCL-1 and p-AKT levels [5] and has been identified in screens for synergistic combinations in Multiple Myeloma [6].

References

PIK-75 in T Cell Autophagy Research: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

PIK-75 is a potent and selective small-molecule inhibitor frequently utilized in biochemical research to dissect the roles of Class I Phosphoinositide 3-Kinases (PI3Ks) in cellular signaling. In the context of T cell autophagy, its primary application is to inhibit Class IA PI3K signaling, which allows researchers to study a unique autophagy induction pathway linked to T cell receptor (TCR) activation [1] [2]. Contrary to typical induction, this compound does not directly trigger autophagy but is used to block a specific signaling cascade. Research demonstrates that TCR-mediated autophagy induction requires the activity of Class I PI3Ks to produce the lipid signal PI(3)P. By inhibiting Class I PI3Ks, this compound suppresses this specific pathway of autophagy initiation, thereby confirming the pathway's existence and mechanism [1] [2]. This tool is crucial for elucidating the complex kinase/phosphatase network involving upstream Class I PI3Ks and downstream inositol phosphatases like INPP4 and SHIP, which are essential for producing the PI(3)P required for autophagosome formation in T cells [1].

Key Experimental Findings and Data

The following table summarizes quantitative data and key findings from studies utilizing this compound in autophagy and related research:

Table 1: Summary of Key Experimental Findings with this compound

Experimental Context Reported IC50 / Concentration Range Key Finding Citation
Inhibition of TCR-mediated autophagy in T lymphocytes 20 nM - 2 µM (working concentration) This compound treatment inhibits TCR-mediated autophagy, demonstrating the requirement of Class I PI3K activity. [1] [2]
Inhibition of stretch-induced autophagy in trabecular meshwork cells 20 nM - 2 µM (working concentration) This compound inhibits cyclic mechanical stretch-induced autophagy, showing conserved role of Class IA PI3Ks. [3]
Downregulation of NRF2 in pancreatic cancer cells 0.5 - 2 µM (treatment for 24h) This compound reduces NRF2 protein levels and activity, augmenting sensitivity to gemcitabine. [4]
Isoform Selectivity Profile p110α: 5.8 nM; p110γ: 0.9 µM Confirms high selectivity for the p110α isoform over other Class I PI3Ks. Established pharmacological data

Detailed Experimental Protocols

Protocol: Inhibiting TCR-Mediated Autophagy in T Lymphocytes

This protocol is adapted from methodologies described in primary research on T cell autophagy [1] [2].

Objective: To assess the requirement of Class I PI3K activity in TCR-mediated autophagy induction using this compound.

Materials:

  • Primary T Cells: Isolated from mouse spleen or human peripheral blood (e.g., CD4+ T cells).
  • Cell Culture Medium: Appropriate medium (e.g., RPMI-1640 with 10% FBS).
  • Stimuli: Anti-CD3/CD28 antibodies (for TCR activation).
  • This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
  • Control: Vehicle control (DMSO at same dilution as this compound).
  • Autophagy Detection Reagents:
    • Anti-LC3 antibody for immunofluorescence or western blot.
    • CytoID autophagy detection dye (Enzo Life Sciences) for flow cytometry.
    • Acridine orange (Sigma) for flow cytometric analysis of acidic vesicular organelles.

Method Workflow:

G A Isolate and culture primary T cells B Pre-treat with this compound (e.g., 0.1-1 µM) or vehicle control for 1-2 hours A->B C Stimulate with anti-CD3/CD28 antibodies for 6-24 hours B->C D Harvest cells for autophagy analysis C->D E Flow Cytometry: CytoID or Acridine Orange staining D->E F Microscopy: Immunofluorescence for LC3 puncta D->F G Immunoblotting: Western Blot for LC3-I/II conversion D->G

Procedure:

  • Cell Preparation: Isolate and activate primary T cells if using naïve cells. Cells can be rested in serum-free medium for 2-4 hours before treatment to reduce basal signaling.
  • Inhibition: Pre-treat cells with this compound (e.g., 0.1 µM, 0.5 µM, and 1 µM) or an equivalent volume of DMSO vehicle control for 1-2 hours.
  • Stimulation: Activate the TCR complex by adding soluble or plate-bound anti-CD3 and anti-CD28 antibodies. Continue co-culture for an additional 6-24 hours.
  • Autophagy Analysis:
    • For Flow Cytometry: Harvest cells, wash with PBS, and stain with CytoID (0.1 µg/mL) or Acridine Orange (0.1 µg/mL) for 20 minutes at room temperature in the dark. Analyze immediately on a flow cytometer. An increase in fluorescence indicates autophagic activity.
    • For Immunofluorescence: Seed cells on poly-L-lysine coated coverslips. After treatments, fix with 4% PFA, permeabilize with 0.1% saponin, and stain with anti-LC3 antibody. Quantify the average number of LC3 puncta per cell using fluorescence microscopy.
    • For Western Blot: Lyse cells and perform standard immunoblotting for LC3. Calculate the LC3-II/LC3-I ratio or LC3-II levels normalized to a loading control (e.g., Actin). An increase in this ratio indicates autophagy induction.

Expected Outcome: Successful inhibition of Class I PI3K by this compound will result in a significant reduction in autophagy flux upon TCR stimulation, evidenced by decreased CytoID fluorescence, fewer LC3 puncta, and a lower LC3-II/LC3-I ratio compared to the vehicle-treated, TCR-stimulated control.

Protocol: Validating this compound Specificity in Cellular Models

Objective: To confirm that observed effects are due to the inhibition of Class I PI3K-driven autophagy.

Materials and Methods:

  • Utilize PI3KC3 (Vps34) inhibitors (e.g., SAR405, Vps34-IN1) as a contrasting control.
  • Follow a similar workflow as in Protocol 3.1, but include treatment groups with a Vps34 inhibitor (e.g., 1 µM) alone and in combination with this compound.
  • Key Differentiator: TCR-mediated autophagy is expected to be sensitive to this compound but largely insensitive to Vps34 inhibition, distinguishing it from canonical starvation-induced autophagy which requires Vps34 [1] [2].

Signaling Pathway and Rationale

The diagram below illustrates the molecular pathway under investigation and the precise point of this compound inhibition.

G TCR TCR Activation PI3K1 Class I PI3K (esp. p110α) TCR->PI3K1 PIP3 PI(3,4,5)P3 PI3K1->PIP3 Activates PIK75 This compound Inhibitor PIK75->PI3K1 Inhibits PI34P2 PI(3,4)P2 PIP3->PI34P2 SHIP hydrolyzes SHIP SHIP (5' phosphatase) INPP4 INPP4 (4' phosphatase) PI3P PI(3)P Production PI34P2->PI3P INPP4 hydrolyzes Autophagy Autophagy Induction PI3P->Autophagy

Pathway Explanation: Upon T cell receptor (TCR) activation, Class I PI3Ks (particularly p110α) are activated and produce the lipid second messenger PI(3,4,5)P3 from the membrane phospholipid PIP2 [1] [2]. This pathway diverges from the canonical mTOR-regulated autophagy. Instead, PI(3,4,5)P3 is sequentially dephosphorylated by the 5' inositol phosphatase SHIP to produce PI(3,4)P2, which is then further dephosphorylated by the 4' phosphatase INPP4 to yield PI(3)P [1] [2]. PI(3)P is a well-established key signal for the recruitment of effector proteins that facilitate autophagosome membrane formation and elongation. This compound acts at the initiation point by inhibiting Class I PI3K, thereby preventing the production of PI(3,4,5)P3 and the subsequent cascade that leads to PI(3)P production and autophagy initiation [1] [2].

Important Considerations for Researchers

  • Specificity and Off-Target Effects: While this compound is a valuable tool, researchers should be aware that it can inhibit other kinases like DNA-PK at higher concentrations. Dose-response experiments and the use of genetic approaches (e.g., siRNA) are recommended to confirm the specificity of observed phenotypes.
  • Context-Dependent Outcomes: The role of autophagy in immunity and disease is complex and can be context-dependent. For instance, while this compound inhibits TCR-mediated autophagy, it has been shown to activate autophagy in other cell types, such as myeloma cells, upon knockdown of the p110δ isoform [1] [2]. The cellular model and activation status are critical.
  • Functional Assays: Combining autophagy flux measurements with functional T cell assays, such as cytokine production (e.g., IL-2, IFN-γ) or proliferation assays, will provide a more comprehensive understanding of the physiological consequences of inhibiting this pathway.

References

Documented PIK-75 Concentrations in Cell Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type / Model PIK-75 Treatment Concentration Treatment Duration Key Findings / Proteins Analyzed Citation
Feline Esophageal Epithelial Cells 1, 5, 10 µM 1 hour pre-treatment Dose-dependent reduction in p-Akt, IL-1β, and IL-8. [1]
Mantle Cell Lymphoma (MCL) Cell Lines 50 nM 24 hours Decreased p-Akt and MCL-1 expression. [2]
Pancreatic Cancer Cell Lines (MIA PaCa-2, AsPC-1) 0.5, 1.0 µM 24 hours (co-treatment with gemcitabine) Reduced NRF2 protein levels and activity. [3]
T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines IC₈₀ values (e.g., ~60-90 nM) 4 hours (apoptosis assay) Inhibition of TAL1 enhancer activity and AKT phosphorylation. [4]

Detailed Experimental Protocol

This protocol outlines the key steps from cell treatment to protein detection, integrating the use of this compound.

Cell Treatment with this compound
  • Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot and store at -20°C or -80°C.
  • Working Concentration: Based on the literature, a concentration range of 50 nM to 10 µM is effective. It is strongly recommended to perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your specific cell model.
  • Treatment Duration: Treatment times can vary from 4 to 24 hours, depending on the biological endpoint. Include a vehicle control (DMSO at the same dilution as your highest this compound concentration) to account for any solvent effects.
Protein Extraction and Quantification

After treatment, proceed with protein extraction [5].

  • Lysis: Place culture dishes on ice. Wash cells with ice-cold PBS. Aspirate PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Harvesting: Scrape adherent cells and transfer the suspension to a pre-cooled microcentrifuge tube.
  • Clarification: Incubate the lysate with constant agitation for 30 minutes at 4°C. Centrifuge at 12,000 rpm for 20 minutes at 4°C.
  • Quantification: Transfer the supernatant (the protein lysate) to a new tube. Determine protein concentration using a compatible assay (e.g., BCA or Bradford assay).
Gel Electrophoresis and Western Blotting
  • Sample Preparation: Mix your protein lysates with a 2X Laemmli buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) [5]. A typical recipe is:
    • 4% SDS
    • 10% 2-mercaptoethanol
    • 20% glycerol
    • 0.004% bromophenol blue
    • 0.125 M Tris HCl, pH 6.8
    • Denature the samples by heating at 95–100°C for 5 minutes.
  • Gel Electrophoresis: Load an equal amount of protein (e.g., 20-40 µg) per well onto an SDS-polyacrylamide gel (SDS-PAGE). Run the gel at a constant voltage until the dye front reaches the bottom.
  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using the wet or semi-dry transfer method. PVDF is often preferred for its durability in reprobing [6].
Antibody Incubation and Detection
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
  • Primary Antibody Incubation: Incubate the membrane with your primary antibody diluted in blocking buffer or a commercial antibody diluent. Incubation is typically done overnight at 4°C with gentle agitation.
  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for about 1 hour at room temperature.
  • Detection: Develop the blot using a chemiluminescent substrate and image it with a compatible system.

Workflow and Mechanism of Action

The following diagram illustrates the experimental workflow and the key signaling pathways affected by this compound, based on the literature.

G cluster_workflow Experimental Workflow cluster_mechanism Key Pathways Targeted by this compound A Cell Culture & this compound Treatment (50 nM - 10 µM, 4-24h) B Protein Extraction & Quantification A->B C SDS-PAGE & Western Blot B->C D Data Analysis: Check p-AKT, MCL-1, NRF2 C->D PIK This compound PI3K Inhibits PI3K p110α PIK->PI3K CDK9 Inhibits CDK9 PIK->CDK9 AKT Reduces AKT Phosphorylation (p-AKT) PI3K->AKT Blocks MCL1 Downregulates MCL-1 transcription/expression CDK9->MCL1 Blocks NRF2 Promotes NRF2 degradation CDK9->NRF2 Affects

Key Considerations for Optimization and Troubleshooting

To ensure reliable and reproducible results, pay close attention to the following areas:

  • Antibody Optimization: The provided this compound concentrations are for cell treatment, not antibody dilution. You must optimize the concentration of each primary antibody used in the blot. A dot blot assay can be a quick way to test different antibody dilutions without running full gels [7].
  • Validating this compound Efficacy: To confirm that this compound is working in your system, probe for known downstream targets. A successful treatment should show a reduction in phosphorylated AKT (p-AKT) [1] [2], and/or a decrease in MCL-1 [2] or NRF2 [3] protein levels.
  • Membrane Reprobing: To detect multiple proteins from the same sample, you can strip and reprobe the membrane. Start with mild stripping conditions (low pH buffer) and always validate that the previous signal has been completely removed before reprobing [6]. Probe for low-abundance targets first.
  • Troubleshooting: If you encounter high background, weak signal, or non-specific bands, systematically check your antibody concentrations, blocking conditions, and wash stringency [7].

Conclusion

I hope these application notes and the consolidated protocol provide a solid foundation for your research on this compound.

References

PIK-75: Mechanism and Application in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: PIK-75 Profile and Key Quantitative Data [1]

Property Description / Value
Primary Targets p110α (IC50: 5.8 nM), DNA-PK (IC50: 2 nM) [1]
Other Targets p110γ (IC50: 76 nM), p110δ (IC50: 0.51 μM) [1]
Key Mechanism Dual inhibitor of PI3K p110α and DNA-dependent protein kinase (DNA-PK) [1] [2]
Reported Research Context Overcomes venetoclax resistance in Mantle Cell Lymphoma (MCL); identified as potential therapeutic for gemcitabine-resistant bladder cancer [2] [3]
Sample In Vitro IC50 0.003 μM (human MV4-11 cells, 72 hrs) [1]
Solubility 98 mg/mL (200.51 mM) in DMSO [1]

Detailed CCK-8 Assay Protocol for this compound

The Cell Counting Kit-8 (CCK-8) assay allows for sensitive, colorimetric quantification of cell viability and proliferation, making it ideal for drug screening [4]. The principle involves the reduction of the WST-8 reagent by cellular dehydrogenases in viable cells to an orange-colored, water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells [5].

Workflow Overview The diagram below outlines the key stages of the CCK-8 assay procedure for testing this compound.

G cluster_pre 1. Pre-experiment Planning cluster_main 2. Drug Treatment & Incubation cluster_detection 3. Viability Detection A Cell Line Selection & Culture B Prepare this compound Stock (DMSO) A->B C Seed Cells in 96-well Plate B->C D Add this compound at Varying Concentrations C->D E Incubate (e.g., 24-72h) 37°C, 5% CO₂ D->E F Add CCK-8 Reagent (10 µL per 100 µL medium) E->F G Incubate (1-4h) 37°C, 5% CO₂ F->G H Measure Absorbance at 450 nm G->H End Analyze Data H->End Start Start Start->A

Step-by-Step Procedure [4] [5]

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well in 100 µL culture medium). Incubate the plate for 24 hours in a 37°C, 5% CO₂ incubator to allow cell adherence and recovery [5].
  • Drug Treatment: Prepare a concentration gradient of this compound from a DMSO stock solution. Add different concentrations of this compound to the test wells. Include necessary controls:
    • Blank Wells: Culture medium + CCK-8 reagent (no cells).
    • Control Wells: Cells + culture medium + CCK-8 reagent (no drug).
  • Incubation: Incubate the plate with the drug for the desired treatment period (e.g., 48 hours) [2].
  • CCK-8 Reagent Addition: After drug treatment, add 10 µL of CCK-8 solution directly to each well containing 100 µL of medium. Gently mix the plate to ensure homogeneity.
  • Formazan Formation: Incubate the plate for 1-4 hours in the 37°C, 5% CO₂ incubator. Protect the plate from light during this step.
  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

Data Calculation Use the following formulas to interpret your results [5]:

  • Cell Viability (%) = [(As - Ab) / (Ac - Ab)] × 100%
  • Inhibition Rate (%) = [(Ac - As) / (Ac - Ab)] × 100%

Where:

  • As = Absorbance of the experimental well (cells + drug + CCK-8).
  • Ac = Absorbance of the control well (cells + CCK-8, no drug).
  • Ab = Absorbance of the blank well (medium + CCK-8, no cells or drug).

Critical Experimental Considerations

  • Optimization is Key: The optimal cell seeding density and CCK-8 incubation time can vary significantly between cell lines. It is crucial to perform a preliminary experiment to establish a standard curve for your specific conditions [5].
  • This compound Specific Notes: As a dual PI3K/DNA-PK inhibitor, its effects are pathway-dependent [1] [2]. Researchers should confirm target engagement in their cell models via Western blotting for phospho-AKT and other downstream effectors.
  • Assay Limitations: While highly sensitive, note that CCK-8 measures cellular metabolic activity as a proxy for viability. A recent 2024 study indicates that the CCK-8 assay itself can induce significant intracellular metabolic changes, particularly down-regulating metabolites in glycolysis and the pentose phosphate pathway [6]. Therefore, using cells that have already been subjected to a CCK-8 assay for subsequent metabolic experiments is not recommended, as their baseline biology may be altered [6].
  • Control for Drug Properties: If this compound or other test compounds have inherent oxidative or reductive properties, it is advisable to replace the culture medium with fresh, drug-free medium before adding the CCK-8 reagent to avoid interference [5].

Mechanistic Context: this compound in Signaling Pathways

Understanding this compound's mechanism provides context for interpreting CCK-8 results. The following diagram illustrates its primary targets and downstream effects on cell survival.

G cluster_targets Primary Inhibition cluster_downstream Downstream Consequences cluster_cell_outcome Cell Fate PIK75 This compound PI3K PI3K p110α PIK75->PI3K DNAPK DNA-PK PIK75->DNAPK MCL1 ↓ MCL-1 Expression (via CDK9 inhibition) PIK75->MCL1 In studies, see [3] AKT ↓ AKT Phosphorylation PI3K->AKT  Inhibits DNARepair Impaired DNA Repair DNAPK->DNARepair  Inhibits Viability Reduced Cell Viability AKT->Viability Apoptosis Apoptosis (Programmed Cell Death) MCL1->Apoptosis DNARepair->Apoptosis Viability->Apoptosis

This protocol integrates technical steps with mechanistic context to help you reliably evaluate the efficacy of this compound in your cancer models. Should you require further details on specific aspects like resistance mechanisms or advanced model systems, please do not hesitate to inquire.

References

PIK-75 Applications in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings from recent studies utilizing PIK-75 and colony formation assays in different cancer models.

Cancer Type Experimental Context Key Finding on Colony Formation Citation
Pancreatic Cancer Investigation of this compound & Gemcitabine combination therapy. This compound treatment dose-dependently reduced the number of colonies formed by human pancreatic cancer cells (MIA PaCa-2, AsPC-1). [1]
Bladder Cancer Validation of RAC3 as a hub gene for gemcitabine resistance. Treatment with this compound (the identified small-molecule drug) inhibited colony formation in gemcitabine-resistant bladder cancer cell lines. [2]
Breast Cancer Study on AEP and lysosome homeostasis. Used as a potent endo/lysosomal PI3K inhibitor (100 nM) in functional experiments related to autophagy, supporting its biological activity. [3]

Step-by-Step Protocol: Colony Formation Assay with this compound

This protocol is adapted from established methodologies for colony formation assays [1] [4] and general cell culture practices.

1. Principle A clonogenic or colony formation assay tests the ability of a single cell to proliferate extensively, forming a colony of at least 50 cells [4]. It is a fundamental method to assess the long-term cytotoxic effects of a drug like this compound on cell reproductive viability.

2. Materials

  • Cell Line: (e.g., MIA PaCa-2 pancreatic cancer cells [1]).
  • Drug: this compound (e.g., Selleck Chemicals, #S1470). Prepare a stock solution in DMSO and store at -20°C.
  • Equipment: 6-well or 60-mm tissue culture dishes, CO₂ incubator, microscope.
  • Reagents:
    • Complete cell culture medium.
    • Crystal Violet stain (0.5% w/v in 25% methanol [4]) or 0.1% crystal violet in PBS [5].
    • Phosphate-buffered saline (PBS).
    • Glutaraldehyde (6.0% v/v) for initial fixation [4].

3. Procedure

  • Day 0: Cell Seeding and Drug Treatment

    • Trypsinize your cells to create a single-cell suspension.
    • For the pre-treatment method [1]: Seed a higher density of cells (e.g., 2x10⁵ cells in a 60-mm dish). After 24 hours, treat the cells with your desired concentrations of this compound for a set period (e.g., 24 hours). After treatment, trypsinize the cells, count them, and re-seed them at a very low density (e.g., 500 cells per 60-mm dish) in triplicate in drug-free medium.
    • For the direct seeding method: After creating the single-cell suspension, seed a low density of cells (e.g., 500-1000 cells per well of a 6-well plate [5]) directly into medium containing this compound or a DMSO vehicle control.
    • Gently swirl the dishes to ensure even distribution of cells.
    • Place the dishes in a 37°C, 5% CO₂ incubator.
  • Days 1-14: Colony Formation

    • Allow colonies to develop undisturbed for 1 to 3 weeks [4]. Check the cells periodically under a microscope. Change the medium every 3-4 days if the assay runs longer than a week to maintain nutrient levels [5].
  • Day 14-18: Staining and Counting

    • Once macroscopic colonies are visible in the control wells, terminate the assay.
    • Aspirate the medium gently.
    • Fixation: Wash the cells gently with PBS and add 6% glutaraldehyde for at least 15 minutes [4].
    • Staining: Aspirate the fixative, wash with PBS, and add crystal violet stain for 10-30 minutes at room temperature [5] [4].
    • Washing: Gently remove the stain and rinse the dishes thoroughly with tap water to remove excess dye. Let them air dry.
    • Counting: Count the stained colonies manually. A colony is typically defined as a cluster of 50 or more cells [4]. Use an automated colony counter or a stereomicroscope for accuracy.

4. Data Analysis

  • Calculate the plating efficiency (PE) and surviving fraction (SF) [4].
  • Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) * 100%
  • Surviving Fraction (SF) = (Number of colonies in treated group / Number of cells seeded) / PE

The following diagram illustrates the main workflow of the protocol:

Start Prepare single-cell suspension Seed Seed cells at low density (500-1000 cells/well) Start->Seed Treat Treat with this compound or vehicle control (DMSO) Seed->Treat Incubate Incubate for 1-3 weeks (Change medium every 3-4 days) Treat->Incubate Fix Fix cells with glutaraldehyde Incubate->Fix Stain Stain with crystal violet Fix->Stain Count Count colonies (>50 cells) Stain->Count Analyze Calculate surviving fraction Count->Analyze

Key Experimental Considerations

  • Cell Density Optimization: The optimal number of cells to seed varies by cell line and must be determined empirically. The goal is to have a countable number of well-isolated colonies (e.g., 50-200 in control wells) [4].
  • Drug Treatment Timing: The choice between pre-treating cells before seeding or treating them during the entire colony formation period depends on the experimental question. Pre-treatment can assess recovery and long-term damage, while continuous treatment assesses direct inhibitory effects.
  • Solvent Control: Always include a vehicle control (e.g., DMSO at the same concentration used for this compound dilution) to account for any effects of the solvent itself.
  • This compound Mechanism: this compound is a potent inhibitor of the p110α catalytic subunit of PI3K (PIK3CA) [6]. Its ability to inhibit colony formation is linked to its role in disrupting key survival and growth pathways in cancer cells, as shown in the signaling pathway below.

PIK75 This compound PIK3CA PI3K p110α (PIK3CA) PIK75->PIK3CA Inhibits Akt p-AKT (S473) PIK3CA->Akt Activates ProSurvival Pro-survival & Growth Signals Akt->ProSurvival Proliferation Cell Proliferation & Colony Formation ProSurvival->Proliferation

Research Application Notes

  • Combination Therapy: As demonstrated in pancreatic cancer research, this compound can be effectively combined with other chemotherapeutic agents like gemcitabine. In such studies, you would need to include additional experimental arms to test the drugs alone and in combination [1].
  • Mechanistic Studies: Beyond counting colonies, this assay can be paired with western blot analysis to confirm the on-target effect of this compound, such as a reduction in phosphorylated AKT levels, in the cells used for the assay [1] [3].

References

PIK-75 nanoparticle delivery system optimization

Author: Smolecule Technical Support Team. Date: February 2026

PIK-75 Nanoparticle Formulation Strategies

The following table summarizes two primary formulation strategies developed for this compound, each designed to enhance its delivery and efficacy [1] [2].

Formulation Type Core Composition & Method Targeting Mechanism Key Characterization Parameters Reported Efficacy & Notes
Organic core HDL-like Nanoparticles (oc-HDL NP) [1] Organic core platform; method not specified in abstract. Targets Scavenger Receptor Class B Type 1 (SR-B1), often overexpressed in cancer cells [1]. Size, surface charge, and surface composition similar to natural HDL; loading of ~20 this compound molecules per nanoparticle [1]. Potently induced cell death in vitro and in vivo; reduced IC50 in NCI-60 cell line panel; overcomes drug resistance [1].

| Folate-targeted Nanosuspension [2] | Prepared by high-pressure homogenization. | Folate receptor targeting. | Size/Zeta Potential: Not specified. Saturation Solubility: 11-fold increase. Dissolution Velocity: Improved [2]. | 2-fold improvement in drug uptake; 0.4-fold decrease in IC50 in SKOV-3 cells; 5-10-fold increased drug accumulation in tumors in vivo [2]. |

Experimental Protocols & Characterization

Here are the core methodologies for creating and testing these nanoparticle systems, based on the published literature.

  • Formulation via High-Pressure Homogenization: This method is used for creating nanosuspensions. It involves subjecting a coarse suspension of this compound to high pressure, which forces it through a narrow orifice. The intense shear forces and cavitation break down the drug particles to the nanoscale, improving saturation solubility and dissolution velocity [2].
  • Key In Vitro Characterization Experiments:
    • Drug Uptake Assay: Measure the cellular internalization of the formulated this compound, for example, in SKOV-3 ovarian cancer cells. Targeted nanosuspensions have shown a 2-fold improvement in uptake compared to non-targeted ones [2].
    • Cytotoxicity (IC50) Assessment: Determine the half-maximal inhibitory concentration (IC50) of your formulation in relevant cancer cell lines (e.g., prostate cancer, cutaneous T-cell lymphoma, ovarian cancer). A significant decrease in IC50 indicates enhanced cytotoxicity [1] [2].
    • Apoptosis/Cell Death Analysis: Investigate the mechanism of cell death, for instance, by measuring the activity of executioner caspases 3 and 7, which was shown to increase with this compound nanosuspensions [2].
  • Key In Vivo Experimental Model: Use a murine xenograft model, where human cancer cells (e.g., from prostate cancer) are implanted in immunodeficient mice. The formulation is administered systemically, and its efficacy is evaluated based on tumor growth reduction. Biodistribution studies can quantify the 5-10 fold increased accumulation of this compound in tumors compared to a free drug suspension [1] [2].

Troubleshooting Common Experimental Issues

Here are solutions to specific problems you might encounter during experimentation.

Problem Area Specific Issue Potential Causes & Troubleshooting Steps

| Formulation & Characterization | Low Drug Loading | • Cause: Incorrect core-to-drug ratio or inefficient encapsulation process. • Solution: Systematically vary the ratio of organic core components to this compound during formulation. Optimize the mixing method and solvent system. | | | Poor Colloidal Stability (Aggregation) | • Cause: Inadequate surface charge (zeta potential) or stabilizer. • Solution: Measure the zeta potential. Modify the surface composition (e.g., with different lipids or polymers) to increase electrostatic or steric repulsion between particles. | | Biological Activity | Low Cellular Uptake in Target Cells | • Cause 1: Low expression of the target receptor (e.g., SR-B1, Folate receptor). • Troubleshoot: Confirm receptor expression level in your cell line via Western blot or flow cytometry. • Cause 2: Ineffective targeting ligand functionality. • Troubleshoot: Check the conjugation efficiency and orientation of your targeting ligand (e.g., antibody, folate). Use a control non-targeted nanoparticle to confirm the targeting effect. | | | High Cytotoxicity in Non-Target Cells | • Cause: Non-specific uptake due to off-target effects. • Solution: Include a "blank" nanoparticle (without this compound) control to distinguish between drug-induced toxicity and non-specific carrier effects. Further refine the targeting ligand density on the nanoparticle surface. | | | Failure to Overcome Drug Resistance | • Cause: The cancer cell line may have resistance mechanisms not targeted by this compound (e.g., multi-drug resistance pumps). • Solution: As demonstrated in research, consider combining this compound nanoparticles with other therapeutic agents, such as the microRNA miR126, which can synergistically inhibit key survival pathways like PI3K/AKT [3]. |

Experimental Workflow Visualization

The diagram below outlines the core workflow for developing and validating a this compound nanoparticle delivery system.

G start Start: this compound Formulation form1 Organic Core HDL-like NP start->form1 form2 Folate-Targeted Nanosuspension start->form2 char Characterization form1->char form2->char in_vitro In Vitro Testing char->in_vitro size Size & Zeta Potential char->size load Drug Loading char->load sol Solubility & Dissolution char->sol in_vivo In Vivo Validation in_vitro->in_vivo uptake Cellular Uptake Assay in_vitro->uptake ic50 Cytotoxicity (IC50) in_vitro->ic50 mech Mechanism (e.g., Caspase) in_vitro->mech biodist Biodistribution in_vivo->biodist efficacy Tumor Growth Inhibition in_vivo->efficacy

Key Characterization Parameters Visualization

This diagram details the critical parameters you need to measure to fully characterize your nanoparticle formulation.

G char Nanoparticle Characterization phys Physicochemical Properties char->phys bio Biological Performance char->bio size Particle Size (PDI) phys->size charge Surface Charge (Zeta Potential) phys->charge load Drug Loading & Encapsulation phys->load morph Morphology (TEM/SEM) phys->morph release Drug Release Profile phys->release stab Plasma Stability bio->stab uptake Cellular Uptake (Targeted vs. Non-targeted) bio->uptake tox Cytotoxicity (IC50) bio->tox mech Mechanism (pAKT inhibition, Caspase) bio->mech

I hope this technical support guide provides a solid foundation for your work. The field of nanomedicine is advancing rapidly, so continuing to monitor for new literature on targeted delivery systems will be crucial for further optimization.

References

PIK-75 venetoclax resistance reversal mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the core mechanism by which PIK-75 overcomes venetoclax resistance? this compound is a dual inhibitor that primarily targets PI3K (p110α subunit) and CDK9. It reverses venetoclax resistance through a multi-faceted mechanism [1]:

  • Dual Kinase Inhibition: By inhibiting PI3K, it blocks the pro-survival PI3K-AKT signaling pathway. By inhibiting CDK9, it disrupts the transcription of short-lived mRNAs, including that of the pro-survival protein MCL-1 [1].
  • Targeting Key Resistance Drivers: This dual action simultaneously reduces phosphorylated AKT (p-AKT) levels and MCL-1 protein expression. The upregulation of MCL-1 and activation of the PI3K-AKT pathway are well-established key drivers of both intrinsic and acquired resistance to venetoclax in hematological malignancies [1] [2].
  • Restoring Apoptotic Potential: The downregulation of MCL-1 and inhibition of AKT signaling shift the balance back towards apoptosis, making the cells susceptible to BCL-2 inhibition by venetoclax once again [1].

The following diagram illustrates this core mechanism and the experimental workflow for its validation.

G cluster_mechanism This compound Mechanism of Action cluster_workflow Key Experimental Workflow VEN Venetoclax (BCL-2 Inhibitor) Apoptosis Restored Apoptosis & Cell Death VEN->Apoptosis Induces PIK This compound (Dual PI3K/CDK9 Inhibitor) Resistance Resistance Mechanisms: • MCL-1 Upregulation • AKT Signaling Activation PIK->Resistance Inhibits Resistance->VEN Causes Step1 1. Establish Resistant Cell Lines Step2 2. High-Throughput Drug Screen Step1->Step2 Step3 3. In Vitro Validation (IC50, Apoptosis Assay) Step2->Step3 Step4 4. Mechanistic Studies (Western Blot, RPPA) Step3->Step4 Step5 5. In Vivo Validation (Mouse Xenograft Models) Step4->Step5

Q2: What quantitative data supports the efficacy of this compound? The potency of this compound was demonstrated through high-throughput drug screening and subsequent validation in a wide range of models. The table below summarizes key quantitative findings from the study [1].

Model System Key Finding Experimental Method
MCL Cell Lines (Acquired Resistance) Top candidate overcoming resistance in Mino-Re and Rec1-Re cells. High-throughput screen of 320+ drugs.
MCL Cell Lines (Primary Resistance) Confirmed efficacy in 4 additional cell lines. Cell viability and apoptosis assays.
Primary Patient Samples Potent anti-MCL activity in 21 primary patient samples. Ex vivo cell viability assays.
In Vivo Xenograft Models Efficacious in overcoming resistance and inhibiting tumor cell dissemination to the spleen. Mouse models with primary and acquired venetoclax resistance.

Q3: What are the detailed protocols for key experiments?

Protocol 1: Generating and Validating Venetoclax-Resistant Cell Lines This protocol is foundational for studying resistance mechanisms [1] [3].

  • Selection: Start with venetoclax-sensitive MCL cell lines (e.g., Mino, Rec-1, Maver-1).
  • Continuous Exposure: Culture cells in their recommended medium and expose them to venetoclax starting at the IC50 dose of the parental line.
  • Dose Escalation: Maintain cells at each concentration until viability consistently exceeds 90%. Then, gradually increase the venetoclax concentration over 4-6 months.
  • Maintenance: The established resistant lines (e.g., Mino-Re, Rec1-Re) can be maintained at a high venetoclax concentration (e.g., 5 µM). For experiments, culture cells without venetoclax for at least 7 days prior to assay to remove any transient effects.
  • Validation: Confirm resistance by comparing the IC50 of resistant lines to their parental counterparts using a MTS cell proliferation assay or Annexin V apoptosis assay after 48-hour drug treatment [1] [3].

Protocol 2: Assessing Apoptotic Response via Flow Cytometry This is a standard method to quantify cell death in response to this compound treatment [3].

  • Cell Seeding: Seed venetoclax-resistant cells at a density of 2–4 × 10⁵ cells/mL in culture plates.
  • Drug Treatment: Treat cells with serial doses of this compound, venetoclax, or their combination for 24-48 hours. Include a DMSO vehicle control.
  • Staining: Harvest cells and stain using a commercial FITC Annexin V / Propidium Iodide (PI) apoptosis detection kit, following the manufacturer's protocol.
    • Annexin V+/PI-: Early apoptotic cells.
    • Annexin V+/PI+: Late apoptotic/dead cells.
  • Acquisition & Analysis: Acquire data using a flow cytometer (e.g., BD FACS Calibur or Fortessa). Analyze the percentage of apoptotic cells using software like FlowJo. A significant increase in Annexin V+ populations with this compound treatment indicates restored apoptotic sensitivity [3].

Protocol 3: Analyzing Mechanism of Action via Western Blot or RPPA To confirm that this compound acts by downregulating MCL-1 and p-AKT [1].

  • Treatment and Lysis: Treat venetoclax-resistant cells with this compound (e.g., at its IC50) for a time-course (e.g., 6, 12, 24 hours). Lyse cells to extract total protein.
  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
  • Analysis:
    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-AKT (Ser473), total AKT, MCL-1, and BCL-2. Use β-Actin or GAPDH as a loading control.
    • Reverse Phase Protein Array (RPPA): This high-throughput, antibody-based proteomic method was used in the primary study to agnostically identify altered pathways in resistant cells and validate this compound's effects [1].
  • Expected Outcome: Successful this compound treatment should show a clear, dose-dependent decrease in p-AKT and MCL-1 protein levels, with minimal change in total AKT and loading controls.

Q4: What are common troubleshooting issues when studying this compound?

  • Issue: Incomplete Reversal of Resistance

    • Potential Cause: The resistant cells may have complex, multi-factorial resistance mechanisms beyond MCL-1/AKT, such as high BCL-XL expression or TP53 mutations [4] [3] [2].
    • Solution: Profile the expression of other BCL-2 family proteins (BCL-XL, BFL-1) and consider rational combinations. For example, a BCL-XL inhibitor (though challenging due to platelet toxicity) or an ERK inhibitor (like TIC-10) could be explored alongside this compound [4] [3].
  • Issue: High Cytotoxicity in Control Experiments

    • Potential Cause: this compound is a potent compound, and its dual-inhibitor nature can lead to significant on-target toxicity in various cell types.
    • Solution: Perform careful dose-response curves to establish a therapeutic window. Always include relevant vehicle and untreated controls to accurately attribute the observed cytotoxicity.
  • Issue: Weak MCL-1 Downregulation in Western Blots

    • Potential Cause: The half-life of MCL-1 protein or the chosen treatment duration may be insufficient.
    • Solution: Optimize the treatment time-course. Since MCL-1 is a short-lived protein, inhibition of its transcription via CDK9 inhibition should relatively quickly reduce its levels. Try shorter time points (e.g., 2, 4, 8 hours) and confirm CDK9 inhibition by checking a reduction in RNA Polymerase II phosphorylation (p-RNAPII) at Ser2.

References

PIK-75 IC50 variability between cell lines

Author: Smolecule Technical Support Team. Date: February 2026

PIK-75 IC₅₀ Values Across Cell Lines

The table below summarizes the inhibitory concentration (IC₅₀) of this compound from various studies, demonstrating its variable potency.

Cell Line / Assay Type IC₅₀ Value Assay Description / Context
MV4-11 cells (human) [1] 0.003 µM (3 nM) Cytotoxicity assay (72 hrs, CellTiter-Glo)
NZOV9 cells (human) [1] 0.066 µM (66 nM) Antiproliferative activity
NZB5 cells (human) [1] 0.069 µM (69 nM) Antiproliferative activity
MIA PaCa-2 cells (human) [2] [3] ~0.05 µM (50 nM) Inhibition of proliferation after 48-hrs
AsPC-1 cells (human) [2] [3] Sub-micromolar range Inhibition of proliferation after 48-hrs
p110α (cell-free) [1] [2] [3] 0.0058 µM (5.8 nM) Enzyme inhibition
DNA-PK (cell-free) [1] [2] [3] 0.002 µM (2 nM) Enzyme inhibition
p110γ (cell-free) [1] [2] [3] 0.076 µM (76 nM) Enzyme inhibition
p110δ (cell-free) [1] [2] [3] 0.51 µM (510 nM) Enzyme inhibition

Mechanisms and Experimental Factors Influencing IC₅₀

This compound is a multi-kinase inhibitor, and its cellular effects are driven by the inhibition of several key targets. The following diagram illustrates its primary mechanisms of action that contribute to the observed IC₅₀ variability.

G cluster_targets Primary Molecular Targets cluster_pathways Affected Signaling Pathways & Processes cluster_pheno Cellular Phenotypes PIK75 This compound PI3K_alpha PI3K p110α PIK75->PI3K_alpha DNA_PK DNA-PK PIK75->DNA_PK CDK9 CDK9 PIK75->CDK9 AKT_path Inhibition of PI3K-AKT Signaling PI3K_alpha->AKT_path MCL1_exp Reduction of MCL-1 Expression CDK9->MCL1_exp Transcription Transcriptional Dysregulation CDK9->Transcription Apoptosis Induction of Apoptosis AKT_path->Apoptosis MCL1_exp->Apoptosis Transcription->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Growth_Inhib Growth Inhibition Apoptosis->Growth_Inhib

Beyond its core mechanisms, several experimental and biological factors significantly influence the observed IC₅₀:

  • Cellular Context and Genetics: The reliance of a cell line on specific pathways this compound inhibits is a major factor. For example, T-cell acute lymphoblastic leukemia (T-ALL) cells with activated PI3K-AKT pathways and dependence on the oncogenic transcription factor TAL1 show heightened sensitivity to this compound [4]. Cells reliant on alternative pathways (e.g., JAK-STAT) may be more resistant [4].

  • Tumor Microenvironment (TME): Stromal cells in the tumor microenvironment can secrete cytokines and provide survival signals that protect cancer cells, potentially leading to acquired venetoclax resistance which this compound can overcome [5]. Co-culture with stromal cells like HS-5 is used to model this TME-mediated resistance.

  • Drug Formulation and Solubility: this compound has poor aqueous solubility, which can limit its bioavailability and consistent delivery in experiments [6]. The development of nanosuspension formulations (this compound-NS) has been shown to enhance saturation solubility, dissolution rate, and consequently, cytotoxic effects in vitro and in vivo [6].

Troubleshooting Guide for IC₅₀ Variability

If you encounter high variability or unexpected IC₅₀ values in your experiments, consider the following:

Potential Issue Possible Causes Recommended Actions
High IC₅₀ / Low Potency Cell line is not dependent on this compound's primary targets; Poor drug solubility limiting bioavailability; Protective tumor microenvironment. Characterize your cell line's key oncogenic drivers (e.g., PI3K mutations, TAL1 expression). Consider using a nanosuspension formulation to improve delivery [6]. Use co-culture assays to model TME effects [5].
Inconsistent Results Between Replicates Inconsistent drug solubilization or dosing; Variations in cell culture conditions (e.g., passage number, confluence). Prepare fresh, stock solutions in high-quality DMSO and use consistent dosing protocols. Standardize cell culture practices and ensure consistent passage of exponentially growing cells.
Results Not Aligning with Literature Differences in assay type, duration, or readout; Genetic drift in cell lines over time. Carefully match your experimental protocol (e.g., assay duration of 48-72 hours is standard). Use the same cell line sources and authenticate them regularly.

Key Experimental Protocols from Literature

To ensure your results are comparable, here are summaries of key methodologies used in the cited studies:

  • Cell Viability (Proliferation) Assay [3]:

    • Cell Lines: Human pancreatic cancer cells (MIA PaCa-2, AsPC-1).
    • Procedure: Cells are treated with a dose range of this compound (e.g., 0.1 - 1000 nM) for 48 hours. Viability is typically measured using assays like CellTiter-Glo, which quantifies ATP as a marker of metabolically active cells.
    • Data Analysis: IC₅₀ is calculated from the dose-response curve.
  • Western Blot Analysis for Target Engagement [1] [3]:

    • Cell Line: Overnight-starved CHO-IR cells.
    • Procedure: Treat cells with this compound (e.g., 1-1000 nM) for a short duration (e.g., 5 minutes), often followed by stimulation with insulin (1 nM, 10 minutes). Lyse cells and probe for phosphorylation of PKB/Akt (Ser473 and Thr308) to confirm PI3K pathway inhibition.
  • Modeling Tumor Microenvironment-Mediated Resistance [5]:

    • Setup: Co-culture primary MCL cells with a stromal cell line (e.g., HS-5) and a cytokine cocktail (IL-10, BAFF, IGF-1, IL-6, CD40L).
    • Procedure: Isolate primary cells from the stromal layer weekly and re-dilute them with fresh HS-5 cells and cytokines. This model can be used to test this compound's efficacy in overcoming stroma-induced resistance.

References

PIK-75 MCL-1 expression inhibition optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is targeting the PI3K/AKT/mTOR pathway a viable strategy to inhibit MCL-1? The PI3K/AKT/mTOR pathway is a key regulator of MCL-1. Activation of this pathway can promote MCL-1 expression transcriptionally via the CREB transcription factor downstream of AKT, and post-translationally by enhancing MCL-1 protein synthesis through mTORC1 and stabilizing the protein by inhibiting GSK3-induced degradation [1] [2]. Therefore, inhibiting upstream components like PI3K (e.g., with PIK-75) can lead to a downregulation of this critical pro-survival protein.

  • Q2: I observed initial apoptosis after treatment, but the cells develop resistance. What are the primary resistance mechanisms? A dominant resistance mechanism to PI3K or AKT inhibitors is the reactivation of the PI3K-AKT-mTOR signaling pathway or mTORC1 signaling itself. For instance, genomic screens have shown that loss of negative regulators of mTORC1, such as TSC1 or TSC2, can confer resistance to AKT inhibitors by reactivating downstream survival signaling independently of the upstream inhibition [3]. Additionally, cancer cells can become co-dependent on other anti-apoptotic BCL-2 family proteins like BCL-XL, necessitating combination therapies [4] [2].

  • Q3: My treatment is inducing high levels of autophagy. Is this protective or detrimental to cell death? The role of autophagy in this context can be complex and is often considered a "double-edged sword." Research in AML cells shows that inhibition of the PI3K/AKT/mTOR pathway significantly enhances autophagy, as measured by the upregulation of genes like Beclin-1, LC3-II, ATG5, and ATG7 [5]. Initially, autophagy may serve as a pro-survival mechanism, mitigating therapeutic stress. However, excessive or prolonged autophagy can also contribute to cell death. Determining the net effect in your specific model requires empirical testing using autophagy inhibitors or inducers in combination with your treatment.

  • Q4: What are the best experimental strategies to validate the specific role of MCL-1 in my PI3K inhibition model?

    • Genetic Knockdown: Use siRNA or shRNA to directly target MCL1 and compare the apoptotic response with PI3K inhibitor treatment. The synergy between genetic MCL1 knockdown and PI3K/AKT inhibition strongly indicates a central role for MCL-1 [1].
    • Pharmacological Inhibition: Employ specific BH3 mimetics that target MCL-1 (e.g., AZD5991, MIK665). The sensitivity to these drugs is often correlated with MCL1 copy number gains, providing a functional validation [4] [1].
    • Combination Studies: Combine your PI3K inhibitor with an MCL-1 inhibitor. A synergistic induction of apoptosis, particularly in models with PTEN loss or PIK3CA mutations, would confirm MCL-1 as a key resistance factor and a rational combination partner [3] [4].

Experimental Protocols & Data Presentation

Protocol 1: Assessing Combination Efficacy of PI3K and MCL-1 Inhibition

This protocol is based on studies that identified the combination of AKT and MCL-1 inhibition as highly synergistic [3] [4].

  • Cell Seeding: Seed your chosen cancer cell line (e.g., a PTEN-null breast cancer or a MCL-1 amplified osteosarcoma line) in 96-well plates at a density for 72-96 hours of growth.
  • Drug Treatment: Treat cells with a 7x7 concentration matrix of a PI3K/AKT inhibitor (e.g., capivasertib) and an MCL-1 inhibitor (e.g., AZD5991). Include single-agent and vehicle control wells.
  • Viability Assay: After 72 hours, measure cell viability using a validated assay (e.g., CellTiter-Glo).
  • Data Analysis: Calculate synergy scores using models like Bliss Independence or Highest Single Agent (HSA) to distinguish additive from truly synergistic effects [6].
Protocol 2: Evaluating Apoptosis and Autophagy

This protocol helps dissect the cell death mechanisms, incorporating findings on apoptosis and autophagy [3] [5].

  • Treatment Groups: Set up groups for vehicle, PI3K inhibitor (e.g., this compound), MCL-1 inhibitor, and their combination.
  • Apoptosis Measurement: After 24-48 hours, harvest cells and stain with Annexin V/propidium iodide (PI) for flow cytometry analysis. Alternatively, measure Caspase-3/7 activity using a luminescent assay and detect cleaved PARP via western blot [3] [1].
  • Autophagy Analysis: Monitor autophagy by extracting RNA and assessing the expression of key autophagy genes (Beclin-1, LC3-II, ATG5, ATG7) via RT-qPCR. For protein-level analysis, detect the conversion of LC3-I to LC3-II by western blot [5].
Table 1: Key Parameters for Experimental Validation
Assay Type Key Readouts Potential Pitfalls & Troubleshooting
Cell Viability & Synergy IC50 values, Combination Index (CI), Bliss synergy score, Combo Emax (max viability reduction) Pitfall: High single-agent activity can mask synergy. Solution: Use a full concentration matrix (e.g., 7x7) and analyze data with HSA and Bliss models [6].
Apoptosis Assay Caspase-3/7 activity, % Annexin V+/PI- (early apoptosis) & Annexin V+/PI+ (late apoptosis), Cleaved PARP levels Pitfall: Non-specific cytotoxicity. Solution: Use multiple complementary assays (e.g., caspase activity + Annexin V) to confirm apoptotic death [3].
Gene/Protein Expression MCL-1 protein (western blot), MCL-1 mRNA (qPCR), Autophagy markers (LC3-II/I ratio, Beclin-1) Pitfall: Short half-life of MCL-1 protein. Solution: Use proteasome inhibitors (e.g., MG132) in lysis buffer to stabilize proteins before western blot analysis [2].

Underlying Signaling Pathways

The following diagram synthesizes the core signaling pathway you are investigating, illustrating how this compound intervention connects to MCL-1 regulation and cellular outcomes like apoptosis and autophagy.

G PIK75 This compound (PI3K inhibitor) PI3K PI3K PIK75->PI3K Inhibits AKT AKT Activation PIK75->AKT Inhibits mTORC1 mTORC1 PIK75->mTORC1 Inhibits MCL1_synth MCL-1 Protein Synthesis PIK75->MCL1_synth Inhibits MCL1_stab MCL-1 Stabilization PIK75->MCL1_stab Inhibits PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 PIP2_PIP3->AKT AKT->mTORC1 AKT->MCL1_stab via GSK3 inhibition mTORC1->MCL1_synth Autophagy_suppress Inhibition of Autophagy mTORC1->Autophagy_suppress MCL1 MCL-1 (Anti-apoptotic) MCL1_synth->MCL1 MCL1_stab->MCL1 Apoptosis_suppress Inhibition of Apoptosis MCL1->Apoptosis_suppress PTEN PTEN PTEN->PIP2_PIP3 Antagonizes Apoptosis_induction Apoptosis Induction Apoptosis_induction->Apoptosis_suppress Reverses Autophagy_induction Autophagy Induction Autophagy_induction->Autophagy_suppress Reverses

The pathway illustrates that this compound, by inhibiting PI3K, suppresses the downstream AKT/mTORC1 axis. This leads to reduced MCL-1 levels through decreased synthesis and stability. The subsequent loss of MCL-1's anti-apoptotic function, coupled with the release of autophagy inhibition, promotes cell death. The tumor suppressor PTEN acts as a natural antagonist to this pathway [7] [8]. A key resistance mechanism identified in genomic screens is the loss of TSC1/2, which reactivates mTORC1 signaling even in the presence of AKT inhibition [3].

Key Takeaways for Your Research

  • Focus on Rational Combinations: Given the common resistance via mTORC1 reactivation and co-dependency on BCL-XL, your research strategy should strongly emphasize testing this compound in combination with MCL-1 inhibitors (like BH3 mimetics) or other relevant targeted agents [3] [4] [1].
  • Validate Your Model System: Prioritize characterizing your cell lines for MCL1 copy number status, PTEN loss, and PIK3CA/AKT mutations. These genomic features are strong predictors of sensitivity to PI3K pathway inhibition and MCL-1 targeting [3] [4] [1].
  • Monitor Autophagy as a Variable: Be prepared to quantify autophagy in your experiments, as it is a major consequential process following PI3K/AKT/mTOR inhibition and its role can be context-dependent [5].

References

PIK-75 PI3K-AKT pathway blockade efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Pathway Context

PIK-75 is a potent, isoform-selective inhibitor of the Class I PI3K catalytic subunit p110α [1]. It functions by blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K-AKT signaling cascade [2] [3] [4]. This inhibition prevents the membrane recruitment and subsequent activation of AKT, a central node in the pathway that controls cell survival, proliferation, and metabolism [5] [4].

The following diagram illustrates the signaling pathway and the specific point at which this compound acts.

G GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K (p110α/p85) (Converts PIP2 to PIP3) RTK->PI3K PIP3 PIP3 PI3K->PIP3  Activates AKT AKT (Inactive) PIP3->AKT pAKT AKT (Active) AKT->pAKT  PDK1/2 Phosphorylation mTOR mTORC1/2 pAKT->mTOR FOXO FOXO Transcription Factors pAKT->FOXO GSK3 GSK-3 pAKT->GSK3 Survival Cell Survival & Proliferation mTOR->Survival FOXO->Survival Metabolism Metabolism GSK3->Metabolism PIK75 This compound Inhibitor PIK75->PI3K  Inhibits PTEN PTEN (Deactivates PIP3) PTEN->PIP3  Inhibits

Efficiency Data & Functional Outcomes

The efficacy of this compound has been quantitatively demonstrated in various cellular models. The table below summarizes key functional outcomes and molecular markers from experimental data.

Assay Type Observed Effect Reported Magnitude/IC50 Context Experimental Model
p-AKT Reduction Decreased phosphorylation of AKT (Ser473) Dose-dependent reduction [1] Feline Esophageal Epithelial Cells
Cell Viability Reduced metabolic activity/cell survival ~56% reduction at 50 μM (WST-1 assay) [1] Feline Esophageal Epithelial Cells
Inflammatory Cytokines Reduced IL-1β & IL-8 expression Dose-dependent reduction (Western Blot) [1] Feline Esophageal Epithelial Cells
Inflammatory Cytokines Reduced IL-6 secretion Dose-dependent reduction (ELISA) [1] Feline Esophageal Epithelial Cells
Comparative Efficacy More effective than mTOR inhibition Reduced proliferation by 44-55% (10-50 μM) [6] Proteus Syndrome Patient Fibroblasts

Key Experimental Protocols

Here are detailed methodologies for key experiments used to evaluate this compound efficiency, based on the literature.

Assessing p-AKT Levels via Western Blot

This protocol is crucial for confirming direct target engagement and pathway blockade [1].

  • Cell Preparation: Culture cells (e.g., primary fibroblasts or epithelial cells) in appropriate medium. Serum-starve (e.g., 24 hours in serum-free DMEM) to silence basal pathway activity.
  • Compound Treatment: Pre-treat cells with this compound (e.g., 0.1-10 µM) for a suitable period (e.g., 1-2 hours) before stimulating with a relevant growth factor or cytokine (e.g., Hydrogen Peroxide, EGF, or serum) to activate the pathway.
  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Analysis: Resolve equal amounts of protein by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with specific antibodies:
    • Primary Antibodies: Phospho-AKT (Ser473), Total AKT.
    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.
  • Detection: Use enhanced chemiluminescence (ECL) reagents for detection. Normalize p-AKT band density to total AKT to assess specific inhibition.
Measuring Anti-inflammatory Effects via ELISA

This protocol quantifies the secretion of pro-inflammatory cytokines downstream of PI3K-AKT signaling [1].

  • Cell Culture & Treatment: Plate cells and allow to reach confluence. Pre-treat with this compound across a dose range, then co-incubate with an inflammatory stimulus (e.g., 300 µM Hydrogen Peroxide, TNF-α, or IL-1β) for 6-24 hours.
  • Sample Collection: Collect cell culture supernatant and centrifuge (e.g., 1000 × g for 10 minutes) to remove cells and debris. Store aliquots at -80°C.
  • ELISA Procedure: Use a commercial ELISA kit (e.g., for IL-6) following the manufacturer's instructions. This typically involves:
    • Coating a plate with a capture antibody.
    • Adding samples and standards.
    • Adding a detection antibody and enzyme conjugate.
    • Adding a substrate solution to develop color.
  • Analysis: Measure absorbance with a microplate reader. Plot a standard curve to interpolate cytokine concentrations in samples.

Troubleshooting Common Issues

  • Issue: Lack of Efficacy or Insufficient Pathway Blockade

    • Solution: Verify the integrity of your this compound stock solution. DMSO is hygroscopic; ensure it is anhydrous and store aliquots at -20°C. Include a positive control, like a known PI3K activator (e.g., serum or growth factor), to confirm your experimental system is responsive. Confirm that your cell model expresses the p110α isoform, as this compound is isoform-selective [1].
  • Issue: High Cytotoxicity Masking Specific Effects

    • Solution: this compound can have off-target effects. Perform a dose-response curve for viability assays (e.g., MTT, WST-1) alongside your functional readouts to distinguish specific pathway inhibition from general cell death. Use the lowest effective concentration that shows the desired molecular effect (e.g., p-AKT reduction) [1].
  • Issue: Inconsistent Western Blot Results for p-AKT

    • Solution: Ensure consistent serum-starvation conditions across all replicates. Always include an unstimulated control (no growth factor) and a stimulated control (growth factor, no inhibitor) on every gel. Use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice. Confirm antibody specificity by checking for a single band at the correct molecular weight.

References

PIK-75 stability in solution storage

Author: Smolecule Technical Support Team. Date: February 2026

PIK-75 Solution Stability & Storage

A Certificate of Analysis for this compound Hydrochloride provides the following stability advice for solutions [1]:

Condition Recommended Storage Duration
-80°C 6 months
-20°C 1 month

The certificate recommends that once prepared, stock solutions should be stored in aliquots in tightly sealed vials to enhance stability and used within one month. It also advises avoiding repeated freeze-thaw cycles [1].

Common Issues & Troubleshooting

Here are solutions to common problems researchers may encounter:

Issue Possible Cause Recommended Solution
Rapid Loss of Potency Solution degradation at higher temperatures; repeated freeze-thaw cycles. Adhere strictly to storage temperature and duration limits; aliquot stock solutions [1].
Poor Aqueous Solubility Inherent physicochemical properties of this compound [2]. Use recommended solvents like DMSO for stock solutions [1] [3]. For in vivo studies, consider advanced formulations like nanosuspensions [2].
Handling Difficulties Need for low-temperature storage and limited solution shelf-life. Plan experiments and prepare aliquots accordingly; label vials with preparation and expiration dates.

Advanced Formulation Strategies

To overcome challenges with poor aqueous solubility and potential off-target toxicity, research into advanced drug delivery systems is ongoing:

  • Nanosuspensions: Development of this compound nanosuspensions, including folate receptor-targeted versions, has shown improved saturation solubility and enhanced cytotoxic effects in in vitro studies using SKOV-3 ovarian cancer cells [2].
  • Lipid Nanoparticles: Recent studies have successfully encapsulated this compound into organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs). This formulation improves targeted delivery to cancer cells and has demonstrated potent induction of cell death in both in vitro and in vivo models [4].

Experimental Workflow for Solution Handling

Below is a workflow summarizing the key steps for properly handling this compound solutions in your experiments:

Start Prepare Stock Solution in DMSO Aliquoting Immediately Aliquot into Tightly Sealed Vials Start->Aliquoting Storage Store Aliquots at -80°C (6 months) or -20°C (1 month) Aliquoting->Storage Usage Use a Fresh Aliquot for Experiments Avoid Repeated Freeze-Thaw Cycles Storage->Usage

References

PIK-75 combination therapy synergy optimization

Author: Smolecule Technical Support Team. Date: February 2026

PIK3CA Signaling & Combination Rationale

To effectively troubleshoot experiments with PIK3CA inhibitors like PIK-75, it's crucial to understand the pathway you are targeting. The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway and the logic behind a common combination strategy with CDK inhibitors.

G cluster0 Dual-Targeting Strategy RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival mTOR->CellSurvival CellCycle Cell Cycle Progression PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylates (Inhibits) PIK75 This compound Inhibitor PIK75->PI3K Inhibits CDKi CDK Inhibitor (e.g., Dinaciclib) PIK75->CDKi Synergizes With CDKi->CellCycle Blocks

The PI3K/AKT/mTOR axis is a critical signal transduction system that regulates essential cellular processes like survival, growth, and metabolism [1]. This compound is a potent, second-generation inhibitor that specifically targets the p110α catalytic subunit of PI3K (encoded by the PIK3CA gene) [2].

Combining this compound with a pan-CDK inhibitor like dinaciclib is a rational strategy because both pathways are frequently dysregulated in cancer. This approach simultaneously targets two key hallmarks of cancer: uncontrolled growth signals (via PI3K) and loss of cell cycle control (via CDKs) [2]. This dual targeting can lead to synergistic cell death, as evidenced in studies on metastatic cutaneous squamous cell carcinoma (mcSCC) [2].

Core Experimental Protocol & Synergy Assessment

Here is a detailed methodology for evaluating the synergy between this compound and a partner drug like dinaciclib, based on established in vitro models.

G Start Cell Line Selection & Culture Step1 Single-Agent Dose-Response (Determine IC50) Start->Step1 Step2 Design Combination Matrix (Fixed Ratio) Step1->Step2 Step3 Treat Cells & Assay Viability (MTT/MTS) Step2->Step3 Step4 Calculate Synergy (e.g., Bliss Independence) Step3->Step4 Step5 Validate in 3D Spheroid Models Step4->Step5 Critical Validation Step Consider1 ✓ Use isobolograms for visualization ✓ Include non-malignant control (e.g., HaCaT) Step4->Consider1 End Mechanistic Studies (e.g., Apoptosis, Cell Cycle) Step5->End Consider2 ✓ 3D models may reverse 2D synergy findings ✓ Correlate response with mutation profiles (e.g., PIK3CA) Step5->Consider2

1. Cell Line Selection and Culture

  • Cell Models: Use well-characterized, patient-derived metastatic cutaneous squamous cell carcinoma (mcSCC) lines like UW-CSCC1 and UW-CSCC2. As a non-malignant control, the immortalized human keratinocyte line HaCaT is recommended [2].
  • Culture Conditions: Maintain UW-CSCC1 and HaCaT in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS) and penicillin/streptomycin. For HaCaT, add 20 ng/mL human epidermal growth factor (hEGF). Culture UW-CSCC2 in Advanced DMEM [2].

2. Single-Agent Dose-Response Curves

  • Procedure: Seed cells in 96-well plates. The next day, treat with a concentration range of this compound, dinaciclib, or a DMSO vehicle control for 48-72 hours.
  • Viability Assay: Perform an MTT assay. Add MTT reagent (5 mg/mL) for 4 hours, then measure absorbance at 490 nm.
  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism. This establishes baseline potency [2].

3. Combination Treatment Matrix

  • Design: Create a matrix of concentrations for this compound and dinaciclib based on their respective IC50 values (e.g., 0.25x, 0.5x, 1x, 2x IC50).
  • Treatment: Apply the drug combinations to cells for 48-72 hours, followed by viability assessment (MTT).

4. Synergy Calculation

  • Model: Use the Bliss Independence model to quantify synergy.
  • Formula: The expected additive effect (Eadd) is Eadd = EA + EB - (EA * EB), where EA and EB are the fractional inhibitions of drug A and B alone.
  • Interpretation: The Bliss score is the difference between the observed effect (Eobs) and the expected additive effect (Eadd). A positive score indicates synergy, a negative score indicates antagonism, and a score of zero indicates an additive effect [2] [3].

5. Validation in 3D Spheroid Models

  • Critical Step: Due to the potential for discrepant results between 2D and 3D cultures, validate synergistic combinations in 3D spheroid models. This provides a more physiologically relevant assessment of drug response [2].

Key Experimental Findings & Data

The table below summarizes quantitative data from a key study investigating this compound and dinaciclib in mcSCC, which can serve as a benchmark for your experiments.

Cell Line This compound IC50 Dinaciclib IC50 Synergy in 2D Synergy in 3D Key Observations
UW-CSCC1 Potent cytotoxicity [2] Potent cytotoxicity [2] Largely additive effect [2] Synergistic [2] 3D model revealed synergy not seen in 2D; combination increased cell cycle arrest & apoptosis.
UW-CSCC2 Potent cytotoxicity [2] Potent cytotoxicity [2] Synergistic [2] Not synergistic [2] 2D model showed clear synergy; combination reduced cell motility.
HaCaT (Control) Unaffected [2] Unaffected [2] Not reported Not reported Confirmed tumor-selective cytotoxicity of the agents.

Frequently Asked Questions & Troubleshooting

Q1: My combination treatment shows high cytotoxicity in a non-malignant control cell line. What could be wrong?

  • Check Drug Specificity: this compound is a p110α-specific inhibitor. Confirm that your control cell line's viability is not highly dependent on the p110α isoform. The HaCaT keratinocyte line has been validated as a suitable, unaffected control in these studies [2].
  • Re-optimize Dosing: The therapeutic window for this compound can be narrow. Re-run your single-agent dose-response curves for both drugs on the control line to establish a concentration range that is ineffective alone but might be synergistic in the cancer cells. Avoid concentrations that show significant single-agent activity in control lines.

Q2: I cannot replicate the published synergy in my 2D culture models. How should I proceed?

  • Validate Your Models: Ensure your cell lines are correctly authenticated and tested for mycoplasma contamination. Differences in passage number or culture conditions can drastically alter responses.
  • Correlate with Genotype: The differential response between UW-CSCC1 and UW-CSCC2 correlated with their driver gene mutation profiles [2]. Sequence your cell lines for common mutations in PIK3CA, PTEN, and cell cycle genes to see if your genotype aligns with a non-responder model.
  • Transition to 3D Models: As the key data table shows, synergy can be entirely dependent on the model. The reversal of synergy between 2D and 3D cultures in the UW-CSCC lines highlights the critical importance of using 3D spheroid models for validation [2]. Do not rely solely on 2D data.

Q3: What are the primary mechanisms of cell death induced by the this compound and dinaciclib combination?

  • Analyze Cell Cycle and Apoptosis: The combination has been shown to work by:
    • Inducing Cell Cycle Arrest: Use flow cytometry (Propidium Iodide staining) to analyze DNA content. You should observe a strong arrest in the G1 or G2/M phases.
    • Triggering Apoptosis: Use Annexin V/PI staining and flow cytometry to quantify early and late apoptotic cells. The combination should significantly increase the percentage of Annexin V-positive cells compared to single agents [2].
    • Reducing Cell Motility: Perform a wound-healing (scratch) assay to demonstrate that the combination effectively impairs cell migration [2].

Q4: Are there computational tools to help predict synergistic drug combinations?

  • Emerging Tools: Yes, the field is moving towards network-based and AI-driven approaches.
    • Network-Informed Signaling: One strategy uses protein-protein interaction networks to find key nodes (proteins) that, when co-targeted, disrupt alternative resistance pathways. This approach has successfully identified combinations like alpelisib + LJM716 in breast cancer [4].
    • Deep Learning Models: Tools like PanThera are being developed to predict the joint dose-response "hypersurface" of multi-drug combinations, which can guide the discovery of synergistic treatments, including triple-drug therapy [3].
    • Multi-Modal Data Augmentation: Approaches like Pisces can integrate multiple data types (e.g., drug structure, gene expression) to improve synergy predictions, especially with limited data [5].

References

PIK-75 in Overcoming Drug Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings from recent studies on how PIK-75 can be used to address treatment resistance.

Cancer Type Resistance Overcome Proposed Mechanism of Action Experimental Models Citations
Mantle Cell Lymphoma (MCL) Venetoclax (primary, acquired, and microenvironment-associated) Dual inhibition of PI3K and CDK9; reduces MCL-1 and BCL-xL expression, blocks AKT phosphorylation. [1] Cell lines (Mino, Rec-1), primary patient samples (n=21), xenograft models. [1]
Bladder Cancer (BCa) Gemcitabine Identified as a potential binder to the hub resistance gene RAC3 via molecular docking; shows cytotoxic effects in resistant models. [2] Cell lines (T24), patient-derived organoids, animal models. [2]
T-cell Acute Lymphoblastic Leukemia (T-ALL) - (Targets oncogenic machineries) Inhibits enhancer activity driven by the TAL1 oncogene and simultaneously blocks PI3K-AKT pathway activity. [3] Cell lines (Jurkat, etc.), patient-derived xenograft (PDX) samples. [3]
Multidrug Resistance (MDR) P-glycoprotein (Pgp)-mediated MDR Directly inhibits Pgp efflux pump activity, increasing intracellular accumulation of substrates. [4] Cell-based high-throughput screen (KB-V1, A2780-Pac-Res lines). [4]

Experimental Workflow for Evaluating this compound

The diagram below outlines a generalized experimental workflow, synthesized from the methodologies in the search results, for evaluating this compound's efficacy in overcoming drug resistance. [1] [2] [4]

G Start Establish Resistant Model A In Vitro Screening (Cell Viability/Apoptosis Assays) Start->A B Mechanistic Investigation (Western Blot, RPPA, Efflux Assays) A->B A1 High-Throughput Drug Screen A->A1 A2 IC50/GI50 Determination A->A2 C In Vivo Validation (Xenograft/PDX Models) B->C B1 Proteomic Analysis (e.g., RPPA) B->B1 B2 Pathway Analysis (e.g., PI3K/AKT, Apoptosis) B->B2 D Data Analysis & Conclusion C->D

Key steps and methodologies include:

  • Establishing Resistant Models: Generate drug-resistant cell lines through long-term, stepwise exposure to the target drug (e.g., venetoclax). [1] Co-culture with stromal cells and cytokines can model tumor microenvironment-mediated resistance. [1]
  • In Vitro Screening:
    • High-Throughput Screening: Use libraries of hundreds of compounds to identify those that selectively kill resistant cells. [1] [4]
    • Potency Assessment: Perform cell viability assays (e.g., Cell-Titer-Glo, SRB) to calculate half-maximal inhibitory concentration (IC50/GI50) values. [1] [3] [4]
  • Mechanistic Investigation:
    • Proteomic Analysis: Utilize Reverse Phase Protein Array (RPPA) or Western blotting to identify changes in protein expression and phosphorylation in key survival pathways (e.g., MCL-1, BCL-xL, p-AKT). [1]
    • Efflux Pump Assays: Conduct cell-based efflux assays to determine if the compound is a substrate or inhibitor of pumps like P-glycoprotein. [4]
  • In Vivo Validation: Confirm efficacy in animal models, such as xenografts or patient-derived xenograft (PDX) models, monitoring tumor growth and dissemination. [1] [3]

Frequently Asked Questions

  • What is the primary mechanism by which this compound overcomes venetoclax resistance in MCL? this compound, a dual PI3K and CDK9 inhibitor, overcomes resistance primarily by downregulating the pro-survival protein MCL-1 and inhibiting AKT phosphorylation. This counteracts the upregulated MCL-1 and BCL-xL that are characteristic of venetoclax-resistant cells. [1]

  • Can this compound bypass multidrug resistance (MDR) mediated by P-glycoprotein (Pgp)? Yes. Evidence suggests this compound can inhibit the activity of the Pgp efflux pump. Molecular docking predicts strong binding to Pgp, and biochemical assays confirm this inhibition, which helps it remain effective in Pgp-overexpressing resistant cell lines. [4]

  • Are there formulation challenges associated with this compound? Yes. This compound has poor aqueous solubility, which limits its administration in animal studies. Research has explored nanosuspension formulations to enhance its delivery efficiency and cytotoxicity for targeted anti-cancer therapy. [5]

  • In which cancer types has this compound shown synergistic or additive effects? Beyond MCL, this compound has shown potent activity in models of T-ALL by concurrently inhibiting the oncogenic transcription factor TAL1 and the PI3K-AKT pathway. [3] It has also been identified as a potential therapeutic in gemcitabine-resistant bladder cancer. [2]

References

PIK-75 organoid culture treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

PIK-75: Mechanism & Formulation Data

The following tables summarize key quantitative data for this compound from the search results.

Table 1: Target Selectivity and Potency of this compound [1]

Target IC50 Value
PI3K p110α (primary target) 5.8 nM
DNA-PK (off-target) 2 nM
PI3K p110γ 76 nM
PI3K p110δ 0.51 μM
PI3K p110β 1.3 μM

Table 2: Performance of this compound Nanosuspension Formulations [2] [3]

Parameter Non-targeted Nanosuspension (this compound-NS) Folate-targeted Nanosuspension (this compound-NS-FA)
Average Particle Size 182 ± 45 nm 161 ± 40 nm
Saturation Solubility 11-fold increase over unformulated this compound 11-fold increase over unformulated this compound
In vitro IC50 (SKOV-3 cells) Information missing 0.4-fold decrease vs. non-targeted formulation
In vivo Tumor Accumulation 5-10 fold increase vs. This compound suspension 5-10 fold increase vs. This compound suspension; 1.90-fold higher than non-targeted nanosuspension

This compound Mechanism and Experimental Workflow

Based on the search results, this compound is a selective inhibitor of the p110α isoform of PI3K [1]. Its anticancer effect is linked to blocking the PI3K-AKT signaling pathway and reducing the expression of the pro-survival protein MCL-1 [4].

The diagram below illustrates this mechanism and a generalized experimental workflow for using this compound in cancer models, based on the cited literature [4] [2] [3].

G cluster_mechanism This compound Mechanism of Action cluster_workflow General Experimental Workflow PIK75 This compound PI3K PI3K p110α PIK75->PI3K Inhibits AKT AKT Phosphorylation PI3K->AKT Blocks MCL1 MCL-1 Expression AKT->MCL1 Suppresses Apoptosis Induced Apoptosis & Cell Death MCL1->Apoptosis Promotes Start Obtain Cancer Model (e.g., Cell Line, Organoid) Form Formulate this compound (Nanosuspension Recommended) Start->Form Treat Treat Model with this compound Form->Treat Assess Assess Outcome (Viability, Apoptosis, pAKT/MCL-1) Treat->Assess

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges based on the search results.

Q1: What is the biggest challenge in working with this compound, and how can it be overcome? A: The primary challenge is its poor aqueous solubility, which limits bioavailability and efficacy [2] [3]. The recommended solution is to use a nanosuspension formulation. Preparation involves high-pressure homogenization of the drug substance with stabilizers like Poloxamer 188 and soybean lecithin, which can significantly enhance saturation solubility and cytotoxic effects [3].

Q2: How can I improve the targeted delivery of this compound to tumor cells? A: Research indicates that creating a folate receptor-targeted nanosuspension (this compound-NS-FA) is an effective strategy. This approach exploits the overexpression of folate receptors on many cancer cells (e.g., ovarian, breast, lung). Studies show this targeted formulation leads to significantly higher drug uptake and cytotoxicity in vitro, and greater tumor accumulation in vivo compared to the non-targeted form [2] [3].

Q3: My model shows resistance to venetoclax. Could this compound be effective? A: Yes. Evidence suggests that this compound can overcome acquired and primary resistance to the BCL-2 inhibitor venetoclax, particularly in hematological cancers like Mantle Cell Lymphoma. The mechanism involves simultaneously blocking PI3K-AKT survival signaling and downregulating the related pro-survival protein MCL-1 [4].

Q4: Does this compound have effects beyond direct cancer cell killing? A: Yes. This compound has demonstrated anti-inflammatory properties. In models of esophageal inflammation, it reduced the production of key pro-inflammatory cytokines (IL-1β, IL-6, and IL-8). This suggests its utility in research involving inflammatory components in the tumor microenvironment [5].

A Note on Organoid Culture & Next Steps

While a direct this compound/organoid protocol is unavailable, successful organoid culture is the foundation for any drug treatment study.

  • General Guidance: Standard protocols involve embedding organoids in a 3D extracellular matrix (like Matrigel) and overlaying them with tissue-specific culture medium containing growth factors [6].
  • Standardization is Key: Be aware that batch-to-batch variability in animal-derived matrices and medium components is a major source of technical variability in organoid research, which can affect drug response reproducibility [7] [8].

To proceed, I suggest you:

  • Establish a robust organoid culture for your specific tissue of interest using established protocols [6] [9].
  • Adapt the this compound nanosuspension formulation data provided here for use in your organoid culture system.
  • Validate the mechanism in your model by checking the inhibition of AKT phosphorylation and MCL-1 expression as downstream markers of successful target engagement [4].

References

PIK-75 HCl Solubility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the solubility of PIK-75 HCl in various solvents, which is critical for preparing stock and working solutions [1] [2] [3].

Solvent Solubility Notes and Preparation Instructions

| DMSO | 98 mg/mL (200.51 mM) [1] 11 mg/mL (22.51 mM) [4] | Recommended for primary stock. Use fresh, moisture-absorbing DMSO can reduce solubility [1] [2]. | | Ethanol | 9 mg/mL (18.41 mM) [1] | An alternative for stock solutions. | | Water | Insoluble [1] [2] [4] | Not suitable for direct dissolution. | | In Vivo Formulations | Various (see below) | Requires specific suspending agents for animal studies. |

Preparing Stock Solutions

  • For in vitro work: Dissolve this compound HCl in DMSO to create a concentrated stock solution (e.g., 10-100 mM). Gently warm the solution if needed to achieve full dissolution [3].
  • For in vivo studies: this compound HCl is insoluble in water and biologically compatible buffers, so it must be administered as a suspension [5]. Below are example formulations validated for animal research:
    • Homogeneous Suspension: ≥5 mg/mL in 0.5% Carboxymethylcellulose Sodium (CMC-Na) [1] [2].
    • Clear Solution (for lower doses): 0.150 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [2].
    • Clear Solution (oil-based): 0.150 mg/mL in 5% DMSO and 95% Corn oil [2].

Troubleshooting Common Issues

  • Problem: Precipitation in aqueous cell culture media. This is expected since this compound HCl is insoluble in water. Always add the compound to your culture from a DMSO stock solution. The final DMSO concentration should typically be kept below 0.1-1% to maintain cell viability.
  • Problem: Inconsistent results or apparent loss of activity. Use freshly opened DMSO to make stock solutions, as moisture-absorbing DMSO can significantly reduce the compound's solubility and stability over time [1] [2]. Aliquot and store stock solutions at -20°C to avoid repeated freeze-thaw cycles.

Biological Activity & Experimental Protocols

This compound HCl is a potent and selective inhibitor, primarily targeting the p110α isoform of PI3K and DNA-dependent protein kinase (DNA-PK) [1] [2] [4].

Target IC₅₀ (Cell-free assay) Description
DNA-PK 2 nM [1] [2] [4] Potent inhibitor of DNA-dependent protein kinase.
p110α (PI3K) 5.8 nM [1] [2] [3] Highly selective over other PI3K isoforms.
p110γ (PI3K) 76 nM [1] [2] [3] ~13-fold less potent than for p110α.
p110δ (PI3K) 0.51 μM [1] [2] [4] ~88-fold less potent than for p110α.
p110β (PI3K) 1.3 μM [3] [4] >200-fold less potent than for p110α.

Mechanism of Action: this compound HCl binds to purified p110α as a non-competitive inhibitor with respect to ATP and a competitive inhibitor with respect to the substrate phosphatidylinositol [1]. Recent research highlights its ability to overcome drug resistance in cancers like mantle cell lymphoma by simultaneously blocking the PI3K-AKT signaling pathway and reducing the levels of the pro-survival protein Mcl-1 [6] [7].

Here is a simplified workflow for a typical kinase inhibition assay using this compound:

G Start Prepare this compound Stock A Set Up Reaction Mix: - 20 mM HEPES, pH 7.5 - 5 mM MgCl₂ - 180 μM Phosphatidyl Inositol - PI3K Enzyme Start->A B Initiate Reaction with ATP (incl. [γ-³²P]ATP) A->B C Incubate 30 min at Room Temperature B->C D Stop Reaction with 1 M HCl C->D E Extract Phospholipids (Chloroform/Methanol) D->E F Liquid Scintillation Counting E->F

Example Cell-Based Assay (MTT Cytotoxicity)

  • Cell Lines: The compound has been tested on a wide range, including A2780, HCT116, MCF7, and PC3 cells [1] [2].
  • Concentration & Time: Treat cells for 48 hours with this compound concentrations typically ranging from 0 to 10 μM [1] [2].
  • Protocol Summary:
    • Seed cells in 24-well plates.
    • After treatment, add MTT reagent and incubate for 3.5 hours at 37°C.
    • Solubilize the resulting formazan product overnight using 10% SDS in 0.01 M HCl.
    • Measure absorbance at 570 nm with a reference wavelength of 690 nm [1] [2].

Key Considerations for Your Research

  • Off-Target Effects: Be aware that this compound is a dual inhibitor of PI3K p110α and DNA-PK. This activity profile can be leveraged therapeutically but may complicate the interpretation of results if studying PI3K signaling in isolation [6] [8] [7].
  • Advanced Formulations: To improve delivery and reduce potential off-target toxicity in animal models, researchers have successfully developed folate receptor-targeted nanosuspensions of this compound, which showed enhanced cytotoxicity and tumor accumulation in preclinical models [5].

References

PIK-75 comparison wortmannin LY294002 potency

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Comparison at a Glance

The table below synthesizes the core characteristics of these three common PI3K inhibitors based on current scientific literature.

Inhibitor Primary Target(s) Selectivity Reported Potency (IC₅₀ or comparable) Key Characteristics & Off-Target Effects
PIK-75 PI3K p110α, CDK1/2, CDK7/9 [1] [2] [3] Moderate p110α selectivity [3] p110α: ~44 nM [3] • Induces apoptosis, not just cytostatic arrest [1]. • Downregulates Mcl-1 via CDK7/9 inhibition [2]. • Competitive with lipid substrate (novel mechanism) [3].
Wortmannin Pan-PI3K, mTOR (PI3K-related kinase) [4] Non-selective [4] Low nM range (irreversible binding) [4] • Irreversible, covalent binder [4]. • Lacks stability in solution and in vivo [1]. • Broad target profile and overall toxicity [1].
LY294002 Pan-PI3K, CK2, Pim-1, mTOR, DNA-PK [5] [4] Non-selective (broad kinase inhibitor) [4] Low µM range [4] [6] • Widely used as a foundational PI3K tool compound [6]. • Induces apoptosis via caspase-9 pathway [6]. • "Achilles heel" is its broad specificity and off-target effects [4].

Key Experimental Evidence and Workflows

To help you contextualize the data in the table, here is a summary of the key experimental findings that highlight the distinct profiles of these inhibitors.

  • The Unique Apoptotic Profile of this compound: A foundational study demonstrated that while most PI3K inhibitors (like PI-103 and LY294002) primarily cause cell cycle arrest, this compound is unique in its ability to induce prominent apoptosis in glioma cell lines [1]. The research used flow cytometry for cell cycle and apoptosis analysis (Annexin V/PI staining) and Western blotting to confirm pathway inhibition (reduction in p-Akt). The study identified that this effect was due to a synthetic-lethal interaction between the inhibition of PI3K and the concurrent inhibition of cyclin-dependent kinases (CDKs) [1].

  • Mechanism of this compound in Acute Myeloid Leukemia (AML): Another critical study showed that this compound's proapoptotic activity in AML is driven by a dual mechanism [2]. The experimental protocol involved screening for compounds that downregulate the pro-survival protein Mcl-1. Researchers found that this compound transiently inhibits CDK7/9, leading to transcriptional suppression of MCL-1, while its action on p110α disrupts the association of another pro-survival protein, Bcl-xL, with Bak. This simultaneous disruption of two survival pathways leads to rapid apoptosis [2].

  • The Broad Specificity of LY294002: A chemical proteomics study used an immobilized analogue of LY294002 to "fish out" its direct protein targets from cell extracts [4]. Proteins were separated via gel electrophoresis and identified with mass spectrometry. This method confirmed that LY294002 binds not only to class I PI3Ks but also to unrelated proteins like valosin-containing protein (VCP) and bromodomain-containing protein 4 (Brd4), explaining many of its PI3K-independent effects [4].

Experimental Design Considerations

Based on the evidence, your choice of inhibitor should align closely with your research goals:

  • For studying p110α-specific biology where a highly selective tool is needed, a more modern inhibitor like A66 (described in the literature) may be preferable to this compound, as it demonstrates superior specificity and fewer off-target effects [7].
  • For inducing robust apoptosis in models resistant to cell death, This compound remains a compelling tool due to its dual PI3K/CDK inhibition mechanism [1] [2].
  • For initial, general inhibition of the PI3K/Akt pathway, LY294002 is a well-established and widely used compound, but its broad specificity means that results should be interpreted with caution and validated with other methods, such as genetic knockdown [4] [6].

The following diagram synthesizes the primary mechanisms and key differences in the apoptotic effects of these inhibitors, based on the data from the search results.

G cluster_pik75 This compound cluster_ly LY294002 cluster_wm Wortmannin Inhibitors PI3K Inhibitors PIK75_1 Dual Inhibition: PI3K p110α & CDKs Inhibitors->PIK75_1 LY1 Broad Kinase Inhibition (Pan-PI3K, CK2, mTOR, etc.) Inhibitors->LY1 WM1 Irreversible Pan-PI3K/mTOR Inhibition Inhibitors->WM1 PIK75_2 Key Effects: • Blocks Survivin • Downregulates Mcl-1 • Disrupts Bcl-xL/Bak PIK75_1->PIK75_2 Synthetic Lethality PIK75_3 Mitochondrial-Dependent APOPTOSIS PIK75_2->PIK75_3 Induces LY2 Key Effect: • Caspase-9 Activation LY1->LY2 Inactivates Akt LY3 APOPTOSIS LY2->LY3 Induces WM2 Primary Outcome: CELL CYCLE ARREST WM1->WM2 Potent Akt Blockade

References

PIK-75 DNA-PK inhibition specificity validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Profile of PIK-75

The following table compiles key quantitative data on the inhibition constants of this compound for its primary targets, primarily derived from cell-free assays [1].

Target Reported IC₅₀ (nM) Experimental Context Source / Reference
DNA-PK 2 nM Cell-free assay [1]
PI3K p110α 5.8 nM Cell-free assay [1]
PI3K p110γ 76 nM Cell-free assay [1]
PI3K p110δ 510 nM Cell-free assay [1]
PI3K p110β 1,300 nM (1.3 µM) Cell-free assay [1]

Comparison with Other DNA-PK Inhibitors

The table below places this compound in context with other documented DNA-PK inhibitors, highlighting its position as a potent but non-selective early-generation tool compound [2] [3].

Inhibitor Name Reported IC₅₀ for DNA-PK Key Characteristics Clinical Stage (as of 2024)
This compound 2 nM [1] Potent but also inhibits PI3K p110α (5.8 nM) [1]. Preclinical tool compound [4].
NU7441 14 nM [2] Improved selectivity over PI3K and mTOR compared to earlier inhibitors [2]. Early preclinical research.
M3814 (Nedisertib) 46 nM [2] Potent and selective; sensitizes cells to radiation therapy [2]. Multiple Phase I trials completed or ongoing [2].
AZD7648 N/A (IC₅₀ of 92 nM for IR-induced DNA-PKcs autophosphorylation in cells) [2] Shown synergistic effects with drugs like doxorubicin [2]. Phase I/II trials being organized [2].
CC-115 13 nM [2] Dual inhibitor of DNA-PKcs and mTOR [2]. Phase I/II trials in progress [2].
Wortmannin 120 nM [2] Naturally occurring, irreversible; more potent against PI3K (IC₅₀ 4.2 nM) [2]. Non-selective tool compound.

Experimental Validation & Key Findings

Researchers typically use the following methodologies to validate this compound's activity and its functional consequences in cells.

Direct Kinase Inhibition Assays
  • Protocol Summary: These biochemical assays measure the compound's ability to directly inhibit kinase activity. A common method involves incubating the purified kinase (e.g., DNA-PKcs) with a peptide substrate (like p53), ATP (including radioactive [γ−³²P]ATP for detection), and a DNA activator. The reaction is stopped, and the phosphorylated products are resolved via SDS-PAGE and quantified to determine the IC₅₀ [2].
  • Key Findings for this compound: These direct assays confirmed this compound's high potency, with an IC₅₀ of 2 nM against DNA-PK and 5.8 nM against PI3K p110α in cell-free systems [1].
Cellular Functional Assays

These experiments confirm that this compound's inhibition translates to a functional effect in living cells.

  • Chemosensitization: A key application of DNA-PK inhibitors is to sensitize cancer cells to DNA-damaging agents. Studies show that co-treatment with this compound augments the anti-tumor effect of gemcitabine in pancreatic cancer cells both in vitro and in mouse xenograft models [5].
  • Mechanism Exploration: Research has revealed that compromising the mRNA splicing pathway via genetic defects or pharmacological inhibitors (e.g., Pladienolide B) causes marked hypersensitivity to DNA-PK inhibition. This provides a rationale for combining splicing inhibitors with DNA-PK inhibitors like this compound for cancer therapy [6].

Practical Research Considerations

  • Primary Research Use: this compound is primarily used as a potent but non-selective tool compound in preclinical research to investigate the biological roles of DNA-PK and p110α [4] [1] [5].
  • Key Limitation – Solubility: A significant challenge with this compound is its limited solubility in aqueous solutions, which has hindered its clinical translation [4]. Researchers have developed advanced delivery systems, such as organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs), to overcome this and improve targeted delivery to cancer cells [4] [7].
  • Modern Alternatives: For studies requiring specific DNA-PK inhibition, more selective clinical-stage inhibitors like M3814 (Nedisertib) are often preferred to avoid the confounding effects of concurrent PI3K inhibition [2].

Signaling Pathway and Experimental Workflow

To help visualize how this compound interacts with key cellular pathways and how its effects are typically validated, refer to the following diagrams.

This compound Signaling Pathway & Experimental Validation cluster_pathway This compound Inhibits Key Kinase Pathways cluster_validation Key Experimental Validation Workflow PIK75 This compound DNAPK DNA-PK Complex (NHEJ DNA Repair) PIK75->DNAPK Inhibits IC₅₀ = 2 nM PI3Ka PI3K p110α (Akt/mTOR Signaling) PIK75->PI3Ka Inhibits IC₅₀ = 5.8 nM NHEJ Functional Outcome: Impaired NHEJ Repair DNAPK->NHEJ Akt Functional Outcome: Reduced p-Akt, Cell Survival PI3Ka->Akt DSB DNA Double-Strand Break (DSB) DSB->DNAPK Assay1 1. In Vitro Kinase Assay • Purified DNA-PK/PI3K • Radioactive/Luminescent ATP • Determine IC₅₀ Assay2 2. Cellular Phenotype Assay • MTT/CellTiter-Glo Viability • Clonogenic Survival • Check γH2AX foci Assay3 3. Mechanism & Combination • Western Blot (p-Akt, NRF2) • Chemosensitization (e.g., Gemcitabine) • Animal Xenograft Models

References

Experimental Data & Proposed Synergistic Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The synergy between PIK-75 and Gemcitabine has been studied in specific cancer types, with research pointing to a key molecular mechanism for this effect.

The table below summarizes the core experimental findings from the key studies.

Cancer Type Proposed Primary Mechanism of Synergy Experimental Validation Model Key Outcome Measures Citation

| Pancreatic Cancer | this compound reduces NRF2 protein levels and activity, overcoming gemcitabine resistance. It also dampens gemcitabine-induced expression of the drug efflux pump MRP5 [1]. | In vitro (MIA PaCa-2, AsPC-1 cell lines); In vivo (mouse xenograft model) [1]. | • Reduced cell viability (MTT assay) • Synergy quantified by Combination Index (CI) • Augmented tumor growth reduction in vivo [1]. | | Bladder Cancer (BCa) | this compound identified as a potential therapeutic agent targeting RAC3, a hub gene significantly associated with gemcitabine resistance and immune infiltration [2]. | In vitro (BCa cell lines); Ex vivo (patient-derived BCa organoids); In vivo (mouse model) [2]. | • Inhibited cell proliferation (CCK8, colony formation) • Reduced migration (wound healing) • Increased apoptosis (flow cytometry) • Reduced viability of BCa organoids (3D assay) [2]. |

Detailed Experimental Protocols

For your experimental comparison, here are the detailed methodologies from the key studies.

  • Cell Viability and Synergy Quantification (Pancreatic Cancer Study)

    • Cell Lines: Human pancreatic cancer cells (e.g., MIA PaCa-2, AsPC-1) [1].
    • Treatment: Cells were treated with gemcitabine and this compound, both alone and in combination [1].
    • Viability Assay: Cell viability was measured using the MTT assay after treatment [1].
    • Synergy Calculation: The Combination Index (CI) was calculated using the method of Chou and Talalay with CompuSyn software. A CI < 1 indicates synergy [1].
  • Mechanism Investigation (Pancreatic Cancer Study)

    • Western Blot Analysis: Used to detect protein levels of NRF2 and its downstream targets (e.g., MRP5, NQO1, HO-1) in treated cells [1].
    • Reporter Gene Assay: A reporter plasmid containing antioxidant response elements (ARE) was used to measure NRF2 transcriptional activity [1].
    • Clonogenic Assay: Cells treated with this compound were re-seeded at low density and allowed to form colonies for 14 days to assess long-term survival and proliferation inhibition [1].
  • In Vivo Validation (Pancreatic Cancer Study)

    • Mouse Xenograft Model: Pancreatic cancer cells were implanted into mice to form tumors [1].
    • Treatment Regimen: Mice were treated with vehicle control, gemcitabine alone, this compound alone, or the combination of both drugs [1].
    • Outcome Measurement: Tumor volume was measured regularly to assess the antitumor effect of the treatments [1].

Signaling Pathways and Workflow Diagrams

The following diagrams, created with Graphviz, illustrate the proposed molecular mechanism and the experimental validation workflow for the this compound and Gemcitabine combination.

G PIK75 This compound NRF2 NRF2 Protein (Degradation) PIK75->NRF2 Induces inhibitor PIK75->inhibitor Inhibits Gem Gemcitabine MRP5 MRP5 Expression Gem->MRP5 Induces CellDeath Enhanced Cancer Cell Death Gem->CellDeath Cytotoxic Stress NRF2->MRP5 Activates NRF2->CellDeath Loss of Protection inhibitor->MRP5

Diagram 1: Proposed Molecular Mechanism of this compound and Gemcitabine Synergy. This compound promotes the degradation of the NRF2 protein, a master regulator of cellular defense. This削弱 (weakens) the cell's ability to activate protective genes like the drug efflux pump MRP5. Gemcitabine, while causing DNA damage, can inadvertently induce MRP5 and other protective proteins. By combining this compound with Gemcitabine, the cancer cell's defensive capacity is compromised, leading to enhanced cell death [1].

G cluster_invitro In Vitro Experimental Phase Start Hypothesis: this compound enhances Gemcitabine efficacy InVitro In Vitro Validation Start->InVitro InVivo In Vivo Validation (Mouse Xenograft) Start->InVivo Viability Cell Viability Assay (MTT) InVitro->Viability Synergy Synergy Calculation (Combination Index) InVitro->Synergy Mech Mechanism Investigation InVitro->Mech WB Western Blot (NRF2/MRP5) Mech->WB Reporter Reporter Gene Assay (NRF2 activity) Mech->Reporter TumorVol Tumor Volume Measurement InVivo->TumorVol In In Vivo Vivo Experimental Experimental Phase Phase ;        style=filled;        fillcolor= ;        style=filled;        fillcolor=

Diagram 2: Experimental Workflow for Validating Drug Synergy. This flowchart outlines a standard preclinical validation workflow. The process begins with a hypothesis and proceeds through in vitro tests to confirm synergy and investigate mechanism, followed by in vivo animal studies to validate the findings in a living organism [1].

Research Conclusions and Context

  • Pancreatic Cancer Context: The study provides a strong mechanistic rationale for co-targeting NRF2 alongside gemcitabine in pancreatic cancer, proposing a viable path to overcome a key resistance mechanism [1].
  • Bladder Cancer Context: The research positions this compound as a promising therapeutic candidate for gemcitabine-resistant bladder cancer, with its efficacy linked to the RAC3 gene, offering a new potential target [2].
  • Broader Framework: Recent large-scale studies suggest that effective drug combinations often target independent survival pathways in cancer cells [3] [4]. The this compound and Gemcitabine combination aligns with this principle, as they act on distinct cellular processes (NRF2-mediated defense vs. DNA synthesis inhibition).

References

Experimental Identification and Validation of PIK-75 and RAC3

Author: Smolecule Technical Support Team. Date: February 2026

The interaction between PIK-75 and RAC3 was identified through a multi-step research process focused on bladder cancer. The table below outlines the key experimental protocols and findings.

Experimental Stage Methodology Key Findings / Purpose
Target Identification Six machine learning algorithms were applied to a 13-gene prognostic signature to identify the most critical gene, RAC3, as a hub gene [1] [2]. To screen and determine the most significant gene related to gemcitabine resistance in bladder cancer for further investigation.
Ligand Discovery Molecular docking was used to screen for small molecule drugs that could potentially bind to RAC3 [1] [2]. To computationally predict and identify This compound as a candidate compound that binds to the RAC3 protein.

| Functional Validation | A series of cell-based and biochemical assays were conducted, including: • CCK8 & Colony formation assays: To assess cell proliferation. • Wound healing assay: To measure cell migration. • Flow cytometry analysis of apoptosis: To quantify cell death. • 3D cell viability assay on organoids: To evaluate drug efficacy in a more physiologically relevant model [1] [2]. | Experiments on cell lines, organoids, and animal models validated that this compound exerts biological effects (inhibiting proliferation, migration, etc.) in bladder cancer, confirming the functional relevance of the predicted interaction. |

It is important to note that while the functional effects of this compound were confirmed, the available study did not report a classical, quantitative binding affinity measured by techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this specific pair [1] [2].

Research Workflow Diagram

The following diagram illustrates the overall workflow from the initial analysis to the functional confirmation of the this compound and RAC3 interaction.

cluster_validation Validation Assays Start Start: Bladder Cancer Prognostic Model ML Machine Learning Analysis Start->ML HubGene Hub Gene Identification (RAC3) ML->HubGene Docking Molecular Docking Screen HubGene->Docking Candidate Candidate Drug (this compound) Docking->Candidate Validation Functional Validation Candidate->Validation End Conclusion: this compound has biological effects in BCa Validation->End V1 Cell Proliferation (CCK8, Colony Formation) Validation->V1 V2 Cell Migration (Wound Healing) V3 Apoptosis (Flow Cytometry) V4 Organoid Viability (3D Assay)

References

PIK-75's Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

PIK-75 is a small molecule inhibitor known to simultaneously target two key oncogenic machineries: the PI3K-AKT signaling pathway and transcriptional activity driven by the oncogene TAL1 [1] [2]. This dual action is particularly effective in specific cancer subtypes.

The following diagram illustrates how this compound targets these dual oncogenic machineries in T-cell Acute Lymphoblastic Leukemia (T-ALL):

G This compound Dual Inhibition in T-ALL PIK75 This compound PI3K PI3K Signaling PIK75->PI3K Inhibits TAL1Complex TAL1/GATA3/RUNX1 Transcription Complex PIK75->TAL1Complex Disrupts AKT AKT Activation PI3K->AKT Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes TAL1 TAL1 Oncogene TAL1->TAL1Complex TargetGenes Target Gene Expression (e.g., GIMAP cluster) TAL1Complex->TargetGenes OncogenicProgram Oncogenic Transcriptional Program TargetGenes->OncogenicProgram

The selectivity of this compound is linked to the genetic makeup of cancer cells. Research indicates that T-ALL cells exhibiting both TAL1 overexpression and activation of the PI3K-AKT pathway are highly sensitive to this compound. In contrast, T-ALL cells with activation of other pathways, like JAK-STAT, show resistance [2].

Quantitative Activity and Comparative Data

While a full NCI-60 profile is unavailable, experimental data from a focused T-ALL study provides insight into this compound's potency.

The experimental methodology for determining this data involved [2]:

  • Cell Viability Assay: Cells were seeded in 96-well plates and treated with this compound over a range of concentrations. Viability was measured using a luminescence-based assay (Cell-Titer-Glo).
  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were determined from the dose-response curves using nonlinear regression analysis.
  • Apoptosis Assay: Cells treated with this compound were stained with Annexin V and propidium iodide and analyzed by flow cytometry to quantify cell death.

The table below summarizes the experimental findings for this compound's activity in specific T-ALL cell lines:

Cell Line / Model TAL1 Status PI3K-AKT Status This compound IC₅₀ / Response Experimental Context
Jurkat T-ALL cells Positive Activated Very sensitive; growth inhibition & apoptosis [2] In vitro cell line study
HPB-ALL Information Missing Information Missing Sensitive [2] In vitro cell line study
SUP-T1 Information Missing Information Missing Sensitive [2] In vitro cell line study
T-ALL PDX Models Positive Activated Sensitive [2] Patient-derived xenograft in mice

For context, here is the activity data of other PI3K and signaling inhibitors screened in the full NCI-60 panel, as reported by the NCI [3]:

Compound Primary Target Mean GI₅₀ (µM) across NCI-60
Bortezomib Proteasome 0.00051
Temsirolimus mTOR 0.038
Everolimus mTOR 0.095
Sorafenib Multi-kinase 1.9
Sunitinib Multi-kinase 2.2
Dasatinib BCR-ABL, SRC 0.33
Erlotinib EGFR 5.5

Note: The NCI-60 data represents mean GI₅₀ (the concentration for 50% growth inhibition) across all 60 cell lines. Direct comparison with this compound data from a different study should be done with caution [3].

References

PIK-75 AKT phosphorylation inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Comparisons

The table below summarizes the core mechanisms of PIK-75 and how it compares to other types of inhibitors in the PI3K/AKT pathway.

Inhibitor Name Primary Target(s) Mechanism of AKT Phosphorylation Inhibition Key Characteristics
This compound PI3K p110α, CDK9 [1] [2] Directly inhibits PI3K p110α, reducing PIP3 production and subsequent membrane recruitment & phosphorylation of AKT (at Thr308 and Ser473) [1]. Dual-target inhibitor; highly potent against p110α; overcomes venetoclax resistance in hematologic cancers [2].

| Pan-PI3K Inhibitors (e.g., Buparlisib) | All class I PI3K isoforms (p110α, β, γ, δ) [3] | Broadly inhibits PI3K activity, leading to a general decrease in AKT phosphorylation [3]. | Broader target profile; associated with higher toxicity due to lack of isoform selectivity [3]. | | Isoform-Selective PI3K Inhibitors (e.g., Idelalisib - p110δ) | Specific PI3K isoforms (e.g., p110δ) [3] | Inhibits a specific PI3K isoform, which can be sufficient to block AKT signaling in cells dependent on that isoform [3]. | Improved toxicity profile; clinically approved for hematologic malignancies (e.g., CLL) [3]. | | Allosteric AKT Inhibitors (e.g., Miransertib) | AKT (allosteric site) [4] | Binds to the PH domain of AKT, preventing its membrane localization and activation, without targeting upstream PI3K [4]. | Inhibits all AKT isoforms; effective in cancers with AKT1 mutations [4]. | | ATP-competitive AKT Inhibitors (e.g., Ipatasertib) | AKT (ATP-binding site) [4] | Directly binds to the kinase domain of AKT, competing with ATP and blocking its catalytic activity [4]. | Pan-AKT inhibitor; can have off-target effects (e.g., PRKG1 inhibition) [4]. |

Supporting Experimental Data

The efficacy of this compound is demonstrated through quantitative data from various experimental models.

Inflammatory Model (Feline Esophageal Epithelial Cells)

A 2014 study demonstrated the anti-inflammatory effect of this compound by inhibiting the PI3K/AKT pathway [1].

  • Experimental Protocol: Cultured feline esophageal epithelial cells were pretreated with this compound (0, 0.1, 0.5, 1 µM) for 1 hour, then stimulated with 300 µM hydrogen peroxide to induce inflammation. Levels of phosphorylated AKT (p-Akt) and proinflammatory cytokines (IL-1β, IL-8) were measured via Western blot, and IL-6 was measured by ELISA. Cell viability was assessed using an MTT assay [1].
  • Key Findings:
    • p-AKT Inhibition: this compound reduced p-Akt levels in a dose-dependent manner, with a more significant effect than hydrogen peroxide treatment alone [1].
    • Cytokine Reduction: Expression of IL-1β and IL-8, as well as the level of IL-6, were also dose-dependently reduced by this compound [1].
Cancer Resistance Model (Mantle Cell Lymphoma)

A 2022 study highlighted this compound's potency in overcoming venetoclax resistance [2].

  • Experimental Protocol: A high-throughput screen of 320 drugs was performed on venetoclax-sensitive and -resistant MCL cell lines (Mino, Rec-1, Mino-Re, Rec1-Re). Cells were treated with compounds at 5 µM for 72 hours, and cell viability was determined. This compound's efficacy was further validated in vivo in xenograft models [2].
  • Key Findings:
    • This compound was identified as the top candidate capable of overcoming acquired venetoclax resistance [2].
    • It effectively blocked PI3K/AKT signaling and diminished elevated MCL-1 expression, a key resistance protein [2].

Conceptual Workflow and Signaling Pathway

To visualize the experimental workflow for evaluating this compound and its action on the PI3K/AKT pathway, the following diagrams are provided.

cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Key Assays A 1. Cell Culture & Treatment B 2. Stimulus/Resistance Induction A->B C 3. This compound Application B->C D 4. Outcome Measurement C->D E 5. Data Analysis D->E D1 Western Blot: p-AKT, Total AKT D->D1 D2 Cell Viability (MTT/Appoptosis) D->D2 D3 Protein Expression (RPPA/ELISA) D->D3

The diagram below illustrates how this compound inhibits the PI3K/AKT signaling pathway.

cluster_pathway This compound Inhibition of the PI3K/AKT Pathway GrowthFactor Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K Class I PI3K (p110α/p85) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PI3K action PDK1 PDK1 PIP3->PDK1 Recruits AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits to membrane AKT_active AKT (Active) p-Thr308/p-Ser473 PDK1->AKT_active p-Thr308 mTOR mTORC1 & other effectors AKT_active->mTOR CellProcess Cell Survival Proliferation Metabolism mTOR->CellProcess PIK75 This compound PIK75->PI3K Inhibits PTEN PTEN (Negative Regulator) PTEN->PIP3 Dephosphorylates to PIP2

Conclusion and Research Implications

  • High Potency and Selectivity: this compound's high specificity for the p110α isoform makes it an excellent candidate for studying tumors driven by this particular subunit [1] [3].
  • Overcoming Drug Resistance: Its unique ability to simultaneously block PI3K/AKT signaling and suppress MCL-1 via CDK9 inhibition positions it as a promising strategy for tackling resistance to therapies like venetoclax [2].
  • Research Considerations: While its dual inhibition is beneficial, it can complicate the precise attribution of observed effects. Furthermore, as with many potent inhibitors, potential toxicity needs careful evaluation in translational research [2] [3].

References

PIK-75 colony formation reduction vs controls

Author: Smolecule Technical Support Team. Date: February 2026

Colony Formation Reduction by PIK-75

Cancer Type Cell Line/Model Experimental Finding Citation
Pancreatic Cancer MIA PaCa-2 and AsPC-1 This compound reduced colony formation in a dose-dependent manner. [1] [1]
Bladder Cancer Cell lines and patient-derived organoids Identified via molecular docking; experiments validated its biological effects, including reduced cell proliferation and colony formation. [2] [3] [2] [3]
Gastric Adenocarcinoma UWG02CTC (CTC line) This compound exhibited high potency with an IC50 of 37.0 ± 11.1 nM in 2D culture. [4] [4]

Detailed Experimental Context and Protocols

The data in the table is derived from standardized colony formation assays. Here is a deeper look at the methodologies and contexts:

  • Pancreatic Cancer Study: Researchers treated MIA PaCa-2 and AsPC-1 human pancreatic cancer cells with various concentrations of this compound. After 24 hours of treatment, the cells were re-seeded at a low density and allowed to grow for 14 days. The resulting colonies were stained and counted, confirming that this compound treatment significantly reduced the number of colonies compared to untreated controls. [1]
  • Bladder Cancer Research: In this study, this compound was first identified as a potential therapeutic through computational molecular docking against a key gene (RAC3). Subsequent in vitro experiments on bladder cancer cell lines and more complex, patient-derived 3D organoids validated that this compound effectively reduced cell viability and colony-forming capability. [2] [3]
  • Gastric Cancer Analysis: The high potency of this compound (IC50 of 37 nM) was demonstrated in a unique circulating tumor cell (CTC) line derived from a metastatic gastric adenocarcinoma patient. This suggests effectiveness even in aggressive, disseminated cancer cells. [4]

Mechanism of Action and Wider Research Context

This compound's ability to inhibit colony formation is closely linked to its mechanism of action as a targeted molecular inhibitor.

G PIK75 This compound DNAPK DNA-PK PIK75->DNAPK PI3K_alpha PI3K p110α PIK75->PI3K_alpha CDK9 CDK9 PIK75->CDK9 DSB_Repair Impaired DNA double-strand break repair DNAPK->DSB_Repair AKT_signaling Inhibition of PI3K/AKT/mTOR signaling PI3K_alpha->AKT_signaling MCL1_suppression Suppression of MCL-1 expression CDK9->MCL1_suppression Apoptosis Induced Apoptosis DSB_Repair->Apoptosis NRF2_suppression Suppression of NRF2 pathway AKT_signaling->NRF2_suppression AKT_signaling->Apoptosis MCL1_suppression->Apoptosis Chemo_Sensitization Sensitization to Chemotherapy NRF2_suppression->Chemo_Sensitization Colony_Reduction Reduction in Colony Formation Apoptosis->Colony_Reduction Chemo_Sensitization->Colony_Reduction

The diagram above shows that this compound is a multi-target agent. Its primary mechanisms, supported by the search results, include:

  • PI3K p110α Inhibition: this compound is a highly selective inhibitor of the p110α subunit of PI3K, a key node in a pro-survival signaling pathway. [5] [4] Inhibiting this pathway leads to reduced cell proliferation and survival.
  • DNA-PK Inhibition: this compound potently inhibits DNA-dependent protein kinase (DNA-PK), which is crucial for repairing DNA double-strand breaks. This impairment can lead to genomic instability and cell death. [5]
  • CDK9 Inhibition: In mantle cell lymphoma research, this compound was identified as a dual inhibitor of PI3K and CDK9. Inhibiting CDK9 leads to the rapid downregulation of short-lived pro-survival proteins like MCL-1, which is a known mechanism for overcoming drug resistance. [6]
  • NRF2 Pathway Suppression: In pancreatic cancer, this compound was shown to reduce the protein levels and activity of NRF2, a master regulator of cellular stress and drug resistance. By suppressing the NRF2 pathway, this compound augments the efficacy of chemotherapy drugs like gemcitabine. [1]

Key Research Implications

  • Synergistic Potential: Research in pancreatic cancer shows that this compound augments the antitumor effect of gemcitabine both in vitro and in vivo, providing a strong rationale for combination therapy. [1]
  • Overcoming Resistance: Studies in mantle cell lymphoma demonstrate that this compound can overcome resistance to the targeted therapy venetoclax, by simultaneously blocking PI3K-AKT signaling and suppressing MCL-1 expression. [6]
  • Research Compound Status: It is important to note that this compound is characterized in the literature as an "investigational drug" and is typically used as a tool compound for preclinical research to probe PI3K and DNA-PK biology. [5] [4] [7]

References

Experimental Validation of PIK-75 in a Bladder Cancer Study

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study identified and validated PIK-75 as a potential therapeutic agent for bladder cancer, using a methodology that included organoid models [1]. The table below summarizes the key experimental findings.

Aspect Experimental Findings
Identification Small molecule drug this compound was identified via molecular docking as binding to the hub gene RAC3, which is associated with gemcitabine resistance [1].
Organoid Validation A 3D cell viability assay was used to evaluate the ATP viability of bladder cancer organoids before and after treatment with this compound [1].
Conclusion Experiments on cell lines, organoids, and animal models validated the biological effects of this compound in bladder cancer, indicating its potential as a therapy in the context of gemcitabine-resistant and immune-related pathways [1].

Organoids in Cancer Research & Key Experimental Protocols

The broader literature confirms that patient-derived tumor organoids (PDTOs) are a valuable model for drug screening as they retain the genetic and phenotypic characteristics of the original tumor [2]. The general workflow for drug investigation using organoids is summarized below.

Patient Tumor Sample Patient Tumor Sample Organoid Establishment Organoid Establishment Patient Tumor Sample->Organoid Establishment Ex Vivo Drug Screening (e.g., this compound) Ex Vivo Drug Screening (e.g., this compound) Organoid Establishment->Ex Vivo Drug Screening (e.g., this compound) Viability Readout (e.g., ATP assay) Viability Readout (e.g., ATP assay) Ex Vivo Drug Screening (e.g., this compound)->Viability Readout (e.g., ATP assay) Data Analysis & Validation Data Analysis & Validation Viability Readout (e.g., ATP assay)->Data Analysis & Validation Therapeutic Implications Therapeutic Implications Data Analysis & Validation->Therapeutic Implications

For the specific study on this compound, the core experimental protocols involved:

  • Molecular Docking: This computational method was used to screen and identify this compound as a small molecule drug that binds to the target protein RAC3 [1].
  • 3D Cell Viability Assay: After treating the organoids with this compound, a 3D cell viability assay was employed to evaluate the ATP levels in the organoids, quantifying the drug's effect on cell survival [1].
  • Functional Validation: The response observed in organoids was further corroborated through additional experiments on cell lines and in vivo animal models, a standard practice to strengthen the findings from organoid-based screens [1].

Interpretation and Next Steps for Research

The identified study demonstrates a clear application of organoids in validating this compound's efficacy. However, the lack of extensive comparative data in the search results suggests that such a direct, multi-inhibitor comparison using organoids may not yet be widely published or accessible.

To proceed with your comparative guide, you might consider:

  • Consulting Specialized Databases: Data from large-scale, proprietary drug screening initiatives on organoid biobanks may not be in the public domain. Sources like the Hubrecht Organoid Technology or other commercial biobank databases might contain this information.
  • Broadening the Scope: The PI3K pathway is complex. The search results indicate that different PI3K inhibitor compounds (e.g., GSK2126458, this compound) can have distinct effects on the protein's conformation and membrane interaction, which could be a point of comparison beyond simple IC50 values [3].

References

×

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Exact Mass

450.99499 Da

Monoisotopic Mass

450.99499 Da

Heavy Atom Count

27

UNII

9058I8S63D

Dates

Last modified: 07-21-2023

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